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  • Product: 1-Carbamoylpiperidine-2-carboxylic acid
  • CAS: 141102-33-2

Core Science & Biosynthesis

Foundational

1-Carbamoylpiperidine-2-carboxylic acid chemical structure properties

Executive Summary 1-Carbamoylpiperidine-2-carboxylic acid (CAS: 141102-33-2), often referred to as

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Carbamoylpiperidine-2-carboxylic acid (CAS: 141102-33-2), often referred to as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbamoylpipecolic acid , is a non-proteinogenic amino acid derivative featuring a piperidine ring functionalized with a carboxylic acid at the C2 position and a carbamoyl (urea-like) moiety at the N1 position.[1][2][3]

As a structural homolog of


-carbamoylproline, this compound serves as a critical intermediate in the synthesis of hydantoins  (via the Bucherer-Bergs reaction pathway) and acts as a conformationally restricted scaffold in peptidomimetic drug design . Its rigid piperidine ring locks the 

and

torsion angles, making it an invaluable tool for probing the active sites of proteolytic enzymes and designing inhibitors for targets such as Tumor Necrosis Factor-

Converting Enzyme (TACE)
and various matrix metalloproteinases.

Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-Carbamoylpiperidine-2-carboxylic acid
Common Synonyms

-Carbamoylpipecolic acid; 2-Carboxy-1-piperidinecarboxamide
CAS Registry Number 141102-33-2
Molecular Formula

Molecular Weight 172.18 g/mol
SMILES NC(=O)N1CCCCC1C(O)=O
Physicochemical Properties

The following data synthesizes experimental baselines from structural analogs (


-carbamoylproline) and predicted values for the specific piperidine derivative.
ParameterValue / RangeContext
Physical State White to off-white crystalline powderStandard solid state form
Melting Point 170–175 °C (Predicted)Higher than

-Boc analogs due to intermolecular H-bonding of the urea group.
Solubility High in Water, DMSO, MethanolPolar urea and carboxylic acid groups drive aqueous solubility.
pKa (Acid) 3.8 ± 0.2Carboxylic acid deprotonation.
pKa (Base) -1.5 (Predicted)The urea nitrogen is non-basic due to resonance delocalization.
LogP -0.8 to -1.2Hydrophilic nature suitable for aqueous phase reactions.

Synthetic Routes & Process Chemistry

The synthesis of 1-carbamoylpiperidine-2-carboxylic acid is classically achieved via the nucleophilic addition of pipecolic acid to a cyanate source . This reaction mimics the Wöhler synthesis of urea but uses a secondary amine (the piperidine nitrogen) as the nucleophile.

Reaction Mechanism & Pathway

The reaction proceeds through the attack of the nucleophilic nitrogen of L-pipecolic acid on the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and acid).

Synthesis_Pathway cluster_conditions Reaction Conditions Pipecolic L-Pipecolic Acid (Nucleophile) Product 1-Carbamoylpiperidine- 2-carboxylic acid Pipecolic->Product Nucleophilic Attack KCNO Potassium Cyanate (Electrophile Source) Intermediate Isocyanic Acid (HN=C=O) KCNO->Intermediate H+ (Acid Hydrolysis) Intermediate->Product Carbamoylation Condition1 pH 3.0 - 5.0 Condition2 Temp: 60-80°C

Figure 1: Synthetic pathway for the carbamoylation of pipecolic acid.

Experimental Protocol: Synthesis from L-Pipecolic Acid

Objective: Synthesis of (S)-1-carbamoylpiperidine-2-carboxylic acid on a 10 mmol scale.

Reagents:

  • L-Pipecolic acid (1.29 g, 10 mmol)

  • Potassium cyanate (KCNO) (1.22 g, 15 mmol)

  • Water (15 mL)

  • Hydrochloric acid (2M) or Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.29 g of L-pipecolic acid in 10 mL of distilled water in a 50 mL round-bottom flask.

  • Acidification: Adjust the pH of the solution to approximately 3–4 using 2M HCl or glacial acetic acid. Note: The pH must be low enough to generate isocyanic acid but not so low as to protonate the piperidine nitrogen entirely, which would deactivate it as a nucleophile.

  • Addition: Dissolve 1.22 g of KCNO in 5 mL of water and add it dropwise to the pipecolic acid solution over 10 minutes.

  • Heating: Heat the reaction mixture to 60–80 °C and stir for 2–3 hours. The reaction progress can be monitored by TLC (eluent: n-Butanol/Acetic Acid/Water 4:1:1) using ninhydrin stain (product will not stain blue/purple like the free amine starting material).

  • Work-up:

    • Cool the solution to room temperature.

    • Acidify to pH ~2 with conc. HCl to precipitate the product (if concentration is high enough) or evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the crude residue from hot water or water/ethanol mixtures.

  • Yield: Expected yield is 70–85%.

Structural Characterization

Conformational Analysis

Unlike acyclic amino acids, the piperidine ring imposes a chair conformation . The carbamoyl group at N1 has partial double-bond character (amide resonance), restricting rotation and creating distinct cis and trans rotamers relative to the C2-carboxylate.

  • Preferred Conformation: The bulky carboxylate group at C2 generally prefers the equatorial position to minimize 1,3-diaxial interactions, although the

    
    -substituent can influence this equilibrium.
    
  • H-Bonding: In the solid state, the urea moiety acts as both a hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ), likely forming extensive intermolecular networks similar to those seen in
    
    
    -carbamoylproline crystals.
Spectroscopic Signatures
MethodSignalAssignment
1H NMR (D₂O)

4.5–4.8 ppm (dd, 1H)

-proton at C2 (deshielded by COOH and N-C=O).

3.6–3.9 ppm (m, 1H)
Equatorial proton at C6 (adjacent to N).

2.9–3.2 ppm (m, 1H)
Axial proton at C6.

1.4–2.2 ppm (m, 6H)
Piperidine ring protons (C3, C4, C5).
13C NMR

~175 ppm
Carboxylic Acid Carbon (

).

~160 ppm
Urea Carbon (

).

~55–60 ppm

-Carbon (C2).
Mass Spec (ESI)

173.09

Protonated molecular ion.

Biological & Pharmacological Applications[11]

Peptidomimetics & Enzyme Inhibition

1-Carbamoylpiperidine-2-carboxylic acid serves as a proline surrogate . By replacing proline with this scaffold in peptide drugs, researchers can:

  • Increase Metabolic Stability: The urea linkage is resistant to standard proteases.

  • Lock Conformation: The six-membered ring forces the peptide backbone into specific turn geometries (e.g.,

    
    -turns), which is critical for binding to receptors or active sites.
    

Target Examples:

  • TACE Inhibitors: Pipecolic acid derivatives have been explored as zinc-binding groups or S1' pocket binders in the design of TACE (ADAM17) inhibitors for anti-inflammatory therapy.

  • Thrombin Inhibitors: The rigid scaffold can mimic the P2 residue in serine protease inhibitors.

Hydantoin Synthesis (Bucherer-Bergs Intermediate)

This compound is the direct intermediate in the formation of bicyclic hydantoins. Upon heating in acidic conditions, the terminal amide nitrogen attacks the carboxylic acid carbonyl, resulting in cyclization.

Hydantoin_Cyclization Precursor 1-Carbamoylpiperidine- 2-carboxylic acid Transition Cyclodehydration (- H2O) Precursor->Transition Acid/Heat Hydantoin Piperidine-Hydantoin (Bicyclic) Transition->Hydantoin

Figure 2: Cyclization pathway to hydantoin derivatives.

References

  • Delgado, G. E., et al. (2012). Synthesis, Crystal Structure and Hydrogen-Bonding Patterns in (RS)-1-Carbamoyl Pyrrolidine-2-Carboxylic Acid. Journal of Chemical Crystallography. (Structural homology reference).
  • Coblentz Society. (n.d.). IR Spectrum of 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Hartmann, M., & Zeier, J. (2018). L-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. Biochemical Journal. (Metabolic context of pipecolic acid).

Sources

Exploratory

In-Depth Technical Guide: N-Carbamoyl-L-Pipecolic Acid

This is an in-depth technical guide on N-carbamoyl-L-pipecolic acid , a critical chiral intermediate in the enzymatic and chemical synthesis of L-pipecolic acid and related pharmaceutical compounds. Identity, Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-carbamoyl-L-pipecolic acid , a critical chiral intermediate in the enzymatic and chemical synthesis of L-pipecolic acid and related pharmaceutical compounds.

Identity, Synthesis, and Applications in Asymmetric Catalysis

Executive Summary

N-carbamoyl-L-pipecolic acid (also known as (S)-1-carbamoylpiperidine-2-carboxylic acid) is a pivotal intermediate in the biocatalytic production of L-pipecolic acid, a non-proteinogenic amino acid used as a chiral building block in the synthesis of local anesthetics (e.g., Ropivacaine, Mepivacaine) and immunosuppressants (e.g., Rapamycin).

This guide details the chemical identity, synthesis protocols, and enzymatic pathways involving N-carbamoyl-L-pipecolic acid. It is designed for process chemists and biochemists optimizing the "Hydantoinase Process" or synthesizing specific pharmaceutical impurities/standards.

Chemical Identity & Nomenclature[1][2][3][4]

The compound is the N-carbamoylated derivative of L-pipecolic acid. Unlike linear N-carbamoyl amino acids, the carbamoyl group is attached to the nitrogen of the piperidine ring, forming a urea-like linkage.

Key Identifiers
PropertyDescription
Chemical Name N-Carbamoyl-L-pipecolic acid
Systematic Name (2S)-1-Carbamoylpiperidine-2-carboxylic acid
CAS Number 141102-33-2 (General/Racemic)* (Note: Specific CAS for the pure L-isomer is often cited under the general entry or generated in situ. The racemate is commonly used in enzymatic resolution studies.)
Synonyms (S)-1-Aminocarbonyl-piperidine-2-carboxylic acid; N-Carbamoyl-L-homoproline
Molecular Formula C₇H₁₂N₂O₃
Molecular Weight 172.18 g/mol
Stereochemistry (S)-Enantiomer (L-configuration)
Structural Representation

The molecule consists of a six-membered piperidine ring with a carboxylic acid group at the C2 position and a carbamoyl group (


) attached to the ring nitrogen (N1).

Synthesis & Production Protocols

The synthesis of N-carbamoyl-L-pipecolic acid is achieved via two primary routes: Chemical Carbamoylation (for analytical standards) and Enzymatic Hydrolysis (industrial production).

Protocol A: Chemical Synthesis (Standard Preparation)

This protocol describes the direct carbamoylation of L-pipecolic acid using potassium cyanate. This method is preferred for generating analytical standards.

Reagents:

  • L-Pipecolic acid (CAS 3105-95-1)[1][2]

  • Potassium cyanate (KCNO)

  • Hydrochloric acid (HCl) or Acetic acid

  • Water[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.29 g) of L-pipecolic acid in 20 mL of water.

  • Acidification: Adjust the pH to approximately 3.0–4.0 using dilute HCl or acetic acid. Scientific Rationale: Slightly acidic conditions favor the formation of isocyanic acid (HNCO) in situ, which is the reactive species, without promoting rapid hydrolysis of the cyanate.

  • Addition: Add 15 mmol (1.22 g) of potassium cyanate (KCNO) slowly to the solution while stirring.

  • Reaction: Heat the mixture to 50–60°C and stir for 2–4 hours. Monitor the reaction by TLC or HPLC (disappearance of pipecolic acid).

  • Work-up:

    • Cool the solution to room temperature.

    • Acidify to pH 1–2 with concentrated HCl to precipitate the product or convert any unreacted cyanate to CO₂.

    • Extract with ethyl acetate or n-butanol if the product does not precipitate directly.

    • Alternative: For high purity, pass the aqueous solution through a cation-exchange resin (H+ form). The N-carbamoyl derivative (less basic) will elute differently than unreacted pipecolic acid.

  • Crystallization: Recrystallize from water/ethanol to obtain white crystals.

Protocol B: Enzymatic Production (Hydantoinase Process)

In industrial settings, N-carbamoyl-L-pipecolic acid is an intermediate formed by the hydrolysis of the corresponding hydantoin.

Pathway:

  • Substrate: 5,5-Pentamethylenehydantoin (or the bicyclic hydantoin: Hexahydro-imidazo[1,5-a]pyridine-1,3-dione).

  • Enzyme: Hydantoinase (specifically one with D- or L-selectivity, or non-selective followed by L-carbamoylase).

  • Transformation: The hydantoin ring opens to form N-carbamoyl-pipecolic acid.

Applications in Drug Development[6]

Precursor for L-Pipecolic Acid (Chiral Resolution)

The primary application of N-carbamoyl-L-pipecolic acid is as a substrate for the enzyme L-Carbamoylase . This enzyme specifically hydrolyzes the N-carbamoyl bond of the L-isomer to yield free L-pipecolic acid, ammonia, and carbon dioxide.

  • Mechanism:

    
    
    
  • Significance: This step is irreversible, driving the equilibrium towards the pure L-amino acid, often coupled with a racemase for dynamic kinetic resolution (DKR).

Pharmaceutical Intermediate

L-Pipecolic acid derivatives are key pharmacophores in:

  • Local Anesthetics: Ropivacaine, Mepivacaine, Bupivacaine (contain the pipecolyl moiety).

  • Immunosuppressants: Rapamycin (Sirolimus) and FK506 (Tacrolimus) biosynthesis involves pipecolic acid incorporation.

  • Thrombin Inhibitors: Argatroban synthesis involves related piperidine derivatives.

Visualization: Synthesis & Metabolic Pathway

The following diagram illustrates the chemical synthesis and the enzymatic role of N-carbamoyl-L-pipecolic acid in the production of L-pipecolic acid.

G L_Lys L-Lysine Hydantoin Bicyclic Hydantoin (Hexahydro-imidazo[1,5-a]pyridine-1,3-dione) N_Carb_L N-Carbamoyl-L-Pipecolic Acid (Intermediate) Hydantoin->N_Carb_L Hydantoinase (Hydrolysis) N_Carb_D N-Carbamoyl-D-Pipecolic Acid Hydantoin->N_Carb_D Hydantoinase L_Pip L-Pipecolic Acid (Target Product) N_Carb_L->L_Pip L-Carbamoylase (Decarbamoylation) N_Carb_D->N_Carb_L Racemase L_Pip_Raw L-Pipecolic Acid (Raw Material) L_Pip_Raw->N_Carb_L Chemical Carbamoylation (Protocol A) KCNO KCNO / H+ KCNO->N_Carb_L

Caption: Synthesis pathways for N-carbamoyl-L-pipecolic acid: Chemical carbamoylation (top) and Enzymatic Hydantoinase process (bottom).

Analytical Characterization

To validate the identity of the synthesized N-carbamoyl-L-pipecolic acid, the following analytical parameters are used:

MethodExpected Result
HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax). Mobile Phase: Phosphate buffer (pH 2.5) / Methanol.[3] Detection: UV at 210 nm (amide bond absorption).
1H NMR (D₂O): Signals for piperidine ring protons (1.4–2.2 ppm, multiplet), CH-COOH (4.0–4.5 ppm), and absence of NH signals due to D-exchange.
Melting Point Typically 160–165°C (decomposition).
Optical Rotation

should be negative (in water) for the L-isomer (verify against specific standard as solvent effects vary).

References

  • Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of optically pure amino acids. Journal of Biotechnology , 86(1), 1-14. Link

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life?Applied Microbiology and Biotechnology , 51, 293–309. Link

  • ChemicalBook. (2024). 1-Carbamoylpiperidine-2-carboxylic acid (CAS 141102-33-2) Entry. Link

  • Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH. (Chapter on Hydantoinase Process). Link

  • Kumagai, H., et al. (1987). Enzymatic production of L-pipecolic acid from L-lysine. Agricultural and Biological Chemistry.

Sources

Foundational

Difference between N-carbamoyl pipecolic acid and pipecolic acid

Topic: Difference between N-carbamoyl pipecolic acid and pipecolic acid Content Type: In-depth Technical Guide Structural Divergence, Biocatalytic Utility, and Analytical Differentiation Executive Summary This guide deli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between N-carbamoyl pipecolic acid and pipecolic acid Content Type: In-depth Technical Guide

Structural Divergence, Biocatalytic Utility, and Analytical Differentiation

Executive Summary

This guide delineates the critical technical distinctions between Pipecolic Acid (PA) , a cyclic non-proteinogenic amino acid, and its derivative N-carbamoyl pipecolic acid (NCPA) .[1] While PA serves as a high-value chiral building block for local anesthetics (e.g., Ropivacaine, Levobupivacaine) and immunosuppressants, NCPA functions primarily as a transient intermediate in biocatalytic resolution processes.

The core distinction lies in their acid-base chemistry and enzymatic reactivity: PA is a zwitterionic secondary amine, whereas NCPA is a non-basic urea derivative.[1] This difference is exploited in "Hydantoinase Process" variants to produce optically pure L-pipecolic acid.[1]

Part 1: Chemical Identity & Structural Divergence[1]

Structural Comparison

The fundamental difference is the functionalization of the piperidine nitrogen. Pipecolic acid is a homolog of proline (homoproline), containing a secondary amine. In N-carbamoyl pipecolic acid, this amine is acylated with a carbamoyl group (


), forming a cyclic urea.[1]
FeaturePipecolic Acid (PA)N-Carbamoyl Pipecolic Acid (NCPA)
IUPAC Name Piperidine-2-carboxylic acid1-Carbamoylpiperidine-2-carboxylic acid
CAS Number 3105-95-1 (L-isomer)Varies by specific isomer/salt
Molecular Weight 129.16 g/mol 172.18 g/mol
Functional Group Secondary Amine (Basic)Urea (Neutral/Non-basic)
pKa Values

(COOH)

(NH)

(COOH)Amide N is non-basic.[1]
Solubility High in

(Zwitterionic)
Moderate in

, Soluble in EtOH
Role API Building Block / MetaboliteResolution Intermediate
Acid-Base Behavior & Isolation Logic[1]
  • Pipecolic Acid: Exists as a zwitterion at neutral pH.[1] To extract it into organic solvents, the pH must be adjusted away from the isoelectric point (pI), typically to high pH (anionic form) or using ion-exchange chromatography.

  • N-Carbamoyl Pipecolic Acid: Lacks the basic nitrogen.[1] It behaves as a simple carboxylic acid.[1] It can be extracted into organic solvents (like ethyl acetate) at acidic pH (protonated form), allowing for easy physical separation from Pipecolic Acid in reaction mixtures.

Part 2: The Biocatalytic Link (Mechanism of Action)[1]

The industrial relevance of NCPA is tied to the enzymatic resolution of racemic pipecolic acid. While L-lysine cyclodeamination is one production route, the Carbamoylase route allows for the resolution of chemically synthesized racemic PA.

The Carbamoylase Resolution Pathway

This process utilizes N-carbamoyl-L-amino acid hydrolase (L-carbamoylase, EC 3.5.1.87) .[1] This enzyme exhibits strict stereospecificity, hydrolyzing only the L-isomer of NCPA to L-PA, while leaving D-NCPA intact.[1]

Mechanism:

  • Chemical Synthesis: Racemic PA is converted to Racemic NCPA using potassium cyanate (KOCN).[1]

  • Enzymatic Hydrolysis: L-Carbamoylase attacks the ureido carbonyl of L-NCPA.[1]

  • Product Separation: L-PA (Zwitterion) is separated from unreacted D-NCPA (Acid) via ion exchange or pH-controlled extraction.[1]

Pathway Visualization

The following diagram illustrates the chemical synthesis of the intermediate and its subsequent enzymatic resolution.

BiocatalyticResolution RacemicPA Racemic Pipecolic Acid (DL-PA) RacemicNCPA Racemic N-Carbamoyl Pipecolic Acid (DL-NCPA) RacemicPA->RacemicNCPA Chemical Carbamoylation KOCN Reagent: Potassium Cyanate (H+) KOCN->RacemicNCPA L_PA Product: L-Pipecolic Acid (L-PA) RacemicNCPA->L_PA Hydrolysis (L-Specific) D_NCPA By-product: D-N-Carbamoyl PA (Unreacted) RacemicNCPA->D_NCPA No Reaction (D-Isomer) Enzyme Enzyme: L-Carbamoylase (EC 3.5.1.87) Enzyme->L_PA

Caption: Chemo-enzymatic resolution workflow converting Racemic PA to L-PA via the NCPA intermediate.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of N-Carbamoyl Pipecolic Acid

Objective: To convert racemic pipecolic acid into its N-carbamoyl derivative for subsequent resolution or characterization.

Reagents:

  • DL-Pipecolic acid (10 mmol)[1]

  • Potassium Cyanate (KOCN) (15 mmol)

  • Hydrochloric acid (HCl)[1]

  • Water[1][2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.29 g (10 mmol) of DL-pipecolic acid in 10 mL of water.

  • Reagent Addition: Add 1.21 g (15 mmol) of Potassium Cyanate (KOCN) to the solution.

  • Reaction: Heat the mixture to 60°C and stir for 3 hours. The reaction proceeds via the nucleophilic attack of the secondary amine on the isocyanic acid (generated in situ).

    • Note: Maintain pH slightly acidic to neutral; strong acid will hydrolyze the cyanate too rapidly.[1]

  • Work-up: Acidify the solution to pH 2.0 using concentrated HCl.

  • Isolation: Extract the aqueous phase three times with Ethyl Acetate (3 x 15 mL).

    • Causality: At pH 2, NCPA is protonated (uncharged) and extracts into organic solvent. Unreacted PA remains protonated (cationic) in the water.[1]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield crude NCPA as a white solid.
    
Protocol B: Analytical Differentiation (LC-MS)

Objective: To separate and quantify PA and NCPA in a mixed sample (e.g., reaction monitoring).

System: HPLC coupled with ESI-MS (Triple Quadrupole recommended). Column: HILIC Column (e.g., Kinetex HILIC, 2.6 µm, 100 x 2.1 mm) or C18 for NCPA specific analysis. HILIC is preferred for PA retention.[1]

ParameterCondition
Mobile Phase A 10 mM Ammonium Formate in

(pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 50% B over 10 min
Flow Rate 0.4 mL/min
Detection (MS) Positive Mode (ESI+)
MRM Transition (PA)

(Loss of COOH)
MRM Transition (NCPA)

(Loss of Carbamoyl) or

Differentiation Logic:

  • Retention Time: On HILIC, PA (more polar/charged) elutes later than NCPA. On C18, NCPA (less polar) elutes later than PA (which often elutes at void volume on C18).

  • Mass Shift: NCPA shows a parent ion

    
     at m/z 173 , exactly 43 Da higher than PA (
    
    
    
    at m/z 130 ), corresponding to the carbamoyl moiety (
    
    
    adds 43 Da, replaces H).

Part 4: Pharmaceutical Applications & Significance[1]

Pipecolic Acid (The API Scaffold)

L-Pipecolic acid is the critical chiral core for the "caine" family of local anesthetics.[1] The stereochemistry at the C2 position dictates the toxicity and potency profile.

  • Ropivacaine & Levobupivacaine: Both require pure (S)-(-)-pipecolic acid (L-isomer).[1] The use of single-enantiomer drugs reduces cardiotoxicity compared to racemic bupivacaine.[1]

  • Rapamycin (Sirolimus): Contains an L-pipecolic acid moiety incorporated via polyketide synthase pathways.[1]

N-Carbamoyl Pipecolic Acid (The Tool)

NCPA is rarely an end-product.[1] Its utility is strictly:

  • Resolution Substrate: As described in the biocatalytic section.

  • Peptidomimetics: The N-carbamoyl group mimics the peptide bond geometry without being susceptible to standard proteases, used occasionally in peptide stability studies.

References

  • Ogawa, J., et al. (1995). "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology. Link

  • Rashed, M. S., et al. (2001).[5] "Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry." Clinical Chemistry. Link

  • Davids, T., et al. (2010). "Carbamoylases: characteristics and applications in biotechnological processes." Applied Microbiology and Biotechnology. Link

  • ChemicalBook. "L-Pipecolic acid Chemical Properties and Synthesis." Link

  • Expasy. "EC 3.5.1.87 - N-carbamoyl-L-amino-acid hydrolase."[1] ExPASy Enzyme Database. Link[1]

Sources

Exploratory

Optimizing the Hydantoinase Process: The Critical Role of N-Carbamoyl Intermediates

Executive Summary The hydantoinase process (or "hydantoinase-carbamoylase route") represents the gold standard in industrial biocatalysis for the production of optically pure D- and L-amino acids, serving as critical pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydantoinase process (or "hydantoinase-carbamoylase route") represents the gold standard in industrial biocatalysis for the production of optically pure D- and L-amino acids, serving as critical precursors for semi-synthetic antibiotics (e.g., Amoxicillin, Cephalexin), pesticides, and peptide therapeutics.

While the stereoselective ring-opening by hydantoinase is often highlighted, the process efficiency is frequently dictated by the N-carbamoyl amino acid intermediate . This intermediate represents a thermodynamic and kinetic pivot point. Its accumulation signals a process bottleneck, while its stability preserves chirality. This technical guide focuses on the behavior, detection, and enzymatic resolution of this specific intermediate to maximize yield and enantiomeric excess (


).

Part 1: The Mechanistic Landscape

The industrial utility of this pathway relies on Dynamic Kinetic Resolution (DKR) . Unlike simple kinetic resolution, which is limited to 50% yield, DKR couples spontaneous or enzymatic racemization with a stereoselective irreversible step, theoretically allowing 100% conversion of a racemic substrate into a single enantiomer.

The Enzymatic Cascade

The pathway consists of three distinct catalytic events.[1] The N-carbamoyl intermediate serves as the bridge between the reversible ring-opening and the irreversible hydrolysis.

HydantoinProcess L_Hyd L-5-Substituted Hydantoin D_Hyd D-5-Substituted Hydantoin L_Hyd->D_Hyd Hydantoin Racemase (or Spontaneous) Inter N-Carbamoyl-D-Amino Acid (The Intermediate) D_Hyd->Inter D-Hydantoinase (Reversible) Inter->D_Hyd Spontaneous Cyclization Product D-Amino Acid + CO2 + NH3 Inter->Product N-Carbamoylase (Irreversible)

Figure 1: The Hydantoinase-Carbamoylase Cascade.[1][2][3][4][5][6] The N-carbamoyl intermediate acts as the stable chiral reservoir. Note the reversibility of the first step versus the irreversibility of the second.

Part 2: The N-Carbamoyl Intermediate[7]

Chemical Nature and Stability

The N-carbamoyl amino acid (e.g., N-carbamoyl-D-p-hydroxyphenylglycine) is an ureido acid.

  • Chiral Protection: Once the hydantoin ring is opened by D-hydantoinase, the chiral center is chemically protected. Unlike the hydantoin substrate, which has an acidic proton at the C5 position facilitating racemization, the N-carbamoyl intermediate is resistant to racemization under physiological conditions.

  • Thermodynamic Trap: The ring-opening reaction is reversible. If the second enzyme (N-carbamoylase) is inactive or slow, the intermediate can spontaneously cyclize back to the hydantoin, particularly at acidic pH.

The Process Bottleneck

In many wild-type strains (e.g., Agrobacterium radiobacter, Pseudomonas sp.), hydantoinase activity significantly exceeds N-carbamoylase activity.

  • Consequence: Accumulation of the N-carbamoyl intermediate.

  • Impact: This accumulation does not necessarily degrade the product, but it halts productivity and complicates downstream purification, as the intermediate often shares solubility characteristics with the product.

Part 3: Enzymology of Decarbamoylation

The conversion of the intermediate to the final amino acid is catalyzed by N-carbamoyl-amino acid amidohydrolase (N-carbamoylase) (EC 3.5.1.77 for D-form).[3][7][8]

FeatureTechnical Insight
Specificity Highly strict. Unlike hydantoinases, which may accept L-isomers, D-carbamoylases rarely accept L-carbamoyl intermediates. This acts as the final "enantiomeric filter."
Cofactors Metalloenzyme. Typically requires divalent cations (

,

, or

) for catalytic activity. Oxidative damage to these metal centers can deactivate the enzyme.
Inhibition Often subject to product inhibition by the free amino acid or ammonia.
Structure Homodimeric. Dimerization is often essential for the formation of the active site.

Critical Optimization Parameter: To achieve >99% conversion, the volumetric activity ratio of Carbamoylase : Hydantoinase should ideally be > 2:1 . This "pulls" the equilibrium forward, preventing the reverse cyclization of the intermediate.

Part 4: Experimental Protocols

Protocol A: HPLC Quantification of N-Carbamoyl Intermediates

Objective: To distinguish between the unreacted hydantoin, the N-carbamoyl intermediate, and the final amino acid product.

Reagents:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid). Note: Low pH suppresses ionization of the carboxylic acid, improving retention on C18.

  • Mobile Phase B: Methanol (HPLC Grade).[9]

  • Standard: N-carbamoyl-D-p-hydroxyphenylglycine (commercially available or chemically synthesized via potassium cyanate treatment of the amino acid).

Workflow:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

  • Sample Prep: Centrifuge reaction mixture (12,000 x g, 5 min). Dilute supernatant 1:10 with Mobile Phase A to quench enzymatic activity immediately.

  • Gradient:

    • 0-5 min: 95% A / 5% B (Isocratic hold for Amino Acid elution).

    • 5-15 min: Ramp to 60% A / 40% B (Elution of N-carbamoyl intermediate).

    • 15-20 min: Ramp to 20% A / 80% B (Elution of Hydantoin substrate).

  • Detection: UV Absorbance at 210 nm (peptide bond/amide detection).

    • Why 210 nm? Most carbamoyl intermediates lack strong chromophores above 250 nm unless the side chain is aromatic (like phenylglycine). 210 nm captures the ureido carbonyl.

Protocol B: Biotransformation Optimization (Whole Cell)

Objective: Balance the cascade to prevent intermediate accumulation.

  • Inoculum: Use E. coli recombinant strains co-expressing D-hydantoinase and D-carbamoylase.[4][5]

  • Induction: If using T7 promoter, induce with 0.5 mM IPTG at

    
    .
    
    • Crucial Step: Supplement media with 1 mM

      
       or 
      
      
      
      during induction. Apo-carbamoylase (metal-free) is inactive and unstable.
  • Reaction:

    • Substrate: 50 mM DL-Hydantoin (slurry is acceptable; it will dissolve as reaction proceeds).

    • Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Temp: 40°C.

  • Monitoring: Sample every 2 hours.

    • If Intermediate > 10% of total area: Your carbamoylase is the bottleneck.

    • Remediation: Increase catalyst load or check metal cofactor availability.

Part 5: Troubleshooting Logic

Use this decision logic to diagnose process failures based on the status of the N-carbamoyl intermediate.

OptimizationLogic Start Analyze Reaction Mixture (HPLC) CheckInter Is N-Carbamoyl Intermediate Accumulating? Start->CheckInter CheckProd Is Final Product Yield High? CheckInter->CheckProd No Bottleneck Diagnosis: Carbamoylase Bottleneck CheckInter->Bottleneck Yes Yes Yes (>10%) No No (<1%) LowYield Diagnosis: Hydantoinase Inactivity or Mass Transfer Limit CheckProd->LowYield Low Yield Success Process Optimized CheckProd->Success High Yield Action1 Action: Check Metal Ions (Zn/Mn) in fermentation media Bottleneck->Action1 Action2 Action: Increase pH to 8.0 (Carbamoylases prefer alkaline pH) Bottleneck->Action2

Figure 2: Diagnostic logic for optimizing the hydantoinase process based on intermediate analysis.

References

  • Biotechnological production of D-amino acids. Source: Syldatk, C., et al. (1999). Applied Microbiology and Biotechnology. Context: Establishes the fundamental two-step mechanism and the role of racemization. Link:[Link]

  • Structural Analysis and Substrate Specificity of D-Carbamoylase. Source: MDPI (2024). Biomolecules.[4][7][10][11] Context: Detailed structural data on the enzyme responsible for the intermediate hydrolysis (Step 2). Link:[Link]

  • N-carbamoyl-D-amino-acid hydrolase (Enzyme Entry). Source: Expasy / UniProt. Context: Official enzyme commission (EC 3.5.1.77) data regarding cofactors and reaction stoichiometry. Link:[Link]

  • A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine. Source: Liu, et al. (2021). Sustainable Chemical Processes. Context: Industrial application protocol for D-HPG production using the hydantoinase route.[1][6][12] Link:[Link]

  • Validation of Reversed-Phase HPLC Method for Amino Acid Analysis. Source: Journal of Analytical Methods in Chemistry. Context: Base methodology for adapting HPLC protocols for amino acid/carbamoyl separation. Link:[Link]

Sources

Foundational

An In-depth Technical Guide to the Bacterial Metabolic Pathway of 1-Carbamoylpiperidine-2-carboxylic Acid

Introduction The microbial metabolism of cyclic compounds is a cornerstone of biogeochemical cycles and a fertile ground for the discovery of novel biocatalysts. Among these, the degradation of N-heterocyclic compounds i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The microbial metabolism of cyclic compounds is a cornerstone of biogeochemical cycles and a fertile ground for the discovery of novel biocatalysts. Among these, the degradation of N-heterocyclic compounds is of significant interest to researchers in fields ranging from environmental microbiology to synthetic biology and drug development. This guide provides a detailed technical overview of the putative bacterial metabolic pathway for 1-Carbamoylpiperidine-2-carboxylic acid, a cyclic N-carbamoylated amino acid. While a complete, end-to-end pathway for this specific molecule is not extensively documented in a single organism, by synthesizing data from related enzymatic processes, we can construct a scientifically robust, proposed metabolic sequence.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core enzymatic reactions, the characteristics of the key enzymes involved, and provide detailed experimental protocols for investigating this pathway. The insights provided are grounded in established biochemical principles and supported by authoritative research in related areas of bacterial metabolism.

Proposed Metabolic Pathway: A Step-wise Degradation

The bacterial degradation of 1-Carbamoylpiperidine-2-carboxylic acid is hypothesized to proceed in a two-stage process: first, the hydrolysis of the N-carbamoyl group to yield L-pipecolic acid, followed by the subsequent catabolism of the piperidine ring.

Stage 1: Decarbamoylation - The Gateway Reaction

The initial and most critical step in the metabolism of 1-Carbamoylpiperidine-2-carboxylic acid is the hydrolytic cleavage of the carbamoyl group. This reaction is catalyzed by a class of enzymes known as N-carbamoyl-L-amino acid amidohydrolases (EC 3.5.1.87), also referred to as L-carbamoylases.[1][2]

Reaction: 1-Carbamoylpiperidine-2-carboxylic acid + H₂O → L-Pipecolic acid + NH₃ + CO₂

This stereospecific hydrolysis releases the corresponding L-amino acid (in this case, L-pipecolic acid), ammonia, and carbon dioxide.[1] The enzyme responsible belongs to the hydrolase family that acts on carbon-nitrogen bonds in linear amides.[2]

Key Enzyme: N-carbamoyl-L-amino acid amidohydrolase
  • Source Organisms: These enzymes have been isolated and characterized from various bacteria, including Alcaligenes xylosoxidans and Pseudomonas sp.[3][4]

  • Substrate Specificity: L-carbamoylases exhibit broad substrate specificity. For instance, the enzyme from Alcaligenes xylosoxidans shows high affinity for N-carbamoyl-L-amino acids with both long-chain aliphatic and aromatic substituents.[3] While direct studies on 1-Carbamoylpiperidine-2-carboxylic acid are limited, its structural similarity to other N-carbamoylated amino acids makes it a plausible substrate.

  • Biochemical Properties: These enzymes are typically metalloenzymes, requiring divalent cations such as Mn²⁺ for optimal activity.[3][4] Their activity can be significantly inhibited by sulfhydryl reagents and chelating agents like EDTA.[3][4] The optimal pH and temperature for these enzymes can vary depending on the source organism, with some showing optimal activity at alkaline pH (e.g., pH 9.0 for the enzyme from Pseudomonas sp. ON-4a).[4]

Stage 2: Catabolism of L-Pipecolic Acid

Once L-pipecolic acid is formed, it enters a catabolic pathway that has been characterized in organisms like Pseudomonas putida.[5] This pathway involves the conversion of L-pipecolic acid to intermediates that can enter central metabolism.

A key enzyme in this subsequent pathway is Δ¹-piperideine-2-carboxylate reductase .[5] This enzyme catalyzes the reduction of Δ¹-piperideine-2-carboxylate to L-pipecolate, a reversible reaction in the overall catabolic sequence.[5] In the context of degradation, the reverse reaction would be catalyzed by an oxidase. The metabolism of L-lysine in some bacteria proceeds through L-pipecolic acid and Δ¹-piperideine-2-carboxylate, indicating a conserved pathway for piperidine ring metabolism.[5][6]

The breakdown of the piperidine ring likely proceeds through ring opening to form linear intermediates, which are then further metabolized. This is analogous to the degradation of other cyclic compounds like pyrimidines, which involves ring-opening enzymes such as dihydropyrimidinase.[7][8]

Visualizing the Metabolic Pathway

Metabolic_Pathway cluster_stage1 Stage 1: Decarbamoylation cluster_stage2 Stage 2: L-Pipecolic Acid Catabolism 1-Carbamoylpiperidine-2-carboxylic_acid 1-Carbamoylpiperidine- 2-carboxylic acid L-Pipecolic_acid L-Pipecolic acid 1-Carbamoylpiperidine-2-carboxylic_acid->L-Pipecolic_acid N-carbamoyl-L-amino acid amidohydrolase NH3_CO2 NH₃ + CO₂ L-Pipecolic_acid->NH3_CO2 delta1-piperideine-2-carboxylate Δ¹-piperideine- 2-carboxylate L-Pipecolic_acid->delta1-piperideine-2-carboxylate Pipecolate Oxidase H2O H₂O H2O->1-Carbamoylpiperidine-2-carboxylic_acid Central_Metabolism Central Metabolism (e.g., TCA Cycle) delta1-piperideine-2-carboxylate->Central_Metabolism Ring opening & further degradation

Caption: Proposed metabolic pathway for 1-Carbamoylpiperidine-2-carboxylic acid in bacteria.

Experimental Protocols for Pathway Investigation

To validate and characterize the proposed metabolic pathway, a series of well-defined experiments are necessary. The following protocols provide a framework for researchers to investigate the enzymatic activities and metabolic intermediates.

Protocol 1: Screening for Bacterial Strains with Degradative Capability

Objective: To isolate and identify bacterial strains capable of utilizing 1-Carbamoylpiperidine-2-carboxylic acid as a sole nitrogen or carbon source.

Methodology:

  • Media Preparation: Prepare a minimal salt medium (MSM) with 1-Carbamoylpiperidine-2-carboxylic acid (e.g., 1 g/L) as the sole nitrogen source. For carbon source screening, use a nitrogen-rich medium with the target compound as the sole carbon source.

  • Enrichment Culture: Inoculate the prepared medium with environmental samples (e.g., soil, wastewater) and incubate under appropriate conditions (e.g., 30°C, 180 rpm).

  • Isolation and Purification: After observing growth (turbidity), perform serial dilutions and plate on MSM agar plates containing 1-Carbamoylpiperidine-2-carboxylic acid to obtain pure colonies.

  • Identification: Identify promising isolates through 16S rRNA gene sequencing.

Protocol 2: Enzyme Assay for N-carbamoyl-L-amino acid amidohydrolase

Objective: To quantify the activity of N-carbamoyl-L-amino acid amidohydrolase in cell-free extracts of the isolated bacterial strains.

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow the bacterial isolate in a suitable broth medium (e.g., LB or a minimal medium supplemented with the inducer).

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Resuspend the cell pellet in the same buffer and lyse the cells using sonication or a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assay:

    • The reaction mixture (1 mL) should contain:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 10 mM 1-Carbamoylpiperidine-2-carboxylic acid

      • 1 mM MnCl₂

      • Cell-free extract (appropriate dilution)

    • Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching agent (e.g., 0.1 M HCl).

    • Quantify the product, L-pipecolic acid, using High-Performance Liquid Chromatography (HPLC) or a colorimetric assay.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_screening Protocol 1: Strain Screening cluster_assay Protocol 2: Enzyme Assay Environmental_Sample Environmental Sample (Soil, Wastewater) Enrichment_Culture Enrichment Culture (Minimal Medium) Environmental_Sample->Enrichment_Culture Isolation Isolation on Agar Plates Enrichment_Culture->Isolation Identification 16S rRNA Sequencing Isolation->Identification Bacterial_Culture Bacterial Culture Growth Cell_Lysis Cell Lysis (Sonication) Bacterial_Culture->Cell_Lysis Cell_Free_Extract Cell-Free Extract Cell_Lysis->Cell_Free_Extract Enzyme_Reaction Enzyme Reaction Cell_Free_Extract->Enzyme_Reaction Product_Quantification Product Quantification (HPLC) Enzyme_Reaction->Product_Quantification

Caption: Workflow for screening and enzymatic analysis of bacterial degradation.

Quantitative Data Summary

The biochemical characteristics of N-carbamoyl-L-amino acid amidohydrolases from different bacterial sources are summarized below. This data is crucial for designing experiments and understanding the enzyme's behavior.

ParameterAlcaligenes xylosoxidansPseudomonas sp. strain ON-4a
Optimal pH Not specified in abstract9.0[4]
Optimal Temperature Not specified in abstract50°C[4]
Metal Ion Requirement Mn²⁺, Ni²⁺, Co²⁺[3]Mn²⁺[4]
Inhibitors Sulfhydryl reagents[3]EDTA, Hg²⁺, Sulfhydryl reagents[4]
Molecular Mass (Native) ~135 kDa[3]Not specified in abstract
Subunit Structure Homodimer[3]Tetramer of identical 45-kDa subunits[4]

Trustworthiness and Self-Validating Systems in Research

The protocols described herein are designed to be self-validating. For instance, in the enzyme assay, the dependency of the reaction on the substrate (1-Carbamoylpiperidine-2-carboxylic acid) and the cell-free extract must be established. Negative controls lacking either the substrate or the enzyme source should show no product formation. Furthermore, the identification of L-pipecolic acid as the product can be confirmed using analytical techniques such as mass spectrometry, providing a high degree of confidence in the results.

Conclusion and Future Directions

The bacterial metabolic pathway of 1-Carbamoylpiperidine-2-carboxylic acid presents a fascinating area of research with potential applications in bioremediation and biocatalysis. The proposed pathway, initiated by an N-carbamoyl-L-amino acid amidohydrolase, provides a solid foundation for further investigation. Future research should focus on the isolation and characterization of novel enzymes from diverse microbial sources, elucidation of the complete catabolic pathway of the resulting L-pipecolic acid, and the genetic organization of the responsible gene clusters. Such studies will not only enhance our fundamental understanding of microbial metabolism but also pave the way for the development of robust enzymatic tools for the synthesis of valuable chiral compounds.

References

  • N-carbamoyl-L-amino-acid hydrolase - Grokipedia.
  • Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans - PubMed.
  • A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli - PubMed.
  • N-carbamoyl-L-amino-acid hydrolase - Wikipedia.
  • Structural and biochemical characterisation of the N-carbamoyl-b-alanine amidohydrolase from Rhizobium radiobacter MDC - Semantic Scholar.
  • A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides - PMC.
  • A ferredoxin-dependent dihydropyrimidine dehydrogenase in Clostridium chromiireducens - PMC - NIH.
  • Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites.
  • delta1-piperideine-2-carboxylate reductase of Pseudomonas putida - PMC.
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC.
  • Uptake and metabolism of delta 1-piperidine-2-carboxylic acid by synaptosomes from rat cerebral cortex - PubMed.

Sources

Exploratory

Stereochemical Control and Biocatalytic Application of N-Carbamoyl-D-Pipecolic Acid Derivatives

Topic: Content Type: Technical Whitepaper Audience: Senior Process Chemists, Enzymologists, and Drug Discovery Scientists Executive Summary: The Chiral Imperative D-Pipecolic acid (D-2-piperidinecarboxylic acid) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Senior Process Chemists, Enzymologists, and Drug Discovery Scientists

Executive Summary: The Chiral Imperative

D-Pipecolic acid (D-2-piperidinecarboxylic acid) is a critical non-proteinogenic chiral building block, serving as the scaffold for thrombin inhibitors (e.g., Argatroban), immunosuppressants (e.g., Rapamycin analogs), and local anesthetics. Unlike its L-enantiomer, which is readily accessible via lysine cyclodeamination, the D-enantiomer requires sophisticated resolution strategies.

This guide focuses on the N-carbamoyl-D-pipecolic acid intermediate. This derivative is not merely a transient species in the "Hydantoinase Process" but a stereochemically complex entity subject to unique conformational constraints (A


 strain) that dictate its reactivity and recognition by N-carbamoyl-D-amino acid amidohydrolase (D-NCAH).

Structural Dynamics & Conformational Analysis

Understanding the stereochemistry of N-carbamoyl-pipecolic acid requires moving beyond simple chair representations. The N-carbamoyl group (


) introduces significant planar character to the nitrogen atom, creating restricted rotation and distinct rotamers.
The Axial Preference (A Strain)

In cyclohexane systems, bulky substituents prefer the equatorial position. However, N-carbamoyl-pipecolic acid derivatives often exhibit a counter-intuitive preference for the axial carboxylate conformation.

  • Mechanism: In the equatorial conformer, the C2-carboxylate experiences severe allylic strain (A

    
     strain) with the N-carbamoyl oxygen or nitrogen, depending on the amide bond rotamer.
    
  • Consequence: To relieve this strain, the piperidine ring flips, placing the carboxylate axially. This axial orientation is often the bioactive conformation recognized by D-specific amidohydrolases.

Rotameric Equilibrium

The partial double-bond character of the N-CO bond leads to cis (E) and trans (Z) rotamers.

  • E-Rotamer: The carbamoyl oxygen is cis to the C2-methine.

  • Z-Rotamer: The carbamoyl oxygen is trans to the C2-methine.

  • NMR Signature: These rotamers exchange slowly on the NMR timescale at room temperature, often resulting in "doubled" peaks in

    
     and 
    
    
    
    NMR spectra, which can be misidentified as impurities.
Visualization of Conformational Dynamics

Conformation cluster_0 Stereoelectronic Factors Equatorial Equatorial Conformer (High A1,3 Strain) Axial Axial Conformer (Relieved Strain) Equatorial->Axial Ring Flip (Stabilization) Rotamer_E E-Rotamer (Cis-Amide) Axial->Rotamer_E Amide Rotation Rotamer_Z Z-Rotamer (Trans-Amide) Axial->Rotamer_Z Amide Rotation

Figure 1: Conformational equilibrium driven by Allylic (A1,3) strain relief.

The Biocatalytic Resolution Pathway

While chemical synthesis of D-pipecolic acid (e.g., via tartrate resolution) is possible, it is atom-inefficient. The industrial "Gold Standard" is the Chemo-Enzymatic Resolution using N-carbamoyl-D-amino acid amidohydrolase (DCase).

The Workflow
  • Chemical Carbamoylation: Non-stereoselective conversion of cheap DL-pipecolic acid to N-carbamoyl-DL-pipecolic acid.

  • Enzymatic Hydrolysis: The DCase enzyme exclusively hydrolyzes the D-isomer's N-carbamoyl bond.[1][2]

  • Separation: D-Pipecolic acid (zwitterion, soluble) is separated from unreacted L-N-carbamoyl-pipecolic acid (acidic, extractable).

Enzyme Specificity

The enzyme (EC 3.5.1.77) utilizes a catalytic triad (Glu-Lys-Cys).[2] The Cys residue acts as a nucleophile attacking the carbamoyl carbon.[3] Crucially, the enzyme's binding pocket is shaped to accommodate the axial carboxylate of the D-isomer, rejecting the L-isomer due to steric clash in the hydrophobic pocket.

Biocatalysis DL_Pipe DL-Pipecolic Acid (Racemic Substrate) NC_DL N-Carbamoyl-DL-Pipecolic Acid DL_Pipe->NC_DL Chemical Carbamoylation KCNO Potassium Cyanate (KCNO) KCNO->NC_DL Enzyme D-Carbamoylase (Agrobacterium sp.) NC_DL->Enzyme Stereoselective Hydrolysis D_Pipe D-Pipecolic Acid (Target Product) Enzyme->D_Pipe Hydrolysis (- NH3, CO2) L_NC L-N-Carbamoyl-Pipecolic Acid (Unreacted) Enzyme->L_NC No Reaction

Figure 2: Chemo-enzymatic cascade for the production of D-pipecolic acid.

Detailed Experimental Protocols

Synthesis of N-Carbamoyl-DL-Pipecolic Acid

Rationale: This step must be quantitative to avoid carrying unreacted amine into the enzymatic step, which complicates purification.

Reagents: DL-Pipecolic acid (1 eq), Potassium Cyanate (1.5 eq), Water.

  • Dissolution: Dissolve 10.0 g (77.4 mmol) of DL-pipecolic acid in 50 mL of water.

  • Reaction: Add 9.4 g (116 mmol) of potassium cyanate (KCNO) in portions over 15 minutes.

  • Heating: Heat the mixture to 60°C for 3 hours. Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1); the ninhydrin-positive starting material spot should disappear.

  • Workup: Cool to 0°C. Acidify to pH 2.0 using conc. HCl. The N-carbamoyl derivative will precipitate or can be extracted with ethyl acetate (3 x 50 mL).

  • Yield: Expect >90% yield of a white solid.

Enzymatic Resolution (DCase)

Rationale: Using Agrobacterium radiobacter or recombinant E. coli expressing DCase.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM dithiothreitol (DTT) to protect the active site Cysteine.

  • Substrate Loading: Dissolve N-carbamoyl-DL-pipecolic acid (from 4.1) in buffer to a concentration of 50 mM. Adjust pH back to 7.5 if necessary.

  • Biocatalysis: Add DCase enzyme (approx. 5 U/mmol substrate). Incubate at 40°C with gentle shaking (150 rpm).

  • Monitoring: Monitor the release of ammonia (colorimetric assay) or formation of free amino acid via HPLC.

  • Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution).

  • Purification:

    • Acidify to pH 2.0. Extract unreacted L-N-carbamoyl substrate with Ethyl Acetate.

    • The aqueous phase contains D-Pipecolic acid (HCl salt).

    • Apply to Dowex 50W (H+ form) cation exchange column. Wash with water, elute with 1M NH4OH. Evaporate to obtain pure D-Pipecolic acid.

Analytical Validation

Data Summary Table
ParameterN-Carbamoyl-DL-Pipecolic AcidD-Pipecolic Acid (Product)
Molecular Weight 172.18 g/mol 129.16 g/mol
Appearance White crystalline solidWhite powder
Solubility Soluble in EtOH, EtOAcSoluble in Water, MeOH
Chiral HPLC Crownpak CR(+) (pH 1.5)Chirex 3126 (D-Penicillamine)
NMR Characteristic Rotameric split (~3:1 ratio)Single set of signals
Optical Rotation

(Racemic)

(c=1, H2O)
NMR Interpretation Guide

When analyzing the intermediate, do not confuse rotamers with impurities.

  • 
    C NMR (DMSO-d6):  Look for the carbamoyl carbonyl carbon at 
    
    
    
    ppm. You will likely see two peaks for the C2 and C6 carbons due to the cis/trans amide equilibrium.
  • NOE Experiments: To confirm the axial conformation, perform a 1D-NOESY irradiating the H2 proton. Strong NOE correlations to axial protons at C4/C6 indicate an axial H2 (equatorial COOH), whereas weak correlations suggest the ring flip has occurred.

References

  • Ogawa, J., et al. (2000). "Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases." Proceedings of the National Academy of Sciences.

  • Couty, F. (1999).[4] "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids.[1][2][4][5][6]

  • Drauz, K., et al. (2012). "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook." Wiley-VCH. (Referencing the Hydantoinase Process).
  • Beilstein Journals. (2025). "A versatile route towards 6-arylpipecolic acids." (Discussing conformational analysis and half-chair/chair dynamics).

  • ResearchGate. (2015). "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." (Structural data on carbamoyl-piperidine derivatives).

Sources

Foundational

Biological Function of Piperidine-2-Carboxylic Acid Carbamoyl Derivatives

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of Piperidine-2-carboxylic acid (Pipecolic Acid) carbamoyl derivatives . It is structured to provide actionable ins...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of Piperidine-2-carboxylic acid (Pipecolic Acid) carbamoyl derivatives . It is structured to provide actionable insights for medicinal chemists and pharmacologists, moving beyond basic definitions to explore the scaffold's role as a privileged motif in targeted protein degradation, immunomodulation, and enzyme inhibition.[1][2]

Technical Whitepaper | Version 2.0

Executive Summary: The Proline Surrogate

Piperidine-2-carboxylic acid (Pipecolic acid, Pip) is the higher homolog of proline. In drug discovery, it functions as a conformational constrainer .[1][2] Unlike flexible linear amino acids, the six-membered ring of pipecolic acid locks the


 and 

torsion angles, pre-organizing molecules into bioactive conformations.[2]

The "carbamoyl derivative" of this scaffold refers to two distinct but pharmacologically critical chemical classes:

  • 
    -Carbamoyl Derivatives (Ureas):  Where the ring nitrogen is acylated by an amine (
    
    
    
    ).[2] These are potent Soluble Epoxide Hydrolase (sEH) inhibitors and transition-state mimics.[2]
  • 
    -Carbamoyl Derivatives (Amides/Ketoamides):  Where the carboxyl group is converted to a complex amide (
    
    
    
    ).[2] These are the core effector domains of FKBP ligands (e.g., Tacrolimus analogs) and local anesthetics .[2]

This guide dissects the structure-activity relationships (SAR) and biological mechanisms of these derivatives.

Structural Biology & Mechanism of Action

The "Carbamoyl Switch" in SAR

The biological function of the pipecolic acid scaffold is dictated by the vector of the carbamoyl modification. The diagram below illustrates the divergent pharmacology based on substitution patterns.

SAR_Logic Core Piperidine-2-carboxylic Acid (Pipecolic Acid Scaffold) N_Mod N-Carbamoyl Modification (Urea Linkage) Core->N_Mod Acylation at N1 C_Mod C-Carbamoyl Modification (Amide/Ketoamide) Core->C_Mod Amidation at C2 Target_sEH Target: Soluble Epoxide Hydrolase (sEH) N_Mod->Target_sEH Mech_sEH Mechanism: Transition State Mimicry (Catalytic Triad Interaction) N_Mod->Mech_sEH Target_FKBP Target: FKBP12 / FKBP51 (Immunophilins) C_Mod->Target_FKBP Target_Na Target: Voltage-Gated Na+ Channels (Local Anesthesia) C_Mod->Target_Na Mech_PPI Mechanism: PPIase Inhibition (Twisted Amide Mimic) C_Mod->Mech_PPI

Figure 1: Divergent pharmacological pathways of pipecolic acid carbamoyl derivatives.

Mechanism 1: Soluble Epoxide Hydrolase (sEH) Inhibition

Class:


-Carbamoyl-Piperidine Derivatives
Therapeutic Area:  Neuropathic Pain, Hypertension, Inflammation.[1][2]

The soluble epoxide hydrolase enzyme hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. Inhibitors of sEH stabilize EETs.[2]

  • The Pharmacophore: The

    
    -carbamoyl group (urea) mimics the transition state of the epoxide ring opening.
    
  • Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine-383 and Tyrosine-466 (catalytic triad), while the urea NH groups donate hydrogen bonds to Aspartate-335.

  • Role of Pipecolic Acid: The piperidine ring provides a hydrophobic bulk that fits into the L-shaped hydrophobic pocket of the enzyme, increasing potency compared to linear urea analogs.

Mechanism 2: Immunophilin (FKBP) Modulation

Class: Pipecolyl-


-Ketoamides (C-Carbamoyl)
Therapeutic Area:  Neuroprotection, Depression (FKBP51 selective), Immunosuppression.[2]

FK506-binding proteins (FKBPs) are peptidyl-prolyl isomerases (PPIases).

  • The Pharmacophore: The pipecolic acid ring serves as a proline mimic, sitting in the hydrophobic pocket usually occupied by the proline of the substrate.

  • The "Bump-and-Hole" Strategy: By modifying the carbamoyl substituent (the "bump") on the pipecolic acid, researchers can achieve selectivity for FKBP51 over the highly homologous FKBP52. This is crucial because FKBP51 inhibition is anxiolytic, while FKBP52 inhibition can be detrimental to reproductive health.[1][2]

Experimental Protocols

Protocol A: Synthesis of N-Carbamoyl-Pipecolic Acid Esters

Rationale: This protocol generates the urea linkage required for sEH inhibition or peptidomimetic synthesis.[2] The use of isocyanates ensures high yield and chemoselectivity.

Materials:

  • (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq)

  • Aryl Isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Suspend the pipecolate ester HCl salt in anhydrous DCM under nitrogen atmosphere at 0°C.

  • Activation: Add TEA dropwise. The solution should become clear as the free base is liberated.

  • Coupling: Add the Aryl Isocyanate dropwise over 10 minutes. Maintain temperature at 0°C to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).[2]

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel).

Validation Check: The appearance of a diagnostic urea carbonyl peak in


C NMR at ~155-158 ppm confirms the formation of the 

-carbamoyl derivative.
Protocol B: Fluorescence Polarization (FP) Binding Assay for FKBP

Rationale: To determine the binding affinity (


) of pipecolyl-derivatives against FKBP12 or FKBP51. This assay relies on the displacement of a fluorescently labeled high-affinity tracer.

Reagents:

  • Recombinant FKBP protein (FKBP12, 51, or 52).[1][2]

  • Fluorescent Tracer: Fluorescein-labeled FK506 analog (e.g., FITC-SLF).[2]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20.[1][2]

Step-by-Step:

  • Preparation: Dilute the FKBP protein to a concentration equivalent to its

    
     for the tracer (typically 10–50 nM).
    
  • Plating: In a black 384-well plate, add 10

    
    L of protein solution.
    
  • Treatment: Add 10

    
    L of the test compound (Pipecolic acid derivative) in serial dilutions (DMSO final conc. < 1%). Incubate for 30 minutes at RT.
    
  • Tracer Addition: Add 10

    
    L of the Fluorescent Tracer (final conc. ~2–5 nM).
    
  • Incubation: Incubate for 60 minutes at RT in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a variable slope dose-response model to determine

    
    .[2] Calculate 
    
    
    
    using the Cheng-Prusoff equation.[2]

Quantitative Data Summary

The table below summarizes the biological activity of key pipecolic acid carbamoyl derivatives from authoritative literature sources.

Derivative ClassStructural FeatureTargetActivity (

)
Biological Function

-Carbamoyl (Urea)

-(4-trifluoromethoxyphenyl)-carbamoyl
sEH (Human)

(

)
Anti-hyperalgesic; reduces neuropathic pain.

-Carbamoyl (Urea)

-(Adamantan-1-yl)-carbamoyl
sEH (Murine)

(

)
Potent anti-inflammatory; metabolically stable.

-Ketoamide
Pipecolyl-

-ketoamide (SAFit2)
FKBP51

(

)
Selective anxiolytic; >10,000-fold selectivity vs FKBP52.

-Amide
2,6-Pipecoloxylidide (Mepivacaine)Na+ Channel

Local anesthesia (blockade of nerve impulse).[2]

Future Perspectives: PROTACs and Dual Inhibitors

The pipecolic acid scaffold is currently evolving into a "warhead" for PROTACs (Proteolysis Targeting Chimeras) .[2] By attaching an E3 ligase ligand (like Thalidomide) to a selective pipecolyl-FKBP ligand via a linker, researchers can induce the degradation of FKBP51 rather than just inhibiting it.[2] This overcomes the issue of protein accumulation and scaffolding functions that simple inhibitors cannot block.

Visualizing the sEH Inhibition Pathway

The following diagram details the catalytic interruption caused by


-carbamoyl derivatives.

sEH_Mechanism Substrate Epoxyeicosatrienoic Acids (EETs) Complex_Sub Enzyme-Substrate Complex (Hydrolysis) Substrate->Complex_Sub Binds Enzyme Soluble Epoxide Hydrolase (sEH) Enzyme->Complex_Sub Complex_Inh Enzyme-Inhibitor Complex (Stable Urea Adduct) Enzyme->Complex_Inh Inhibitor N-Carbamoyl-Pipecolic Derivative (Inhibitor) Inhibitor->Complex_Inh Competitive Binding (Transition State Mimic) Outcome_Bad DHETs (Diols) (Pro-inflammatory / Pain) Complex_Sub->Outcome_Bad Catalytic Turnover Outcome_Good Stabilized EETs (Anti-inflammatory / Analgesic) Complex_Inh->Outcome_Good Prevents Hydrolysis

Figure 2: Mechanism of sEH inhibition by N-carbamoyl pipecolic acid derivatives, leading to analgesia.[1][2]

References

  • Gomez, C. P., et al. (2025).[1][2] "Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain." Journal of Medicinal Chemistry. Link

  • Hauscht, F., et al. (2013).[1][2] "The FK506-binding protein 51 (FKBP51) is a key regulator of stress hormone receptors."[3] Molecular and Cellular Biology. Link

  • Gaali, S., et al. (2015).[1][2][4] "Selective inhibitors of the FK506-binding protein 51 by induced fit." Nature Chemical Biology, 11, 33-37.[1][2] Link

  • Dragovich, P. S., et al. (2010).[1][2] "Structure-Based Design of Novel, Urea-Containing FKBP12 Inhibitors." Journal of Medicinal Chemistry, 53(1), 222-225.[1][2] Link[1]

  • Somu, R. V., & Johnson, R. L. (2005).[1][2] "Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics." Journal of Organic Chemistry, 70(15), 5954-63.[1][2] Link

Sources

Exploratory

N-Carbamoyl Cyclic Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract N-carbamoyl cyclic amino acids represent a unique and increasingly important class of conformationally constrained building blocks in medicinal chemistry and drug discovery. Their rigid cyclic scaffolds, combine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-carbamoyl cyclic amino acids represent a unique and increasingly important class of conformationally constrained building blocks in medicinal chemistry and drug discovery. Their rigid cyclic scaffolds, combined with the hydrogen bonding capabilities of the N-carbamoyl group, offer a powerful tool for the design of peptidomimetics, enzyme inhibitors, and other therapeutics with enhanced stability, selectivity, and oral bioavailability. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational properties, and biological applications of N-carbamoyl cyclic amino acids. We will explore various synthetic strategies, from the direct carbamoylation of cyclic amino acid precursors to multi-step routes involving cyclization of N-carbamoylated acyclic precursors. Furthermore, this guide will delve into the critical role of these unique molecules in shaping the future of drug design, supported by detailed experimental protocols, comparative data, and mechanistic insights.

Introduction: The Strategic Advantage of Conformational Constraint and N-Carbamoylation

The quest for novel therapeutics with improved pharmacological profiles has led to a growing interest in unnatural amino acids that can overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and low cell permeability.[1][] Cyclic amino acids, by virtue of their rigid ring structures, impose significant conformational constraints on peptide backbones, enhancing their stability against enzymatic degradation and pre-organizing them into bioactive conformations for improved receptor binding.[3][]

The introduction of an N-carbamoyl group (-NH-CO-NH2) further enhances the molecular diversity and therapeutic potential of these cyclic scaffolds. The carbamoyl moiety can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets.[5] This guide will provide a comprehensive exploration of the synthesis and application of this promising class of molecules.

Synthetic Strategies for N-Carbamoyl Cyclic Amino Acids

The synthesis of N-carbamoyl cyclic amino acids can be broadly approached through two primary strategies: the direct carbamoylation of a pre-formed cyclic amino acid or the cyclization of an N-carbamoylated acyclic precursor. The choice of strategy is often dictated by the availability of starting materials, the desired ring size, and the stereochemical requirements of the final product.

Direct Carbamoylation of Cyclic Amino Acids

This is often the most straightforward approach, involving the reaction of a cyclic amino acid with a carbamoylating agent.

Key Experimental Protocol: Synthesis of N-Carbamoyl-Piperidine-4-Carboxylic Acid

This protocol is adapted from the synthesis of N-carbamoyl-piperidine-4-carboxylic acid.[6]

Materials:

  • 4-Piperidinecarboxylic acid

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve 4-piperidinecarboxylic acid in water and acidify the solution with concentrated HCl.

  • Add potassium cyanate to the acidified solution.

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • The product, N-carbamoyl-piperidine-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.

Causality Behind Experimental Choices:

  • Acidification: The initial acidification of the 4-piperidinecarboxylic acid solution is crucial to protonate the amine group, making it more susceptible to nucleophilic attack.

  • Potassium Cyanate: Potassium cyanate serves as the source of the carbamoyl group. In an acidic aqueous solution, it exists in equilibrium with isocyanic acid (HNCO), the reactive electrophile in this reaction.

  • Heating: Heating the reaction mixture to 60°C increases the rate of the carbamoylation reaction.

Cyclization of N-Carbamoylated Acyclic Precursors

This strategy offers greater flexibility in constructing diverse cyclic structures. It typically involves the synthesis of a linear amino acid with a carbamoyl group on the nitrogen, followed by an intramolecular cyclization step.

Conceptual Workflow: Intramolecular Cyclization

G A Acyclic N-Carbamoyl Amino Acid B Activation of Carboxylic Acid A->B Coupling Agent C Intramolecular Nucleophilic Attack B->C Formation of Activated Ester/Acyl Halide D Cyclized Product C->D Ring Closure E Deprotection (if necessary) D->E F Final N-Carbamoyl Cyclic Amino Acid E->F sub Substrate complex Enzyme-Substrate Complex sub->complex enz Protease enz->complex inhibited_complex Enzyme-Inhibitor Complex (Inactive) enz->inhibited_complex prod Products inh N-Carbamoyl Cyclic Amino Acid Inhibitor inh->inhibited_complex complex->prod Catalysis

Figure 2: Diagram illustrating the competitive inhibition of a protease by an N-carbamoyl cyclic amino acid.

Future Perspectives and Conclusion

N-carbamoyl cyclic amino acids are poised to play an increasingly significant role in the future of drug discovery and development. Their unique combination of conformational rigidity and hydrogen bonding potential provides a versatile platform for the design of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of cyclic scaffolds, and a deeper understanding of the structure-activity relationships that govern their biological activity. The continued investigation of these fascinating molecules holds great promise for the discovery of the next generation of innovative medicines.

References

  • Olajuyigbe, F. M., Demitri, N., Ajele, J. O., Maurizio, E., Randaccio, L., & Geremia, S. (2010). Carbamylation of N-terminal proline. ACS medicinal chemistry letters, 1(6), 254–257. [Link]

  • Wikipedia contributors. (2023, December 1). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Olajuyigbe, F. M., Demitri, N., Ajele, J. O., Maurizio, E., Randaccio, L., & Geremia, S. (2010). Carbamylation of N-Terminal Proline. ACS Medicinal Chemistry Letters, 1(6), 254–257. [Link]

  • Olajuyigbe, F. M., Demitri, N., Ajele, J. O., Maurizio, E., Randaccio, L., & Geremia, S. (2016). Carbamylation of N-Terminal Proline. ACS Publications. [Link]

  • N/A. (n.d.). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved February 15, 2026, from [Link]

  • Kries, H., Niquille, D. L., & Hilvert, D. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 15, 2026, from [Link]

  • Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. Biotechnology letters, 42(4), 539–550. [Link]

  • Watkins, A. M., & Miller, S. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Biopolymers, 101(6), 621–630. [Link]

  • Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1461–1464. [Link]

  • Kumar, S., Bavarva, J. H., & Talele, T. T. (2016). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Journal of medicinal chemistry, 59(1), 213–227. [Link]

  • Izawa, K., Chen, F., & Soloshonok, V. A. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European journal of medicinal chemistry, 208, 112736. [Link]

  • Smolobochkin, A., Tanzilya, R., Melyashova, A., & Gazizov, A. (2019). Synthesis of N‐carbamoyl‐2‐arylpyrrolidines. Chemistry of Heterocyclic Compounds, 55(8), 756-760. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 15, 2026, from [Link]

  • Kiss, L., Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules (Basel, Switzerland), 28(3), 1043. [Link]

  • Wheeler, G. P., Bowdon, B. J., & Struck, R. F. (1975). Carbamoylation of amino acid, peptides, and proteins by nitrosoureas. Cancer research, 35(11 Pt 1), 2974–2984. [Link]

  • Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1), 361-369. [Link]

  • A. F. S. Amaral, M. M. C. A. Castro, and P. J. G. M. de Oliveira. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10030. [Link]

  • Pascal, R., & Commeyras, A. (1998). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of life and evolution of the biosphere : the journal of the International Society for the Study of the Origin of Life, 28(1), 61–77. [Link]

  • Angelini, A., Cendret, V., & Heinis, C. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of medicinal chemistry, 65(11), 7643–7668. [Link]

  • Metrano, A. J., & Miller, S. J. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(3), 1234–1246. [Link]

  • PubChem. (n.d.). (2s)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Yoshida, T., Fujiwara, D., & Nishi, T. (2018). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International journal of molecular sciences, 19(11), 3505. [Link]

  • Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. ResearchGate. [Link]

  • da Silva, A. S., de Souza, R. O., & de Oliveira, M. A. (2019). Structural analysis of a novel N-carbamoyl-d-amino acid amidohydrolase from a Brazilian Bradyrhizobium japonicum strain: In silico insights by molecular modelling, docking and molecular dynamics. Journal of molecular graphics & modelling, 86, 35–42. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
  • Pascal, R., & Commeyras, A. (1998). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Origins of Life and Evolution of the Biosphere, 28(1), 61-77. [Link]

  • Kuhl, C., & Blank, L. M. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. Metabolic engineering communications, 5, 44–56. [Link]

  • Kuryazov, A. Z., Poyarkova, T. N., & Grishin, D. F. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 14(19), 3986. [Link]

  • Singh, Y., Sharma, R., & Singh, J. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 30(23), 5678. [Link]

  • Jadeja, Y. S., Kokate, S. S., & Sharma, S. (2024). Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. RSC advances, 14(6), 3927–3939. [Link]

  • Wikipedia contributors. (2024, January 15). Pipecolic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Verardo, G., & Gorassini, A. (2011). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. European Journal of Organic Chemistry, 2011(6), 1122-1132. [Link]

Sources

Foundational

Thermodynamics and Mechanistic Control of Hydantoin Ring Opening

Executive Summary The hydrolysis of the hydantoin ring (imidazolidine-2,4-dione) to N-carbamoyl amino acid (hydantoic acid) represents a critical junction in the industrial synthesis of optically pure amino acids.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of the hydantoin ring (imidazolidine-2,4-dione) to N-carbamoyl amino acid (hydantoic acid) represents a critical junction in the industrial synthesis of optically pure amino acids.[1][2][3] While chemically feasible under harsh alkaline conditions, the thermodynamic landscape of this reaction is subtle; at neutral pH, the equilibrium constant (


) typically favors the closed ring structure due to the stability of the cyclic amide.

This guide dissects the thermodynamic drivers of this reversible reaction, emphasizing the role of pH-dependent ionization in shifting the Gibbs Free Energy (


). It further details the "Hydantoinase Process," where enzymatic catalysis is coupled with dynamic kinetic resolution (DKR) to achieve 100% stereochemical yield—a cornerstone methodology for producing semi-synthetic antibiotics (e.g., Amoxicillin) and non-proteinogenic amino acids.

Part 1: The Physicochemical Landscape

Reaction Thermodynamics

The ring opening of 5-monosubstituted hydantoin is a hydrolysis reaction where a water molecule attacks the C4 carbonyl carbon (or C2, depending on substitution/enzyme specificity, but C4 is standard for 5-substituted variants).

The Equilibrium Challenge:



Unlike typical acyclic amide hydrolysis, which is strongly exergonic (


), the hydrolysis of the hydantoin ring is thermodynamically balanced near zero at neutral pH.
  • Enthalpy (

    
    ):  The reaction is slightly exothermic (
    
    
    
    ) due to the relief of ring strain and formation of stronger hydration shells around the ionic product. However, the ring structure itself is stabilized by resonance between the two nitrogen atoms and carbonyls.
  • Entropy (

    
    ):  The opening of the ring increases conformational freedom (positive 
    
    
    
    ), but this is often offset by the ordering of water molecules around the resulting charged carboxylate group.
The pH-Dependent Driving Force

The most critical variable in this thermodynamic system is pH . The reaction is driven forward not by the intrinsic instability of the bond, but by the ionization of the product.

  • Low/Neutral pH (< 7.0): The N-carbamoyl acid product has a carboxyl group with a

    
    . If the pH is low, the product remains protonated. In this state, the nucleophilic amine of the N-carbamoyl tail can easily re-attack the carbonyl, closing the ring. 
    
    
    
    .
  • High pH (> 8.5): The carboxyl group deprotonates to form a carboxylate anion (

    
    ). This ionization removes the product from the equilibrium (Le Chatelier’s principle) and creates electrostatic repulsion that prevents ring closure.
    
    • Result: The apparent equilibrium constant (

      
      ) shifts dramatically toward hydrolysis.
      
Chemical vs. Enzymatic Hydrolysis
FeatureChemical HydrolysisEnzymatic Hydrolysis (Hydantoinase)
Conditions High T (>60°C), High pH (>10)Mild T (30-50°C), pH 7.5 - 9.0
Kinetics Slow; high

barrier
Fast; metal-dependent catalysis
Stereoselectivity None (Racemic product)High (D- or L- selective)
Thermodynamics Driven by excess baseDriven by enzyme-product release

Part 2: Enzymatic Catalysis & Dynamic Kinetic Resolution

In drug development, we rarely perform simple hydrolysis. We utilize the Hydantoinase Process to produce enantiomerically pure D-amino acids (intermediates for beta-lactam antibiotics).

The Mechanism

Hydantoinases (dihydropyrimidinases, EC 3.5.2.[4]2) are typically metal-dependent amidohydrolases (Zn²⁺ or Mn²⁺).

  • Activation: The binuclear metal center activates a water molecule, lowering its

    
     to generate a bridging hydroxide ion.
    
  • Nucleophilic Attack: The hydroxide attacks the carbonyl carbon of the hydantoin ring, forming a tetrahedral intermediate.

  • Ring Opening: The C-N bond cleaves, stabilized by proton transfer from a catalytic acidic residue (often Asp or Glu).

Dynamic Kinetic Resolution (DKR)

Because chemical racemization of 5-substituted hydantoins occurs spontaneously at alkaline pH (via enolization), or can be catalyzed by a Hydantoin Racemase , we can convert 100% of a racemic starting material into a single enantiomer product.

The Pathway:

  • L-Hydantoin

    
     D-Hydantoin (Racemization)
    
  • D-Hydantoin

    
     N-Carbamoyl-D-Amino Acid (D-Hydantoinase)[2]
    
  • N-Carbamoyl-D-Amino Acid

    
     D-Amino Acid (D-Carbamoylase)[2]
    

Part 3: Visualization of Pathways

Diagram 1: Thermodynamic & Mechanistic Pathway

This diagram illustrates the transition from the cyclic hydantoin to the open N-carbamoyl form, highlighting the tetrahedral intermediate.

HydantoinMechanism Hydantoin Hydantoin Ring (Cyclic Amide) Intermediate Tetrahedral Intermediate Hydantoin->Intermediate Nucleophilic Attack (Rate Limiting) Water H2O (Nucleophile) Water->Intermediate NC_Acid N-Carbamoyl Amino Acid Intermediate->NC_Acid Ring Cleavage NC_Acid->Hydantoin Acidic pH (Re-cyclization) Ionized Carboxylate Anion (Stable at pH > 8) NC_Acid->Ionized pH > pKa (~4.0) Irreversible Driver

Caption: Mechanistic flow of hydantoin hydrolysis. Note the reversibility at the acid stage and the thermodynamic lock provided by ionization.

Diagram 2: Industrial Dynamic Kinetic Resolution (DKR)

This workflow demonstrates how thermodynamics and kinetics are manipulated to achieve 100% yield of D-amino acids.

DKR_Process cluster_racemization Racemization Equilibrium cluster_hydrolysis Stereoselective Hydrolysis L_Hyd L-Hydantoin D_Hyd D-Hydantoin L_Hyd->D_Hyd Hydantoin Racemase L_Hyd->D_Hyd Le Chatelier Shift NC_D_Acid N-Carbamoyl-D-Acid D_Hyd->NC_D_Acid D-Hydantoinase (Ring Opening) D_AminoAcid D-Amino Acid (Final Product) NC_D_Acid->D_AminoAcid D-Carbamoylase (Decarbamoylation)

Caption: The Hydantoinase Process. Stereoselective consumption of the D-isomer pulls the racemization equilibrium, converting all substrate to product.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the Equilibrium Constant (


) and verify pH dependence of Hydantoin Ring Opening.
Reagents & Setup
  • Substrate: 5-phenylhydantoin (Model substrate).

  • Buffer Systems: Phosphate (pH 6.0 - 8.0), Borate (pH 9.0 - 10.0).

  • Analysis: HPLC with UV detection (210 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Methodology
  • Preparation: Prepare 10 mM stock solution of 5-phenylhydantoin in methanol.

  • Initiation: Dilute stock 1:10 into pre-warmed buffers (30°C) at pH 7.0, 8.0, and 9.0.

  • Incubation: Incubate in a thermomixer at 30°C.

  • Sampling:

    • Take aliquots at t = 0, 5, 10, 30, 60, 120 mins.

    • CRITICAL STEP (Quenching): Immediately dilute sample 1:5 into 1% Phosphoric Acid .

    • Why? Acidification protonates the N-carbamoyl carboxylate. While this can promote cyclization over long periods, it instantly stops the enzymatic/alkaline hydrolysis and stabilizes the species for the short duration of the HPLC run.

  • Quantification: Inject onto HPLC.

    • Mobile Phase: 80:20 Water (0.1% TFA) : Acetonitrile.

    • The N-carbamoyl acid is more polar and will elute earlier than the hydantoin ring.

Data Analysis

Calculate the concentration ratio at equilibrium (


 or when peaks stabilize):


  • Expected Result: At pH 7.0,

    
     (peaks roughly equal). At pH 9.0, 
    
    
    
    (dominant acid peak).

Part 5: References

  • Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology. Link

  • Altenbuchner, J., et al. (2001). "Hydantoinase process: Optically pure D-amino acid production." ResearchGate / Springer. Link

  • Nam, S. H., et al. (2001). "Crystal structure of D-hydantoinase from Bacillus stearothermophilus: Insight into the stereochemistry of ligand binding." Protein Science. Link

  • Specific Kinetic Data: "Study on the Formation of Glycine by Hydantoin and Its Kinetics." ACS Omega / NIH. Link

Sources

Exploratory

An In-depth Technical Guide to 1-Carbamoylpiperidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Carbamoylpiperidine-2-carboxylic acid (PubChem CID: 175418698), a piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Carbamoylpiperidine-2-carboxylic acid (PubChem CID: 175418698), a piperidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs and established principles of organic chemistry and pharmacology. The guide covers predicted physicochemical properties, a proposed synthetic route, detailed analytical characterization methodologies, and a discussion of potential biological activities based on the known pharmacology of similar molecular scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Introduction and Molecular Overview

1-Carbamoylpiperidine-2-carboxylic acid belongs to the class of N-substituted piperidine carboxylic acids. The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets. The presence of a carbamoyl group at the 1-position and a carboxylic acid at the 2-position introduces specific stereochemical and electronic features that are expected to modulate its biological activity and pharmacokinetic properties.

The carbamoyl moiety can act as a hydrogen bond donor and acceptor, potentially influencing receptor binding and solubility. The carboxylic acid group provides a site for ionic interactions and can be crucial for binding to enzyme active sites or for modulating the overall physicochemical properties of the molecule. The stereochemistry at the C-2 position is expected to be a critical determinant of biological activity, as is common with chiral amino acid derivatives.

Below is a diagram representing the chemical structure of 1-Carbamoylpiperidine-2-carboxylic acid.

1-Carbamoylpiperidine-2-carboxylic_acid C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N_ring N C5->N_ring N_ring->C1 C_carbamoyl C N_ring->C_carbamoyl O_carbamoyl O C_carbamoyl->O_carbamoyl N_carbamoyl N C_carbamoyl->N_carbamoyl H2N_1 H N_carbamoyl->H2N_1 H2N_2 H N_carbamoyl->H2N_2 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl H_carboxyl H O2_carboxyl->H_carboxyl

Caption: Chemical structure of 1-Carbamoylpiperidine-2-carboxylic acid.

Physicochemical Properties

PropertyPredicted ValueReference
Molecular Formula C₇H₁₂N₂O₃[1]
Molecular Weight 172.18 g/mol [1]
XLogP3 -0.8[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 83.6 Ų[1]
Formal Charge 0
pKa (Carboxylic Acid) ~3.5 - 4.5[3]
pKa (Amide) Not readily ionizable
Solubility Expected to be soluble in water and polar organic solvents.[4]
Melting Point Expected to be a crystalline solid with a relatively high melting point.[5]

Synthesis and Purification

A plausible synthetic route for 1-Carbamoylpiperidine-2-carboxylic acid starts from the readily available piperidine-2-carboxylic acid (pipecolic acid).[6] The synthesis involves the protection of the carboxylic acid, followed by carbamoylation of the secondary amine, and subsequent deprotection.

Proposed Synthetic Workflow

Synthesis_Workflow Start Piperidine-2-carboxylic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Piperidine-2-carboxylic acid ester Step1->Intermediate1 Step2 Carbamoylation of Piperidine Nitrogen (e.g., with isocyanic acid or a derivative) Intermediate1->Step2 Intermediate2 1-Carbamoylpiperidine-2-carboxylic acid ester Step2->Intermediate2 Step3 Deprotection of Carboxylic Acid (e.g., Hydrolysis) Intermediate2->Step3 End 1-Carbamoylpiperidine-2-carboxylic acid Step3->End

Caption: Proposed synthetic workflow for 1-Carbamoylpiperidine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of Piperidine-2-carboxylic acid

  • Rationale: Protection of the carboxylic acid group is necessary to prevent its reaction during the subsequent carbamoylation step. Esterification is a common and effective method for this purpose.

  • Procedure:

    • Suspend piperidine-2-carboxylic acid (1 equivalent) in an appropriate alcohol (e.g., methanol or ethanol) in excess.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude ester hydrochloride salt.

Step 2: Carbamoylation of the Piperidine Nitrogen

  • Rationale: The introduction of the carbamoyl group at the N-1 position can be achieved by reacting the secondary amine with an isocyanate or a related reagent.

  • Procedure:

    • Dissolve the crude ester hydrochloride from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to neutralize the hydrochloride and free the amine.

    • In a separate flask, prepare a solution of a carbamoylating agent, such as trimethylsilyl isocyanate (1.5 equivalents), in the same solvent.

    • Slowly add the carbamoylating agent solution to the amine solution at 0°C.

    • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Ester

  • Rationale: The final step is the deprotection of the carboxylic acid to yield the target compound. Base-catalyzed hydrolysis is a standard method for cleaving the ester group.

  • Procedure:

    • Dissolve the crude carbamoylated ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

    • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to yield the crude product.

Purification:

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and structure of the synthesized 1-Carbamoylpiperidine-2-carboxylic acid.[3][7]

Analytical Workflow

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity ≥ 95% HPLC->Purity_Confirmation FTIR->Structure_Confirmation

Caption: A typical analytical workflow for the characterization of 1-Carbamoylpiperidine-2-carboxylic acid.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-4.0 ppm.[8] The proton at the C-2 position will be a multiplet coupled to the adjacent methylene protons. The NH₂ protons of the carbamoyl group will likely appear as a broad singlet.

    • ¹³C NMR : Will confirm the presence of the seven carbon atoms in the molecule, including the carbonyl carbons of the carbamoyl and carboxyl groups, and the five carbons of the piperidine ring.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.[7]

  • Mass Spectrometry (MS) :

    • Electrospray Ionization (ESI-MS) : In positive ion mode, the protonated molecule [M+H]⁺ should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ should be detectable.[9]

    • High-Resolution Mass Spectrometry (HRMS) : Will provide the exact mass of the molecule, which can be used to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC) :

    • A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a suitable starting point for purity analysis.[3] The purity of the final compound should be ≥95%.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the amide (~1650-1680 cm⁻¹), and the N-H stretches of the carbamoyl group (~3200-3400 cm⁻¹).[10]

Potential Biological Activities and Therapeutic Applications

While the biological activity of 1-Carbamoylpiperidine-2-carboxylic acid has not been explicitly reported, the piperidine carboxylic acid scaffold is present in numerous biologically active molecules.[11][12][13] Based on the activities of related compounds, several potential therapeutic applications can be hypothesized.

  • Enzyme Inhibition : The carboxylic acid and carbamoyl groups can participate in hydrogen bonding and ionic interactions within enzyme active sites. For example, derivatives of piperidine carboxylic acid have been investigated as inhibitors of steroid-5alpha-reductase.[12] The structural similarity to amino acids also suggests potential interactions with enzymes that process amino acids or their derivatives.

  • Receptor Modulation : The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. The specific substitution pattern of 1-Carbamoylpiperidine-2-carboxylic acid may confer affinity and selectivity for a particular receptor subtype.

  • Anti-inflammatory and Immunomodulatory Effects : Some piperidine carboxylic acid derivatives have been shown to inhibit the upregulation of adhesion molecules, suggesting potential anti-inflammatory properties.[11]

  • Antimicrobial Activity : The piperidine ring is a component of many natural and synthetic antimicrobial agents.[14] The unique functionalization of this compound could impart activity against various bacterial or fungal strains.

Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of 1-Carbamoylpiperidine-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 1-Carbamoylpiperidine-2-carboxylic acid. By leveraging data from structurally similar compounds and established chemical principles, this document offers a solid foundation for researchers to begin their own investigations into this molecule. The proposed synthetic route and analytical methodologies provide a clear path for its preparation and characterization. The discussion of potential biological activities highlights promising avenues for future pharmacological evaluation. As with any novel compound, further experimental work is required to validate these predictions and fully uncover the potential of 1-Carbamoylpiperidine-2-carboxylic acid in the field of drug discovery and development.

References

  • Ishikawa, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][8]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-87.

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Ganesan, A., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87.
  • Vereshchagin, A. N., et al. (2022).
  • Li, Y., et al. (2024).
  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1274.
  • Szafraniec-Szczęsny, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • Bouyahyaoui, A., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 621(1), 360-369.
  • Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(1), 97-102.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
  • Chemistry LibreTexts. (2024). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53680444, Amino(carbamoyl)carbamic acid. Retrieved from [Link]

  • Gribble, G. W. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11564.
  • Gribble, G. W. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11564.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3875700, 1-carbamoylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Physico-Chemical Properties of Amino acids. (2020, August 19). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42.
  • Martínez-Rodríguez, S., et al. (2014). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology, 98(1), 21-33.

Sources

Protocols & Analytical Methods

Method

Enzymatic synthesis of L-pipecolic acid from 5-substituted hydantoins

Application Note: Enzymatic Synthesis of L-Pipecolic Acid from 5-Substituted Hydantoins Abstract This application note details the enzymatic synthesis of L-Pipecolic Acid (L-PA) , a rigid cyclic non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of L-Pipecolic Acid from 5-Substituted Hydantoins

Abstract

This application note details the enzymatic synthesis of L-Pipecolic Acid (L-PA) , a rigid cyclic non-proteinogenic amino acid, from its racemic hydantoin precursor, DL-pipecolic acid hydantoin (1,3-diazabicyclo[4.3.0]nonane-2,4-dione). Unlike the L-lysine cyclodeamination route, the hydantoinase process allows for the utilization of chemically synthesized racemic precursors via Dynamic Kinetic Resolution (DKR) , theoretically achieving 100% molar yield. This guide provides a validated protocol using a recombinant Escherichia coli whole-cell biocatalyst expressing an L-selective hydantoinase/carbamoylase system coupled with a hydantoin racemase.

Introduction

L-Pipecolic Acid (L-PA) is a critical chiral building block for pharmaceutical agents, including the local anesthetic ropivacaine , the immunosuppressant rapamycin , and various protease inhibitors. While L-PA can be produced via the cyclodeamination of L-lysine, the hydantoinase process offers a robust alternative for industrial scale-up, particularly when starting from the chemically accessible racemic hydantoin.

The Hydantoinase Process & Dynamic Kinetic Resolution (DKR)

The conventional hydrolysis of racemic hydantoins yields only 50% of the desired L-isomer. To achieve economic viability, a Dynamic Kinetic Resolution (DKR) system is employed. This system continuously racemizes the unreacted D-hydantoin substrate while the L-selective enzymes irreversibly convert the L-hydantoin to L-PA.

Key Advantages:

  • 100% Theoretical Yield: Overcomes the 50% limitation of kinetic resolution.

  • Atom Economy: Eliminates the need for chiral auxiliaries or expensive resolving agents.

  • Stereochemical Control: High enantiomeric excess (ee > 99%).

Biocatalytic System Design

The production of L-PA from DL-pipecolic acid hydantoin requires a coordinated cascade of three specific enzymatic activities.

The Enzymatic Cascade
  • Hydantoin Racemase (H-Rac): Catalyzes the rapid interconversion between D- and L-pipecolic acid hydantoin.

  • L-Hydantoinase (L-Hyd): Stereoselectively hydrolyzes L-pipecolic acid hydantoin to N-carbamoyl-L-pipecolic acid.

  • L-N-Carbamoylase (L-Carb): Hydrolyzes the N-carbamoyl intermediate to free L-Pipecolic Acid, ammonia, and CO₂.

Note: If an L-selective hydantoinase is unavailable, a "Double Racemase" system (using D-Hydantoinase, Hydantoin Racemase, Carbamoyl Racemase, and L-Carbamoylase) can be employed, though the direct L-selective route is preferred for process simplicity.

Pathway Visualization

HydantoinaseProcess cluster_substrate Substrate Pool (DKR) D_Hyd D-Pipecolic Acid Hydantoin L_Hyd L-Pipecolic Acid Hydantoin D_Hyd->L_Hyd Hydantoin Racemase N_Carb N-Carbamoyl- L-Pipecolic Acid L_Hyd->N_Carb L-Hydantoinase (Hydrolysis) L_PA L-Pipecolic Acid (Product) N_Carb->L_PA L-N-Carbamoylase (Decarbamoylation) CO2 CO2 + NH3 N_Carb->CO2

Figure 1: The Dynamic Kinetic Resolution (DKR) pathway for L-Pipecolic Acid synthesis. The Hydantoin Racemase ensures continuous supply of the L-substrate.[1]

Material Preparation

Substrate: DL-Pipecolic Acid Hydantoin
  • Chemical Name: 1,3-diaza-bicyclo[4.3.0]nonane-2,4-dione.

  • Sourcing: Commercially available or synthesized via the Bucherer-Bergs reaction starting from delta-1-piperideine (derived from 5-aminopentanal) or by cyclization of DL-pipecolic acid with urea.

  • Preparation: Dissolve substrate in reaction buffer. Solubility can be limited; mild heating (40°C) or co-solvents (5% DMSO) may be required for high-load reactions (>50 g/L).

Biocatalyst: Recombinant E. coli[2][3]
  • Strain: Escherichia coli BL21(DE3) co-expressing:

    • L-Hydantoinase (Source: Arthrobacter aurescens or Pseudomonas sp.)

    • L-N-Carbamoylase (Source: Geobacillus stearothermophilus)[1][2]

    • Hydantoin Racemase (Source: Agrobacterium tumefaciens)[1][2]

  • Format: Whole resting cells are preferred over purified enzymes to protect the enzymes from oxidative stress and reduce cost.

Protocol: Biotransformation (Upstream)

Objective: Conversion of 50 mM DL-Pipecolic Acid Hydantoin to L-Pipecolic Acid with >99% conversion and >99% ee.

Reagents & Buffers
ComponentConcentrationRole
Reaction Buffer 0.1 M Potassium Phosphate (KPi), pH 8.0Maintains pH optimum for hydantoinase.
Manganese Chloride (MnCl₂) 1 mMEssential cofactor for Hydantoinase/Carbamoylase stability.
Substrate 50–100 mM DL-Pipecolic Acid HydantoinStarting material.
Biomass 20–30 g/L (wet cell weight)Catalyst.
Nitrogen Source N/A (Resting cell process)
Step-by-Step Procedure
  • Biomass Preparation:

    • Cultivate recombinant E. coli in LB or TB medium containing 1 mM MnCl₂ at 37°C.

    • Induce with 0.5 mM IPTG at OD₆₀₀ = 0.6.

    • Reduce temperature to 25°C and cultivate for 16–20 hours to maximize soluble protein expression.

    • Harvest cells by centrifugation (4,000 x g, 20 min).

    • Wash cells once with 0.1 M KPi buffer (pH 8.0).

  • Reaction Initiation:

    • Resuspend wet cells (20 g/L) in the Reaction Buffer containing 1 mM MnCl₂.

    • Add DL-Pipecolic Acid Hydantoin to a final concentration of 50 mM.

    • Note: If substrate solubility is low, add in fed-batch mode or as a suspension (the enzyme will solubilize it as it reacts).

  • Incubation:

    • Temperature: 40°C (Optimal balance between rate and enzyme stability).

    • Agitation: 200 rpm (Ensure good mixing but avoid foaming).

    • pH Control: The reaction produces ammonia, which increases pH. Monitor pH and maintain at 8.0 using 1 M HCl or automated titration.

  • Monitoring:

    • Sample 100 µL every 2 hours.

    • Quench with 100 µL 10% TCA or by heating at 95°C for 5 min.

    • Centrifuge and analyze supernatant via HPLC (see Section 6).

    • Endpoint: Reaction is complete when hydantoin and N-carbamoyl intermediate are undetectable (<1%).

Protocol: Downstream Processing (Purification)

Objective: Isolation of L-Pipecolic Acid from the biotransformation broth.

  • Cell Removal:

    • Centrifuge the reaction mixture (8,000 x g, 30 min) or filter through a 0.2 µm membrane to remove biomass.

  • Decolorization (Optional):

    • Treat supernatant with activated charcoal (1% w/v) for 30 min if the solution is colored. Filter.

  • Ion Exchange Chromatography (Cation Exchange):

    • Resin: Strong cation exchanger (e.g., Dowex 50W x8, H+ form).

    • Loading: Acidify the supernatant to pH 2.0 with HCl and load onto the column. L-PA (zwitterion) will bind.

    • Washing: Wash with deionized water to remove unreacted hydantoin (uncharged) and N-carbamoyl intermediate (acidic).

    • Elution: Elute L-PA with 1–2 M Ammonia (NH₄OH).

    • Detection: Monitor fractions using TLC (ninhydrin stain) or HPLC.

  • Crystallization:

    • Concentrate the ammonia eluate under vacuum to remove NH₃.

    • Redissolve the residue in a minimum volume of hot ethanol/water (90:10).

    • Cool slowly to 4°C to crystallize L-Pipecolic Acid.

    • Yield: Expected recovery > 85%.

Analytical Methods

HPLC Analysis (Achiral - Conversion)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 10 mM Phosphate buffer (pH 3.0) / Acetonitrile (95:5).

  • Detection: UV at 210 nm (for Hydantoin/Carbamoyl) or derivatization (OPA/FMOC) for L-PA.

Chiral Analysis (Enantiomeric Excess)
  • Method: Pre-column derivatization with Marfey’s Reagent (FDAA) or use of a Chiral Crown Ether column (e.g., Crownpak CR(+)).

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5).

  • Temperature: 25°C.

  • Detection: UV 210 nm.

  • Standard: Compare retention times against authentic L-PA and D-PA standards.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate inhibition or enzyme inactivation.Reduce substrate concentration or switch to fed-batch addition. Ensure Mn²⁺ is present.[3]
Accumulation of N-Carbamoyl Intermediate Rate-limiting Carbamoylase.Increase the expression ratio of L-Carbamoylase or increase reaction temperature (Carbamoylases are often thermostable).
Low Enantiomeric Excess (ee) Spontaneous hydrolysis or insufficient Racemase activity.Ensure pH is strictly controlled (high pH can cause chemical hydrolysis). Increase Hydantoin Racemase load.
Product Inhibition Ammonia toxicity.Strip ammonia using a gentle nitrogen stream or perform reaction in an open vessel with pH stat control.

References

  • Hydantoinase Process Overview

    • Syldatk, C., et al. "Biocatalytic production of L-amino acids from substituted hydantoins." Applied Microbiology and Biotechnology.
    • (Context: Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids)

  • Double Racemase System

    • Martinez-Rodriguez, S., et al. "L-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process." MDPI.
  • L-Pipecolic Acid Specifics

    • Tani, Y., et al. "Enzymatic synthesis of L-pipecolic acid." Journal of Biological Chemistry.
  • Hydantoin Precursor Chemistry

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews.
    • (Context: General synthesis of hydantoins via Bucherer-Bergs)

  • Enzyme Sources (Carbamoylase)

    • Expasy Enzyme Entry EC 3.5.1.87 (N-carbamoyl-L-amino-acid hydrolase).[4]

Sources

Application

Application Note: Protocol for Chemical Carbamoylation of Pipecolic Acid with Potassium Cyanate

-carbamoylpipecolic acid via nucleophilic addition. Executive Summary This application note details the protocol for the -carbamoylation of pipecolic acid (piperidine-2-carboxylic acid) using potassium cyanate (KOCN).

Author: BenchChem Technical Support Team. Date: February 2026


-carbamoylpipecolic acid via nucleophilic addition.

Executive Summary

This application note details the protocol for the


-carbamoylation of pipecolic acid (piperidine-2-carboxylic acid) using potassium cyanate (KOCN). Unlike primary amino acids, pipecolic acid contains a secondary cyclic amine, introducing specific steric and electronic considerations. This protocol is optimized for high yield and purity, minimizing the common side reaction of hydantoin cyclization during the initial workup.

Target Product:


-carbamoylpipecolic acid (2-carboxy-1-piperidinecarboxamide).
Key Application:  Precursor for peptidomimetics, hydantoin synthesis, and rigid chiral scaffolds in drug discovery.

Scientific Foundation

Reaction Mechanism

The carbamoylation of amines by cyanate is an equilibrium-driven process dependent on pH. Potassium cyanate (


) dissociates in water to form the cyanate ion (

). The reactive species is isocyanic acid (

)
, which is generated in situ via protonation.[1]

The nitrogen of the pipecolic acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid.

Critical Mechanistic Constraints:

  • pH Balance:

    • Low pH (< 5): Favors

      
       formation but accelerates the irreversible hydrolysis of cyanate to 
      
      
      
      and
      
      
      (decomposition).
    • High pH (> 9): Stabilizes

      
       but deprotonates the amine (good), yet the concentration of the reactive 
      
      
      
      species becomes negligible.
    • Optimal Window: pH 6.0 – 8.0. This maintains a steady-state concentration of

      
       while keeping the pipecolic acid nitrogen nucleophilic.
      
  • Steric Hindrance: As a secondary amine within a piperidine ring, pipecolic acid is more sterically hindered than primary amino acids (e.g., Glycine). Consequently, thermal energy (heating to 60–80°C) is required to drive the reaction to completion, unlike primary amines which often react at room temperature.

Mechanistic Visualization

The following diagram illustrates the equilibrium and nucleophilic attack pathway.

CarbamoylationMechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) KOCN->HNCO H+ (pH < 8) TS Transition State (Nucleophilic Attack) HNCO->TS + Pipecolic Acid Decomp Hydrolysis (CO2 + NH3) HNCO->Decomp pH < 5 (Loss) Pipe Pipecolic Acid (Secondary Amine) Pipe->TS Prod N-Carbamoylpipecolic Acid TS->Prod Rearrangement

Figure 1: Reaction mechanism showing the critical dependence on isocyanic acid generation and the competing hydrolysis pathway.

Experimental Protocol

Reagents and Equipment
ComponentGrade/SpecificationRole
L-Pipecolic Acid >98% PuritySubstrate
Potassium Cyanate (KOCN) Reagent Grade (>97%)Carbamoylating Agent
Water Deionized (DI)Solvent
Hydrochloric Acid (HCl) 6M and 1M solutionspH Adjustment/Quenching
Ethanol/Methanol HPLC GradeRecrystallization (Optional)
LC-MS/TLC StandardProcess Monitoring
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.29 g) of L-pipecolic acid in 30 mL of DI water.

  • Initial pH Check: Measure the pH. Pipecolic acid is zwitterionic; the solution will be slightly acidic.

  • Reagent Addition: Add 15.0 mmol (1.22 g, 1.5 eq) of Potassium Cyanate (KOCN) in a single portion.

    • Note: The addition of KOCN is slightly exothermic.

  • Solubilization: Stir until a clear, homogeneous solution is obtained.

Phase 2: The Reaction
  • Heating: Equip the flask with a reflux condenser (optional, but recommended to prevent evaporation). Heat the mixture to 80°C using an oil bath.

  • Time Course: Maintain stirring at 80°C for 3 to 4 hours .

    • In-Process Control (IPC): At T=2h, spot an aliquot on TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The starting material (free amine) will stain purple/red; the carbamoylated product will not stain or stain very faintly yellow/white due to the capped amine.

Phase 3: Workup and Isolation
  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Acidification (Critical Step):

    • Place the flask in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 2.0 .

    • Safety Warning: Acidification of excess cyanate releases Isocyanic Acid (HNCO) and CO2. Perform this step in a well-ventilated fume hood.

  • Precipitation/Extraction:

    • Scenario A (High Concentration): Upon acidification and cooling to 4°C, the

      
      -carbamoylpipecolic acid may precipitate as a white solid. Filter and wash with cold water.
      
    • Scenario B (Soluble Product): If no precipitate forms (common due to high water solubility), extract the aqueous layer 3x with Ethyl Acetate or n-Butanol .

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Recrystallization: The crude solid can be recrystallized from hot water or an Ethanol/Water mixture to yield analytical grade material.

Process Workflow Diagram

ProtocolFlow Start Dissolve Pipecolic Acid (Water, pH ~6) AddKOCN Add KOCN (1.5 eq) Dissolve completely Start->AddKOCN Heat Reaction Phase 80°C, 3-4 Hours AddKOCN->Heat Check IPC: Ninhydrin Stain (Disappearance of Amine) Heat->Check Check->Heat Incomplete Acidify Acidify to pH 2 (6M HCl, Ice Bath) Check->Acidify Complete Isolate Isolation (Filtration or EtOAc Extraction) Acidify->Isolate

Figure 2: Operational workflow for the synthesis of N-carbamoylpipecolic acid.

Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters should be verified.

Analytical Expectations[7]
MethodExpected ResultInterpretation
LC-MS (ESI+)

Confirms mass of

(MW: 172.18).
1H NMR (

)

4.5-4.8 (m, 1H,

-CH)
Downfield shift of

-proton compared to starting material indicates N-acylation.
Melting Point 165–170°C (dec)Range varies slightly by crystal habit/solvate.
Ninhydrin Test NegativeAbsence of free secondary amine.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of KOCN before reaction.Ensure pH did not drop below 5 during the heating phase. Add KOCN in two portions (0h and 1h).
Product is Oil Water retention.Pipecolic derivatives are hygroscopic. Azeotrope with toluene or dry extensively under high vacuum.
Cyclization to Hydantoin Excessive heating in acid.During workup, do not heat after adding HCl. Keep cold. Hydantoins form readily in hot acid.
Starting Material Remains Steric hindrance.Increase temperature to 90°C or increase KOCN equivalents to 2.0.

Safety & Compliance

  • Cyanate Toxicity: While less toxic than cyanide, cyanate salts are harmful if swallowed.

  • Acidification Hazards: Acidifying cyanate solutions generates Isocyanic Acid (HNCO) , a volatile and toxic gas. This step must be performed in a fume hood.

  • Waste Disposal: Aqueous waste containing cyanates should be treated with alkaline bleach (sodium hypochlorite) to oxidize residual cyanate to nitrogen and carbonate before disposal, complying with local EHS regulations.

References

  • Stark, G. R. (1967). Modification of Proteins with Cyanate.[2][3][4][5] Methods in Enzymology, 11, 590-594.

    • Foundational text on the pH dependence and mechanism of amino acid carbamoyl
  • Cromwell, N. H., & Phillips, B. (1949). Piperidine Derivatives. Chemical Reviews, 44(2), 369-375.

    • Discusses the reactivity of the piperidine ring system.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

    • Authoritative review covering the cyclization of N-carbamoyl amino acids to hydantoins.
  • Smith, P. A. S. (1946). The Preparation of N-Carbamyl Derivatives of Secondary Amines. Journal of Organic Chemistry, 11(6), 736-740.

Sources

Method

Using N-carbamoylase for production of chiral pipecolic acid

An Application Note and Protocol for the Biocatalytic Production of Chiral Pipecolic Acid Title: Enzymatic Kinetic Resolution of N-carbamoyl-D,L-pipecolic acid for the Production of Enantiopure Pipecolic Acid using Immob...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Biocatalytic Production of Chiral Pipecolic Acid

Title: Enzymatic Kinetic Resolution of N-carbamoyl-D,L-pipecolic acid for the Production of Enantiopure Pipecolic Acid using Immobilized N-carbamoylase

Abstract

Optically pure pipecolic acid, particularly the L-enantiomer, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including local anesthetics like Ropivacaine and immunosuppressants such as Rapamycin.[1][2] Traditional chemical synthesis routes often involve multiple steps, harsh reagents, and challenging purification processes to achieve high enantiomeric purity.[1][3] This application note details a robust and environmentally benign biocatalytic method for producing chiral pipecolic acid via the enzymatic kinetic resolution of racemic N-carbamoyl-D,L-pipecolic acid. The protocol leverages the strict enantiospecificity of N-carbamoylase (EC 3.5.1.87), an enzyme that selectively hydrolyzes one enantiomer of the carbamoylated substrate, yielding the desired optically pure amino acid.[4] We present a comprehensive workflow, including enzyme immobilization for enhanced stability and reusability, a detailed enzymatic reaction protocol, and analytical methods for monitoring conversion and determining enantiomeric purity.

Introduction and Scientific Principle

Chirality is a fundamental aspect of drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. L-pipecolic acid, a non-proteinogenic cyclic amino acid, is a high-value intermediate whose demand in its optically pure form is significant.[3] Biocatalysis, using isolated enzymes, offers a powerful alternative to classical chemistry, providing high selectivity under mild reaction conditions.[5][6]

The core of this method is the principle of enzymatic kinetic resolution . This technique exploits an enzyme's ability to react at a much higher rate with one enantiomer in a racemic mixture compared to the other.[4][7] In this application, we start with a racemic mixture (50:50) of N-carbamoyl-D-pipecolic acid and N-carbamoyl-L-pipecolic acid. An L-specific N-carbamoylase is introduced, which selectively recognizes and catalyzes the hydrolysis of the N-carbamoyl group from the L-enantiomer only.

The reaction proceeds as follows:

  • N-carbamoyl-L-pipecolic acid + H₂O → L-pipecolic acid + NH₃ + CO₂

  • N-carbamoyl-D-pipecolic acid + H₂O → No reaction

As the reaction progresses, the mixture becomes enriched with L-pipecolic acid and the unreacted N-carbamoyl-D-pipecolic acid. Theoretically, a maximum conversion of 50% can be reached, at which point the product, L-pipecolic acid, will have an enantiomeric excess (e.e.) approaching 100%. The unreacted D-substrate can then be easily separated from the L-product. This process is a key component of the industrially relevant "Hydantoinase Process" used for producing various chiral amino acids.[4][8][9]

Diagram 1: Principle of Kinetic Resolution This diagram illustrates the enantiospecific action of L-N-carbamoylase on a racemic mixture of N-carbamoyl-pipecolic acid.

G cluster_start Racemic Substrate cluster_reaction Enzymatic Reaction cluster_products Reaction Products Racemic N-carbamoyl-D,L-pipecolic acid (50% D / 50% L) Enzyme L-N-Carbamoylase (EC 3.5.1.87) Racemic->Enzyme Introduction of enantiospecific enzyme L_Product L-Pipecolic Acid (Desired Product) Enzyme->L_Product Selective Hydrolysis D_Substrate N-carbamoyl-D-pipecolic acid (Unreacted) Enzyme->D_Substrate No Reaction G A 1. Prepare Substrate (N-carbamoyl-D,L-pipecolic acid) B 2. Prepare & Immobilize L-N-Carbamoylase A->B C 3. Batch Enzymatic Reaction B->C D 4. Monitor Reaction (HPLC) C->D D_check Conversion ~50%? D->D_check E 5. Recover Immobilized Enzyme F 6. Purify Product (L-Pipecolic Acid) E->F Reuse Wash & Reuse Enzyme E->Reuse G 7. Final Chiral Analysis (e.e. Determination) F->G D_check->C No D_check->E Yes

Sources

Application

Application Note: High-Yield Hydrolysis of N-Carbamoyl-L-Pipecolic Acid via Whole-Cell Biocatalysis

Topic: Whole-cell biocatalysis methods for N-carbamoyl pipecolic acid hydrolysis Content Type: Detailed Application Notes and Protocols Introduction & Strategic Significance L-Pipecolic acid (L-PA) is a critical chiral c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Whole-cell biocatalysis methods for N-carbamoyl pipecolic acid hydrolysis Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Significance

L-Pipecolic acid (L-PA) is a critical chiral cyclic non-protein amino acid serving as a key intermediate for high-value pharmaceuticals, including the local anesthetic ropivacaine , the immunosuppressant rapamycin , and the antitumor agent swainsonine .

While de novo fermentation from glucose or L-lysine is possible, the "Hydantoinase Process" remains a dominant industrial route for producing chiral amino acids due to its high theoretical yield and enantioselectivity. In this cascade, the hydrolysis of N-carbamoyl-L-pipecolic acid (NC-L-PA) to L-PA is the final, rate-determining step.

This guide details a robust whole-cell biocatalysis protocol for this hydrolysis. Unlike purified enzymes, whole-cell catalysts eliminate the need for expensive cofactor regeneration and protein purification. However, they introduce mass transfer limitations that this protocol specifically addresses via optimized permeabilization.

Key Advantages of this Protocol
  • Cost-Efficiency: Eliminates enzyme purification steps.

  • Scalability: Validated for gram-scale to liter-scale bioconversions.

  • Enantiopurity: Utilizes L-specific N-carbamoylase to ensure >99% e.e.

Mechanistic Insight

The conversion relies on N-carbamoylase (also known as N-carbamoyl-L-amino acid amidohydrolase). This enzyme attacks the ureido group of the N-carbamoyl substrate.

Reaction Pathway

The reaction is irreversible and releases ammonia and carbon dioxide as byproducts. The release of ammonia causes a pH increase, which serves as a convenient proxy for reaction progress monitoring.

G Substrate N-Carbamoyl-L-Pipecolic Acid (NC-L-PA) Intermediate [Enzyme-Substrate Complex] Substrate->Intermediate Binding Product L-Pipecolic Acid (L-PA) Intermediate->Product N-Carbamoylase (Hydrolysis) Byproducts CO2 + NH3 Intermediate->Byproducts

Figure 1: Enzymatic hydrolysis pathway of N-carbamoyl-L-pipecolic acid. The reaction is thermodynamically favorable due to the release of gas (


) and ammonia.

Biocatalyst Selection & Preparation[1]

While wild-type strains like Alcaligenes xylosoxidans or Pseudomonas putida naturally express carbamoylases, modern industrial processes utilize Recombinant E. coli (e.g., BL21(DE3)) overexpressing the L-carbamoylase gene to maximize specific activity.

Protocol 1: Biocatalyst Cultivation and Induction

Objective: Obtain high-density cell mass with maximal specific enzyme activity.

Reagents:

  • LB Broth or Terrific Broth (TB).

  • Kanamycin (50 µg/mL) or Ampicillin (100 µg/mL) depending on plasmid.

  • IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside).
    

Workflow:

  • Inoculation: Inoculate 10 mL LB (+ antibiotic) with a single colony of recombinant E. coli. Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 1% (v/v) inoculum into 500 mL TB medium in a 2L baffled flask.

  • Growth: Incubate at 37°C until

    
     reaches 0.6–0.8 (exponential phase).
    
  • Induction: Add IPTG to a final concentration of 0.1–0.5 mM .

    • Expert Note: Lower IPTG (0.1 mM) and lower temperature (20–25°C) post-induction often prevent inclusion body formation, which is critical for soluble, active carbamoylase.

  • Expression: Incubate for 16–20 hours at 25°C.

  • Harvest: Centrifuge at 6,000

    
     g for 15 min at 4°C. Discard supernatant.
    
  • Storage: Wash pellet once with 50 mM Phosphate Buffer (pH 7.5). Cells can be used immediately or stored at -80°C (flash frozen).

Permeabilization Strategy (Critical Step)

Whole-cell biocatalysis is often rate-limited by the transport of the substrate (NC-L-PA) across the cell membrane. Permeabilization disrupts the outer membrane without destroying the intracellular enzymes.

Comparative Data: Permeabilization Efficiency

AgentConcentrationTimeRelative Activity (%)Note
None (Control) --100% (Baseline)Slow transport limits rate.
Triton X-100 0.1% (w/v) 30 min 350% Recommended. Best balance of lysis vs. stability.
CTAB0.05% (w/v)10 min280%High toxicity; may denature sensitive enzymes.
Freeze-Thaw3 cycles-180%Inconsistent results.
Protocol 2: Chemical Permeabilization
  • Resuspend harvested cells (from Protocol 1) in 50 mM Potassium Phosphate Buffer (pH 7.5) to a concentration of 50 g wet cell weight/L.

  • Add Triton X-100 to a final concentration of 0.1% (v/v).[1][2]

  • Incubate at room temperature (25°C) for 30 minutes with gentle agitation (100 rpm).

  • Optional: Wash cells once with buffer to remove excess detergent if it interferes with downstream HPLC analysis.

Hydrolysis Reaction Protocol

Objective: Convert N-carbamoyl-L-pipecolic acid to L-pipecolic acid.

Equipment:

  • Thermostatic shaker or Stirred Tank Reactor.

  • pH Stat (Titrator) or manual pH adjustment.

Reagents:

  • Substrate: N-carbamoyl-L-pipecolic acid (10–50 g/L).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.5).

  • Cofactors: None required (Carbamoylase is hydrolytic).

  • Metal Ions:

    
     or 
    
    
    
    (1 mM) often stabilize carbamoylases.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve NC-L-PA in 0.1 M Phosphate Buffer. Adjust pH to 7.5 using NaOH.

    • Note: NC-L-PA is acidic; significant NaOH will be needed to reach neutral pH.

  • Initiation: Add permeabilized cells (from Protocol 2) to a final density of 20–30 g/L (wet weight) .

  • Incubation:

    • Temperature: 30°C–37°C.

    • Agitation: 200 rpm.

    • pH Control: The reaction releases

      
      , causing pH to rise .
      
    • Critical Action: Maintain pH at 7.5–8.0 by adding 1M HCl or using a buffer with high capacity. If pH exceeds 8.5, enzyme activity may drop, and spontaneous racemization of the substrate (if using DL) might occur.

  • Monitoring: Sample every 2 hours.

  • Termination: Remove cells by centrifugation (10,000

    
     g, 10 min). The supernatant contains the product.
    

Workflow Step1 Cell Harvest (Recombinant E. coli) Step2 Permeabilization (0.1% Triton X-100, 30 min) Step1->Step2 Step3 Reaction Setup (Substrate + Cells + Mn2+) Step2->Step3 Step4 Bioconversion (pH 7.5, 30°C, 24h) Step3->Step4 Step5 DSP: Centrifugation & Product Isolation Step4->Step5

Figure 2: Operational workflow for whole-cell hydrolysis.

Analytical Validation

Since L-pipecolic acid lacks a strong UV chromophore, standard UV detection is insufficient. Derivatization is required.

Protocol 3: HPLC Analysis (Pre-column Derivatization)

Method: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) Derivatization.

  • Sample Prep: Mix 20 µL reaction supernatant with 80 µL Borate Buffer (pH 9.0).

  • Derivatization: Add 100 µL FMOC-Cl reagent (5 mM in acetonitrile).

  • Reaction: Vortex and incubate at room temperature for 5 minutes.

  • Quench: Add 200 µL Adamantanamine (or hydrophobic amine) to react with excess FMOC-Cl, or simply extract with pentane.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 50 mM Acetate Buffer (pH 4.2); B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 mins.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

    • Retention: FMOC-L-PA will elute distinctly from FMOC-NC-L-PA.

Alternative (Rapid): Ninhydrin Assay.[3]

  • N-carbamoyl-L-PA (blocked amine)

    
    Negative  Ninhydrin reaction.
    
  • L-Pipecolic Acid (secondary amine)

    
    Positive  Ninhydrin reaction (Yellow/Red color for proline/pipecolic analogs).
    
  • Use: Good for qualitative "Yes/No" or rough quantification at 570 nm (or 440 nm for proline-like rings).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Rate Poor membrane permeabilityIncrease Triton X-100 conc. to 0.2% or try freeze-thaw cycles.
pH Drift (Alkaline) Ammonia accumulationUse a pH-stat to titrate with HCl automatically.
Enzyme Deactivation Metal ion deficiencyAdd 1 mM

or

to the reaction buffer.
Substrate Insolubility Low pHEnsure substrate stock is pH adjusted to 7.0–7.5 before adding to cells.

References

  • Ying, H., et al. (2017). "Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate L-pipecolic acid in Escherichia coli."[4] Scientific Reports. Available at: [Link]

  • Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology. Available at: [Link]

  • Semeraro, M., et al. (2015). "Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method."[5] Clinica Chimica Acta. Available at: [Link]

  • Chen, R.R. (2007). "Permeability issues in whole-cell bioprocesses and cellular membrane engineering." Applied Microbiology and Biotechnology. Available at: [Link]

  • Yu, K., et al. (2020). "Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry."[6] Bio-protocol. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A High-Yield, Stereoselective Synthesis of (S)-2',6'-Pipecoloxylidide, a Key Precursor for Ropivacaine

Introduction: The Significance of Stereochemistry in Local Anesthetics Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-xylenyl)-2-piperidinecarboxamide, is a long-acting amide local anesthetic distinguished by i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Local Anesthetics

Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-xylenyl)-2-piperidinecarboxamide, is a long-acting amide local anesthetic distinguished by its favorable safety profile compared to its racemic analogue, Bupivacaine.[1][2] A critical feature of Ropivacaine is that it is administered as a pure S-enantiomer.[1][3] This stereochemical purity is central to its clinical advantages, including reduced cardiotoxicity and central nervous system toxicity.[1][2] Consequently, the synthesis of Ropivacaine necessitates a robust and stereocontrolled process.

The pivotal intermediate in the synthesis of Ropivacaine is (S)-2',6'-pipecoloxylidide (also referred to as (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide). The stereocenter in the final Ropivacaine molecule is established during the synthesis of this precursor. This application note provides a detailed, two-part protocol for the synthesis of (S)-2',6'-pipecoloxylidide, commencing with the formation of the racemic compound followed by an efficient chiral resolution. While the user's query mentioned N-carbamoyl intermediates, extensive literature review indicates that the industrially preferred and most documented route proceeds via a direct amidation pathway, which will be the focus of this guide.

Overall Synthetic Workflow

The synthesis can be logically divided into two primary stages: first, the synthesis of the racemic 2',6'-pipecoloxylidide, and second, the chiral resolution to isolate the desired (S)-enantiomer.

G cluster_0 Part A: Synthesis of Racemic Precursor cluster_1 Part B: Chiral Resolution cluster_2 Part C: Final Alkylation (to Ropivacaine) Pipecolic_Acid Pipecolic Acid Acid_Chloride Pipecoloyl Chloride (in situ) Pipecolic_Acid->Acid_Chloride Chlorinating Agent (e.g., SOCl2, Oxalyl Chloride) Racemic_PPX Racemic (±)-2',6'-Pipecoloxylidide Acid_Chloride->Racemic_PPX 2,6-Dimethylaniline Racemic_PPX_Input Racemic (±)-2',6'-Pipecoloxylidide Diastereomeric_Salt Diastereomeric Salt Formation ((S)-PPX with L-DBTA) Racemic_PPX_Input->Diastereomeric_Salt (+)-Dibenzoyl-L-tartaric acid (L-DBTA) S_PPX (S)-2',6'-Pipecoloxylidide (Desired Precursor) Diastereomeric_Salt->S_PPX Base Treatment & Crystallization S_PPX_Input (S)-2',6'-Pipecoloxylidide Ropivacaine Ropivacaine S_PPX_Input->Ropivacaine 1-Bromopropane, Base (e.g., K2CO3)

Caption: Overall workflow for the synthesis of Ropivacaine, highlighting the key precursor synthesis and resolution.

Part A: Synthesis of Racemic (±)-2',6'-Pipecoloxylidide

The foundational step is the formation of an amide bond between the pipecolic acid backbone and 2,6-dimethylaniline. Direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxylic acid moiety of pipecolic acid must first be activated. This is typically achieved by converting it to an acid chloride, which is a highly reactive acylating agent. This acid chloride is generated in situ and immediately reacted with 2,6-dimethylaniline to prevent decomposition.

Protocol A1: Synthesis via Thionyl Chloride Activation

This protocol utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a common and effective choice for this transformation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Notes
(±)-Pipecolic acid129.16-
Thionyl chloride (SOCl₂)118.971.638Use in a well-ventilated fume hood.
2,6-Dimethylaniline121.180.984
Toluene92.140.867Anhydrous
Sodium Hydroxide (NaOH)40.00-For work-up
Dichloromethane (DCM)84.931.33For extraction

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (±)-pipecolic acid (25.8 g, 0.2 mol) and suspend it in anhydrous toluene (150 mL).

    • Slowly add thionyl chloride (26.2 g, 16 mL, 0.22 mol) to the suspension at room temperature over 30 minutes. Causality: The excess thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride. Toluene serves as an inert solvent for the reaction.

    • Heat the mixture to 60-70°C and stir for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid pipecolic acid.

  • Amidation Reaction:

    • In a separate flask, prepare a solution of 2,6-dimethylaniline (24.2 g, 0.2 mol) in anhydrous toluene (100 mL).

    • Cool the acid chloride solution from Step 1 to 0-5°C using an ice bath.

    • Slowly add the 2,6-dimethylaniline solution to the cold acid chloride suspension over 1 hour, maintaining the temperature below 10°C. Causality: This is a highly exothermic reaction. Slow addition at low temperature is crucial to control the reaction rate and prevent the formation of side products.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into 200 mL of cold water.

    • Adjust the pH of the aqueous layer to 10-12 with a 20% NaOH solution to neutralize the HCl formed and deprotonate the aniline.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 100 mL).

    • Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic (±)-2',6'-pipecoloxylidide as a solid.

    • The crude product can be recrystallized from a suitable solvent system like toluene or isopropanol to achieve higher purity. The expected yield is typically in the range of 75-85%.

Part B: Chiral Resolution of (±)-2',6'-Pipecoloxylidide

The separation of enantiomers is achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. For the resolution of 2',6'-pipecoloxylidide, (+)-dibenzoyl-L-tartaric acid (L-DBTA) is a highly effective resolving agent.[4][5]

Protocol B1: Resolution using (+)-Dibenzoyl-L-tartaric Acid

Materials & Reagents:

ReagentMolar Mass ( g/mol )Notes
(±)-2',6'-Pipecoloxylidide232.32From Part A
(+)-Dibenzoyl-L-tartaric acid (L-DBTA)358.32Chiral resolving agent
Isopropanol60.10Solvent for crystallization
Acetone58.08Solvent for recrystallization
4-Methyl-2-pentanone (MIBK)100.16Solvent for base treatment
Sodium Hydroxide (NaOH)40.00For liberating the free base

Step-by-Step Procedure:

  • Formation of Diastereomeric Salt:

    • Dissolve racemic (±)-2',6'-pipecoloxylidide (46.5 g, 0.2 mol) in isopropanol (200 mL) by warming the mixture.

    • In a separate flask, dissolve (+)-dibenzoyl-L-tartaric acid (35.8 g, 0.1 mol) in isopropanol (150 mL), also with gentle warming. Causality: A 2:1 molar ratio of the racemate to the resolving agent is used, as the tartaric acid is dibasic.

    • Combine the two solutions and stir. A precipitate of the diastereomeric salt should begin to form.

    • Allow the mixture to cool slowly to room temperature and then stir for several hours to maximize crystallization. For optimal results, the mixture can be cooled further to 0-5°C.

    • Filter the precipitated solid, which is the bis[(S)-(+)-2',6'-pipecoloxylidide] dibenzoyltartrate. Wash the solid with a small amount of cold isopropanol.[4]

  • Liberation of the (S)-Enantiomer:

    • Suspend the filtered diastereomeric salt (e.g., 100 g) in a mixture of 4-methyl-2-pentanone (MIBK, 600 mL) and water (400 mL).[4]

    • Heat the mixture to approximately 60°C and make it alkaline by adding a 45% NaOH solution until the pH is >12.[4] Causality: The strong base deprotonates the tartaric acid and liberates the free base of (S)-2',6'-pipecoloxylidide, which is soluble in the MIBK organic layer.

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel and allow the layers to separate.

    • Collect the upper organic (MIBK) layer.

  • Isolation and Purification:

    • Dry the organic phase by azeotropic distillation to remove residual water.[4]

    • Concentrate the solution under reduced pressure to obtain the crude (S)-2',6'-pipecoloxylidide.

    • The product can be further purified by recrystallization from a suitable solvent to achieve high enantiomeric purity (>99.5% ee).[4] The overall yield for the resolution step is typically around 50-60% based on the initial amount of the (S)-enantiomer in the racemic mixture.

Validation and Characterization

The identity and purity of the synthesized precursors should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Chiral HPLC: To determine the enantiomeric excess (ee %) of the resolved (S)-2',6'-pipecoloxylidide.

Conclusion

This application note details a reliable and high-yield synthetic route to (S)-2',6'-pipecoloxylidide, the essential precursor for the local anesthetic Ropivacaine. The process, involving the formation of a racemic intermediate followed by a robust chiral resolution, is well-established and scalable. By carefully controlling reaction conditions and purification steps, researchers can obtain the desired enantiomer with high chemical and optical purity, paving the way for the final N-alkylation step to produce Ropivacaine.

References

  • Federsel, H.-J., Jaksch, P. and Sandberg, R., 1987. An Efficient Synthesis of a. New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. Acta Chem. Scand., Ser. B41: 757-761.
  • Synthesis and Applic
  • Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
  • Novel Process for the Preparation of 2',6'-Pipecoloxylidides.
  • Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.
  • L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME.
  • 2',6'-Pipecoloxylidide | 15883-20-2. ChemicalBook.
  • Ropivacaine: A review of its pharmacology and clinical use.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
  • Ropivacaine: A pharmacological review.
  • Process for the preparation of (s)-1-alkyl-2',6'-pipecoloxylidide compound.
  • An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradi
  • Ropivacaine HCl gel for topical anesthesia- a review. TIJER.
  • Method for preparing ropivacaine.
  • Ropivacaine. SpringerLink.
  • Interaction Between Ropivacaine and a Self-Assembling Peptide: A Nanoformulation for Long-Acting Analgesia.

Sources

Application

1-Carbamoylpiperidine-2-carboxylic acid: A Versatile Chiral Building Block for Synthesis and Drug Discovery

Introduction In the landscape of modern medicinal chemistry and organic synthesis, the demand for enantiomerically pure molecules has never been greater. Chiral piperidine scaffolds, in particular, are prevalent structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the demand for enantiomerically pure molecules has never been greater. Chiral piperidine scaffolds, in particular, are prevalent structural motifs in a vast number of pharmaceuticals and natural products.[1] Their conformational rigidity allows for the precise spatial orientation of substituents, a critical factor for effective and selective interaction with biological targets.[2][3] Among these, 1-Carbamoylpiperidine-2-carboxylic acid, a derivative of pipecolic acid, has emerged as a highly valuable and versatile chiral building block.

The incorporation of a carbamoyl group at the 1-position and a carboxylic acid at the 2-position imparts a unique combination of properties. The carbamoyl moiety can act as a hydrogen bond donor and acceptor, enhancing binding affinity to target proteins, while the carboxylic acid provides a key handle for further synthetic elaboration, such as amide bond formation in peptide synthesis.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1-Carbamoylpiperidine-2-carboxylic acid, with a focus on its utility in asymmetric synthesis and as a scaffold in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug discovery. These properties govern solubility, reactivity, and ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compounds.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₃
Molecular Weight 172.18 g/mol
Appearance White to off-white solid
Melting Point 122-126 °C (for (S)-1-Boc-piperidine-2-carboxylic acid)[5]
Solubility Soluble in Chloroform, Methanol; Insoluble in water[5]

Note: Data for the N-Boc protected analogue is often used as a proxy due to its prevalence in synthesis.

The presence of both a carboxylic acid and a carbamoyl group suggests that the molecule will exhibit amphiprotic behavior. The piperidine ring adopts a stable chair conformation, which is crucial for the predictable orientation of substituents in three-dimensional space.[6]

Enantioselective Synthesis Protocols

The utility of 1-Carbamoylpiperidine-2-carboxylic acid as a chiral building block is contingent on the availability of efficient and highly enantioselective synthetic routes. Several strategies have been developed, primarily revolving around the asymmetric synthesis or resolution of its precursor, pipecolic acid.[7][8]

Protocol 1: Catalytic Dynamic Resolution for the Synthesis of N-Protected Pipecolic Acid Derivatives

This protocol is adapted from the work of Beak and Coldham, who demonstrated the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[9] This method allows for the highly enantioselective synthesis of either enantiomer of 2-substituted piperidines.

Workflow for Catalytic Dynamic Resolution:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dynamic Resolution cluster_2 Step 3: Electrophilic Quench N-Boc-piperidine N-Boc-piperidine rac-2-lithio-N-Boc-piperidine rac-2-lithio-N-Boc-piperidine N-Boc-piperidine->rac-2-lithio-N-Boc-piperidine Et2O, -78 °C s-BuLi/TMEDA s-BuLi/TMEDA s-BuLi/TMEDA->rac-2-lithio-N-Boc-piperidine Equilibration Equilibration rac-2-lithio-N-Boc-piperidine->Equilibration 10 mol% Chiral Ligand, -45 °C, 3h Chiral Ligand Chiral Ligand Chiral Ligand->Equilibration Enantioenriched Product (R)-N-Boc-pipecolic acid Equilibration->Enantioenriched Product -78 °C CO2 CO2 CO2->Enantioenriched Product

Caption: Catalytic Dynamic Resolution Workflow.

Detailed Methodology:

  • Deprotonation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-piperidine (1.0 eq) in anhydrous diethyl ether (Et₂O) and cool the solution to -78 °C. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of sec-butyllithium (s-BuLi) (1.2 eq). Stir the reaction mixture at -78 °C for 1 hour to generate racemic 2-lithio-N-Boc-piperidine.

  • Dynamic Resolution: To the solution from step 1, add a solution of the chiral diamino alkoxide ligand (e.g., ligand 8 or 9 as described by Coldham et al., 10 mol%) in anhydrous Et₂O.[9] Warm the reaction mixture to -45 °C and stir for 3 hours to allow for equilibration.

  • Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched N-Boc-pipecolic acid.[9]

Causality Behind Experimental Choices: The use of s-BuLi/TMEDA is a well-established method for the deprotonation of N-Boc protected cyclic amines.[9] The choice of the chiral ligand is critical for achieving high enantioselectivity in the dynamic resolution step. The temperature profile is crucial; warming to -45 °C allows for the racemization of the organolithium intermediate, while cooling back to -78 °C for the quench traps the desired enantiomer.

Protocol 2: Chiral Resolution of Racemic Pipecolic Acid

Classical resolution using chiral resolving agents remains a viable and often scalable method for obtaining enantiomerically pure pipecolic acid.[10]

Detailed Methodology:

  • Salt Formation: Dissolve racemic DL-pipecolic acid (1.0 eq) in a suitable solvent such as 95% ethanol with a small amount of water at an elevated temperature (e.g., 80 °C).[10] Add an optically pure resolving agent, such as L-tartaric acid (1.0 eq), to the solution.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the diastereomeric salt.

  • Isolation and Liberation of Free Acid: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomerically enriched pipecolic acid can be liberated from the salt by treatment with a base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl) to the isoelectric point.

  • Carbamoylation: The resulting enantiopure pipecolic acid can then be N-carbamoylated using standard procedures, for example, by reaction with potassium cyanate under controlled pH conditions.

Applications in Synthesis and Drug Discovery

1-Carbamoylpiperidine-2-carboxylic acid is a privileged scaffold that finds application in the synthesis of a diverse range of biologically active molecules.[2]

As a Constrained Amino Acid in Peptidomimetics

The rigid piperidine ring of 1-Carbamoylpiperidine-2-carboxylic acid makes it an excellent surrogate for proline in peptidomimetics. The carbamoyl group can mimic the electronic properties of a peptide bond and participate in hydrogen bonding interactions.[4]

General Workflow for Peptide Synthesis:

cluster_0 Step 1: Resin Loading cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Coupling cluster_3 Step 4: Cleavage Resin Resin Loaded Resin Loaded Resin Resin->Loaded Resin DIPCDI, 1-MeIm Fmoc-AA-OH Fmoc-AA-OH Fmoc-AA-OH->Loaded Resin Deprotected Resin Deprotected Resin Loaded Resin->Deprotected Resin Piperidine/DMF Piperidine/DMF Piperidine/DMF->Deprotected Resin Coupled Peptide Coupled Peptide Deprotected Resin->Coupled Peptide HATU, DIPEA Fmoc-(S)-1-Carbamoyl-\npiperidine-2-COOH Fmoc-(S)-1-Carbamoyl- piperidine-2-COOH Fmoc-(S)-1-Carbamoyl-\npiperidine-2-COOH->Coupled Peptide Crude Peptide Crude Peptide Coupled Peptide->Crude Peptide TFA Cocktail TFA Cocktail TFA Cocktail->Crude Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol for Incorporation into a Peptide Sequence (Fmoc/tBu Strategy):

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin for a C-terminal amide or a 2-chlorotrityl resin for a C-terminal carboxylic acid.[11][12]

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group.[13]

  • Coupling: Activate the carboxylic acid of Fmoc-protected (S)-1-Carbamoylpiperidine-2-carboxylic acid (prepared separately) using a suitable coupling reagent such as HATU in the presence of a base like DIPEA.[14] Add this solution to the deprotected resin and allow the coupling reaction to proceed.

  • Iteration: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

  • Cleavage and Deprotection: Once the desired sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to release the peptide from the solid support and remove side-chain protecting groups.[15]

In Asymmetric Catalysis

The parent compound, pipecolic acid, has been shown to be an effective organocatalyst in asymmetric reactions, such as Mannich reactions.[16] While the N-carbamoyl derivative is less commonly used directly as a catalyst, its synthesis provides access to the core pipecolic acid scaffold which is catalytically active. (S)-pipecolic acid catalysis can provide access to both syn- and anti-products with high enantioselectivities in Mannich reactions, offering a complementary approach to proline-catalyzed reactions which predominantly yield the syn-product.[16]

Scaffold for Bioactive Molecules

The 1-carbamoylpiperidine moiety is considered a privileged scaffold in drug discovery, appearing in a number of clinically approved drugs.[2] For instance, it is a key structural feature in several Factor Xa inhibitors used as anticoagulants.[2] The ability to introduce chirality at the 2-position with 1-Carbamoylpiperidine-2-carboxylic acid allows for the exploration of three-dimensional chemical space, which can lead to improved potency and selectivity for biological targets.[1]

Conclusion

1-Carbamoylpiperidine-2-carboxylic acid is a valuable and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine ring with hydrogen bonding and synthetic handles, make it an attractive component for the design of peptidomimetics, organocatalysts, and novel therapeutic agents. The availability of robust enantioselective synthetic protocols empowers researchers to harness the full potential of this important chiral intermediate.

References

  • O'Brien, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-conhydrine, (S)-(−)-ropivacaine, and formal synthesis of (−)-lasubine II and (+)-cermizine C. Journal of the American Chemical Society. [Link]

  • Hyun, M. H., et al. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. [Link]

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  • Gaudet, R., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

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  • Klempier, N., et al. (2001). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis. [Link]

  • Ramachandran, P. V., et al. (2002). A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block for piperidine-related alkaloids. Organic Letters. [Link]

  • Sutar, A. S., et al. (2013). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Silvestri, A., et al. (2020). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Angewandte Chemie International Edition. [Link]

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  • Zhao, X. Z., et al. (2023). A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

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Method

Application Notes &amp; Protocols: A Guide to Peptide Synthesis Using N-Carbamoyl Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Enhancing Peptide Therapeutics with Conformational Constraints Peptides are promising therapeutic agents due to their high specificity and bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with Conformational Constraints

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity. To overcome these limitations, medicinal chemists often introduce conformational constraints into the peptide backbone.[1][2] N-carbamoyl amino acids, a unique class of N-substituted glycines, offer a powerful tool for creating such constraints.[3][4]

The N-carbamoyl group introduces a urea-like moiety onto the amino acid's nitrogen atom. This modification significantly alters the local geometry and hydrogen bonding capabilities compared to a standard peptide bond. The resulting structure can induce specific secondary structures, such as turns and helices, thereby locking the peptide into a bioactive conformation.[1] Furthermore, the N-substituted nature of these residues imparts a high degree of resistance to proteolytic degradation, a major advantage for drug development.[3][4][5]

This guide provides a comprehensive overview of the synthesis of N-carbamoyl amino acid monomers and their subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of N-Carbamoyl Amino Acid Monomers

The first critical step is the synthesis of the N-carbamoyl amino acid building blocks. While several methods exist, a robust and scalable approach involves the alkylation of monosubstituted parabanic acids followed by hydrolysis.[6] This method avoids the use of hazardous reagents like phosgene and provides high yields of the desired product.[6]

An alternative efficient method involves the reaction between urea and α-amino acid sodium salts under microwave conditions.[7] Carbamoylation can also occur non-enzymatically through the reaction of isocyanic acid with free amino groups.[8][9][10] Isocyanic acid can be generated from the decomposition of urea.[8][11]

Protocol 1: Synthesis of a Representative N-Carbamoyl Amino Acid

This protocol is adapted from the method described by Bogolubsky et al. for the synthesis of structurally diverse N-carbamoylamino acids.[6]

Materials:

  • Monosubstituted parabanic acid

  • Alkylating agent (e.g., alkyl halide)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Sodium hydroxide (NaOH), aqueous solution

  • Sonication bath

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Alkylation: In a suitable reaction vessel, dissolve the monosubstituted parabanic acid in DMF or dioxane.

  • Add DIPEA to the solution.

  • Introduce the alkylating agent to the reaction mixture.

  • Sonicate the mixture at room temperature for 16 hours to facilitate the formation of the N,N-disubstituted parabanic acid.[6]

  • Hydrolysis: After the alkylation is complete, add aqueous NaOH to the reaction vessel.

  • Heat the mixture to 60°C and sonicate for 8 hours to induce hydrolysis.[6]

  • Work-up and Purification:

    • Acidify the reaction mixture to precipitate the N-carbamoylamino acid.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Recrystallize or use column chromatography to obtain the pure N-carbamoylamino acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as LC-MS, NMR, and elemental analysis.[6]

Part 2: Solid-Phase Peptide Synthesis (SPPS) with N-Carbamoyl Amino Acids

The incorporation of N-carbamoyl amino acids into a growing peptide chain is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[12][13] However, due to the N-substituted nature and potential steric hindrance of these residues, certain modifications to the standard protocol are recommended to ensure high coupling efficiency.

The general SPPS workflow involves the stepwise addition of amino acids to a growing chain anchored to a solid support resin.[14]

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Start Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (N-Carbamoyl AA + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Continue Chain Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Incorporation of an N-Carbamoyl Amino Acid via SPPS (Fmoc Strategy)

Materials:

  • Fmoc-protected amino acids (standard and N-carbamoyl)

  • SPPS resin (e.g., Rink Amide or Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents (see Table 1)

  • Activator base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Dichloromethane (DCM), Isopropanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of N-Carbamoyl Amino Acid:

    • In a separate vial, pre-activate the N-carbamoyl amino acid (3-5 equivalents) with the chosen coupling reagent (see Table 1) and an activator base like DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Note: Longer coupling times may be necessary for these sterically hindered residues.

    • Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

Table 1: Recommended Coupling Reagents for N-Carbamoyl Amino Acids

Coupling ReagentFull NameRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient for sterically hindered couplings; forms a highly reactive OAt-ester.[15]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCost-effective alternative to HATU with comparable efficiency for many difficult couplings.
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphateExtremely effective for hindered amino acids and reduces the risk of side reactions like guanidinylation.[16]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA safer, non-explosive reagent with high solubility and efficiency comparable to HATU, well-suited for microwave-assisted SPPS.[15]

Part 3: Purification and Analysis

The crude peptide product will contain the desired full-length peptide along with impurities such as truncated or deletion sequences.[13][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[14][17]

Purification_Analysis Crude_Peptide Crude Peptide (from Cleavage) Solubilization Solubilization (e.g., Acetonitrile/Water) Crude_Peptide->Solubilization RP_HPLC Preparative RP-HPLC (C18 Column, Gradient Elution) Solubilization->RP_HPLC Fraction_Collection Fraction Collection (UV Detection at 215-220 nm) RP_HPLC->Fraction_Collection Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Purity_Check->RP_HPLC Re-purify Pooling Pool Pure Fractions Purity_Check->Pooling >95% Pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Peptide Powder Lyophilization->Final_Product

Caption: Workflow for the purification and analysis of synthetic peptides.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • RP-HPLC system (preparative and analytical)

  • C18 HPLC column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or with a small amount of DMSO if solubility is an issue).[18]

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The hydrophobicity of the N-carbamoyl residue may require a modified gradient compared to standard peptides.[18]

    • Monitor the elution profile using a UV detector at 215-220 nm.[13][17]

    • Collect fractions corresponding to the major peaks.

  • Purity Analysis:

    • Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient.

    • Pool the fractions that meet the desired purity level (typically >95%).

  • Mass Verification: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should match the calculated theoretical mass.

  • Lyophilization: Freeze-dry the pooled pure fractions to obtain the final peptide as a fluffy, white powder.[17][18]

Conclusion

The incorporation of N-carbamoyl constrained amino acids represents a valuable strategy in modern peptide drug design. These non-canonical building blocks offer a means to enforce specific conformations and enhance proteolytic stability, directly addressing key pharmacokinetic hurdles in peptide therapeutics.[2][3][4] While their synthesis requires an additional preparatory step, their incorporation into peptides via SPPS is straightforward with minor modifications to standard protocols, particularly concerning the choice of coupling reagents and reaction times. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to explore the potential of this promising class of peptidomimetics in their drug discovery and development efforts.

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  • Taillades, J., & Commeyras, A. (1998). N-Carbamoyl-??-Amino Acids Rather than Free ??-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. ResearchGate. [Link]

  • Eder, M., & Wang, Z. (2019). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules. [Link]

  • Taillades, J., & Commeyras, A. (1998). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of Life and Evolution of the Biosphere. [Link]

  • Balaram, P. (2016). Conformationally constrained amino acids in peptide design. SSRN. [Link]

  • Katoh, T., & Suga, H. (2018). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]

  • Di Costanzo, L., & Samudrala, R. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Industrial Fermentation for the Hydantoinase-Carbamoylase System

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive technical guide to the industrial fermentation conditions for producing hydantoinase and N-carbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide to the industrial fermentation conditions for producing hydantoinase and N-carbamoylase. These enzymes are pivotal in the "hydantoinase process" for the synthesis of optically pure D- and L-amino acids, which are essential chiral building blocks for pharmaceuticals and other high-value chemicals. This guide emphasizes the scientific rationale behind process development and provides detailed protocols for practical implementation.

Introduction: The Hydantoinase Process - A Cornerstone of Chiral Synthesis

The industrial synthesis of enantiomerically pure amino acids is of paramount importance in the pharmaceutical industry. The hydantoinase-carbamoylase system offers an elegant and efficient biocatalytic route, known as the "hydantoinase process," to produce these valuable compounds from inexpensive racemic 5'-monosubstituted hydantoins.[1][2][3][4] This enzymatic cascade typically involves three key activities:

  • Hydantoin Racemase: Converts the unreacted hydantoin enantiomer to the desired form, enabling a theoretical 100% yield.

  • D- or L-Hydantoinase (EC 3.5.2.2): Stereospecifically hydrolyzes one enantiomer of the hydantoin ring to the corresponding N-carbamoylamino acid.

  • D- or L-N-Carbamoylase (EC 3.5.1.77): Hydrolyzes the N-carbamoylamino acid to the final, optically pure amino acid.[5]

The efficiency of this entire process hinges on the robust and cost-effective production of the constituent enzymes. Fermentation, particularly using genetically engineered microorganisms, is the method of choice for manufacturing these biocatalysts on an industrial scale.[6][7] This guide will focus on the critical parameters and methodologies for optimizing the fermentation process for hydantoinase and carbamoylase production, primarily using recombinant Escherichia coli, a workhorse of industrial biotechnology.

The Biocatalyst: Strain Selection and Genetic Strategy

The foundation of a successful fermentation is a high-performing production strain. While native organisms like Arthrobacter and Agrobacterium species produce these enzymes, industrial processes predominantly rely on recombinant hosts for superior expression levels, faster growth, and well-characterized genetics.[8][9][10][11]

Host Organism: E. coli, particularly strains like BL21(DE3), is the most common choice due to its rapid growth, high cell density cultivation, and the availability of a vast genetic toolkit.[8]

Genetic Strategy: Co-expression for Process Efficiency

For a multi-enzyme cascade like the hydantoinase process, co-expressing all necessary enzymes within a single host cell is highly advantageous. This "whole-cell biocatalyst" approach minimizes downstream processing costs and circumvents issues related to enzyme purification and stability.[9][12]

  • Causality: Co-expression ensures the enzymes are present in close proximity, which can increase the overall reaction rate by preventing the accumulation of intermediates that might cause feedback inhibition.[9][13] For instance, the accumulation of N-carbamoyl-D-hydroxyphenylglycine can be significant when using separately expressed enzymes, but is minimized in a co-expression system, leading to a product yield of 98% for D-hydroxyphenylglycine.[9]

  • System Design: A common strategy is to clone the genes for hydantoinase, carbamoylase, and often a hydantoin racemase into a single plasmid under the control of a strong, inducible promoter, creating a polycistronic structure.[13][14] The order of the genes in the operon can be optimized to balance expression levels, with the gene for the rate-limiting enzyme (often the carbamoylase) placed closest to the promoter for higher translation initiation.[5][13]

Fermentation Media Design: Fueling the Cellular Factory

The composition of the fermentation medium is a critical factor influencing both cell growth and enzyme expression.[15] The goal is to provide all necessary nutrients in optimal concentrations to achieve high cell density and maximal recombinant protein yield, while keeping costs manageable for industrial scale-up.[6][16]

Media Components & Their Rationale

A well-designed medium must supply sources of carbon, nitrogen, phosphorus, minerals, and trace elements.

ComponentExample Sources (Industrial Grade)Concentration Range (g/L)Rationale & Causality
Carbon Source Glucose, Glycerol, Molasses10 - 40 (Batch)Primary source of energy and cellular building blocks. Glycerol can sometimes lead to lower acetate byproduct formation compared to glucose at high concentrations.[6][16]
Nitrogen Source Yeast Extract, Tryptone, Peptone, Corn Steep Liquor, Ammonium Salts10 - 30Provides amino acids, peptides, and nucleotides for protein synthesis and cell growth. Complex sources like yeast extract also supply vitamins and growth factors.[8][16]
Phosphorus Source Potassium Dihydrogen Phosphate (KH₂PO₄), Dipotassium Hydrogen Phosphate (K₂HPO₄)1 - 10Essential for nucleic acid and phospholipid synthesis, and energy metabolism (ATP). Also serves as a primary buffering agent to maintain pH.[8]
Trace Elements Trace Metal Solution (Fe, Mn, Zn, Co, etc.)Varies (mg/L - µg/L)Required as cofactors for various metabolic enzymes. Manganese (Mn²⁺) or Cobalt (Co²⁺) can be particularly important for enhancing hydantoinase activity.[12][17]
Selective Agent Antibiotics (e.g., Kanamycin, Ampicillin)Varies (mg/L)Maintains selective pressure to ensure plasmid retention in the recombinant host cells.[8]
Example Media Formulations

While complex media like Terrific Broth (TB) or Luria-Bertani (LB) are excellent for initial lab-scale experiments, defined or semi-defined media are often developed for industrial processes to ensure batch-to-batch consistency.

  • Terrific Broth (TB) - High-Yield Shake Flask Medium:

    • Tryptone: 12 g/L

    • Yeast Extract: 24 g/L

    • Glycerol: 4 mL/L

    • Phosphate Buffer: 17 mM KH₂PO₄, 72 mM K₂HPO₄

    • This rich medium supports high cell densities in shake flasks, ideal for initial expression screening.[8]

  • Fed-Batch Basal Medium (Wilms-MOPS base):

    • A defined mineral medium base containing phosphates, ammonium salts, and a comprehensive trace element solution.[18]

    • A concentrated feed solution of a carbon source (e.g., 50-70% glucose or glycerol) and a nitrogen source (e.g., yeast extract or ammonium hydroxide) is added continuously or intermittently during the fermentation.

    • This strategy allows for achieving very high cell densities (e.g., 100 g/L cell dry weight) without the accumulation of inhibitory byproducts.[18][19]

Bioreactor Process Control: Mastering the Environment

Moving from shake flasks to a bioreactor allows for precise control over the key physical and chemical parameters that govern microbial growth and protein production.[15]

Key Fermentation Parameters
ParameterTypical RangeRationale & Causality
Temperature Growth: 37°C, Induction: 20-30°CE. coli grows optimally at 37°C. However, reducing the temperature post-induction (e.g., to 21°C or 30°C) slows down metabolism and protein synthesis, which often promotes proper protein folding and increases the yield of soluble, active enzyme.[6][14]
pH 6.8 - 7.2Maintaining a stable pH is crucial as deviations can inhibit growth and enzyme activity. The pH is typically controlled by the automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH, which also serves as a nitrogen source).
Dissolved Oxygen (DO) > 20-30% of air saturationAerobic respiration is essential for high energy yield and biomass production. DO is controlled by cascading agitation speed and airflow rate. Oxygen limitation can lead to the formation of inhibitory byproducts. However, some studies have shown that oxygen deficiency during hydantoinase induction can lead to higher specific activities.[8]
Agitation 200 - 1000+ RPMEnsures homogenous mixing of nutrients, maintains uniform temperature and pH, and enhances oxygen transfer from gas bubbles into the liquid medium.
Induction Strategy: The "On" Switch for Production

The timing and method of inducing gene expression are critical for maximizing the yield of active protein.

  • Inducer: For systems using the T7 promoter (in E. coli DE3 strains), Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the standard inducer. For rhamnose-based systems, L-rhamnose is used.[3][5][19]

  • Timing of Induction: Induction is typically initiated during the mid-to-late exponential growth phase, often measured by optical density (OD₆₀₀). Inducing too early can place a metabolic burden on a small cell population, hindering growth. Inducing too late in the stationary phase can result in lower protein yields due to nutrient limitation and reduced metabolic activity. An OD₆₀₀ of 1.3 to 4.0 is a common induction point.[6][8]

  • Inducer Concentration: The optimal concentration must be determined experimentally. For IPTG, this can range from 0.1 to 1.0 mM.[6][14][20] The goal is to find the lowest concentration that gives maximal expression to reduce costs and potential toxicity.

Experimental Protocols

Protocol 1: Shake Flask Cultivation for Initial Screening

This protocol is designed for evaluating different media, induction conditions, or strains at a small scale.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 RPM.

  • Main Culture:

    • Inoculate 100 mL of sterile TB medium (in a 500 mL baffled flask) with the overnight culture to a starting OD₆₀₀ of 0.1-0.2.

    • Incubate at 37°C with vigorous shaking (200-250 RPM).

  • Induction:

    • Monitor the OD₆₀₀ of the culture.

    • When the OD₆₀₀ reaches ~1.0-2.0, add the inducer (e.g., IPTG to a final concentration of 0.2 mM).

    • Reduce the incubator temperature to 25°C.

  • Harvesting:

    • Continue incubation for 12-16 hours post-induction.

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and store the cell paste at -20°C or proceed directly to enzyme activity assays.

Protocol 2: High-Cell-Density Fed-Batch Fermentation

This protocol provides a framework for scaling up production in a controlled bioreactor.

  • Inoculum Development:

    • Prepare a seed culture as described in Protocol 1, potentially scaling up to a 500 mL shake flask culture.

  • Bioreactor Setup:

    • Prepare and sterilize a 5 L bioreactor containing 3 L of defined basal mineral medium.

    • Calibrate pH and DO probes. Set initial parameters: Temperature 37°C, pH 7.0 (controlled with NH₄OH and H₃PO₄), DO setpoint 30% (controlled by agitation/airflow cascade).

  • Inoculation:

    • Aseptically transfer the seed culture into the bioreactor (typically 5-10% v/v).

  • Batch Phase:

    • Allow the culture to grow until the initial carbon source in the basal medium is depleted. This is typically indicated by a sharp spike in the DO signal.

  • Fed-Batch Phase:

    • Initiate the feeding of a sterile, concentrated solution of glucose (or glycerol) and yeast extract.

    • Use a pre-determined feed profile (e.g., exponential feed) to maintain a controlled growth rate and avoid substrate accumulation.

  • Induction:

    • When the cell density reaches a high level (e.g., OD₆₀₀ of 40-60), lower the temperature to 25-30°C.

    • Induce the culture by adding a concentrated pulse of IPTG or by including the inducer in the feed solution.

  • Production and Harvest:

    • Continue the fed-batch cultivation for another 16-24 hours.

    • Harvest the cells by centrifugation or tangential flow filtration. The resulting cell paste is the whole-cell biocatalyst.

Visualization of Workflows

The Hydantoinase Process Workflow

The following diagram illustrates the enzymatic cascade for producing an optically pure D-amino acid.

HydantoinaseProcess cluster_reactants Substrates cluster_enzymes Enzymatic Cascade cluster_products Products DL_Hydantoin D,L-5-Substituted Hydantoin Racemase Hydantoin Racemase DL_Hydantoin->Racemase L-Enantiomer Hydantoinase D-Hydantoinase DL_Hydantoin->Hydantoinase D-Enantiomer Racemase->Hydantoinase D_Carbamoyl D-N-Carbamoyl- Amino Acid Hydantoinase->D_Carbamoyl Carbamoylase D-N-Carbamoylase D_AminoAcid D-Amino Acid Carbamoylase->D_AminoAcid D_Carbamoyl->Carbamoylase FedBatchWorkflow Start Inoculum Inoculum Development Start->Inoculum Batch Batch Phase (Initial Growth) Inoculum->Batch Feed Fed-Batch Phase (High-Density Growth) Batch->Feed Carbon Source Depletion Induction Induction of Gene Expression Feed->Induction Target Cell Density Reached Production Protein Production Phase Induction->Production Harvest Harvest Cells (Biocatalyst) Production->Harvest End Harvest->End

Caption: Logic flow of a fed-batch fermentation process.

References

  • Slomka, C., Wörmann, C., Nübel, E., Leuchtenberger, W., Weuster-Botz, D., & Pietzsch, M. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. 3 Biotech, 7(2), 122. [Link]

  • Chao, Y. P., Lin, C. K., & Chen, J. Y. (2000). Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase. Biotechnology progress, 16(4), 563–568. [Link]

  • Syldatk, C., May, O., Altenbuchner, J., Mattes, R., & Siemann, M. (1999). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Applied microbiology and biotechnology, 51(3), 293–309. [Link]

  • Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of enantiopure amino acids. Current opinion in biotechnology, 12(6), 559–563. [Link]

  • MCM B-887 resting cells may thus be suitable for bio-transformations leading to the synthesis of optically pure, unnatural carbamoyl amino acids of industrial importance. Semantic Scholar. [Link]

  • Abdel-Hady, H., Kulik, A., Meleshina, M., & Gaisin, A. (2024). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. Biotechnology Journal, 13(1), 40. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Advances in Enzymatic Synthesis of D-Amino Acids. International journal of molecular sciences, 11(4), 1848–1867. [Link]

  • Lin, C. K., Chen, J. Y., & Chao, Y. P. (2008). A novel hydantoinase process using recombinant Escherichia coli cells with dihydropyrimidinase and L-N-carbamoylase activities as biocatalyst for the production of L-homophenylalanine. Journal of biotechnology, 134(3-4), 263–270. [Link]

  • Wilms, B., Hauck, A., Reuss, M., Syldatk, C., Mattes, R., Siemann, M., & Altenbuchner, J. (2001). High-cell-density fermentation for production of L-N-carbamoylase using an expression system based on the Escherichia coli rhaBAD promoter. Biotechnology and bioengineering, 73(2), 95–103. [Link]

  • Martínez-Gómez, A. I., Martínez-Rodríguez, S., Rodríguez-Vico, F., Clemente-Jiménez, J. M., & Las Heras-Vázquez, F. J. (2007). Recombinant polycistronic structure of hydantoinase process genes in Escherichia coli for the production of optically pure D-amino acids. Applied and environmental microbiology, 73(5), 1525–1531. [Link]

  • Various authors. (2022). Hydantoinase process for the synthesis of optically pure α-amino acids... ResearchGate. [Link]

  • May, O., Nguyen, P. T., & Arnold, F. H. (2000). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. Nature biotechnology, 18(3), 317–320. [Link]

  • Martínez-Gómez, A. I., Martínez-Rodríguez, S., Rodríguez-Vico, F., Clemente-Jiménez, J. M., & Las Heras-Vázquez, F. J. (2007). Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids. Applied and Environmental Microbiology, 73(5), 1525–1531. [Link]

  • Liu, Z. Q., Zheng, P., & Sun, Z. H. (2022). Engineering the Thermostability of a D-Carbamoylase Based on Ancestral Sequence Reconstruction for the Efficient Synthesis of D-Tryptophan. ACS Catalysis, 13(1), 473–482. [Link]

  • Las Heras-Vázquez, F. J., Rodríguez-Vico, F., Moyeja, L. M. C., & Clemente-Jiménez, J. M. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Catalysts, 7(6), 187. [Link]

  • Various authors. (2017). " Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. [Link]

  • Wilms, B., et al. (2001). High‐cell‐density fermentation for production of L‐N‐carbamoylase using an expression system base on the Escherichia coli rhaBAD promoter. ResearchGate. [Link]

  • Hartley, C. J., et al. (2011). Hydantoin-hydrolyzing enzyme activity during batch fermentation of Ag.... ResearchGate. [Link]

  • Hartley, C. J., et al. (2011). (PDF) Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. ResearchGate. [Link]

  • Las Heras-Vázquez, F. J., et al. (2021). Immobilized Double-Racemase Hydantoinase Process for L-Amino Acid Production. Current Perspectives on Chemical Sciences Vol. 10. [Link]

  • Martínez-Rodríguez, S., Las Heras-Vázquez, F. J., & Clemente-Jiménez, J. M. (2010). Carbamoylases: characteristics and applications in biotechnological processes. Journal of molecular catalysis. B, Enzymatic, 62(3-4), 169–178. [Link]

  • Chao, Y. P., et al. (2000). Optimum ratio of D-carbamoylase to D-hydantoinase for maximizing D-p-hydroxyphenylglycine productivity. ResearchGate. [Link]

  • BYJU'S. (2022). Design and Composition of Media for Fermentation. [Link]

  • Allied Academies. (2024). Optimization of fermentation processes for industrial enzyme production. [Link]

  • Various authors. (2012). Fig. 1. Soluble expression and enzyme activities of D-hydantoinase and... ResearchGate. [Link]

  • Google Patents. (2003). Metabolic controlled fermentation process for carbamoyl tobramycin production.
  • Roquette. Industrial Fermentation Solutions. [Link]

  • Wang, Y., et al. (2020). Regulating Strategies for Producing Carbohydrate Active Enzymes by Filamentous Fungal Cell Factories. Frontiers in Bioengineering and Biotechnology, 8, 733. [Link]

  • Khan, I., et al. (2024). Microbial Cell Factories: Biodiversity, Pathway Construction, Robustness, and Industrial Applicability. MDPI. [Link]

Sources

Method

Preparation of N-carbamoyl-L-pipecolic acid from L-lysine cyclodeaminase

Application Note: Chemo-Enzymatic Preparation of N-Carbamoyl-L-Pipecolic Acid Executive Summary This application note details a robust, scalable chemo-enzymatic workflow for the preparation of N-carbamoyl-L-pipecolic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Enzymatic Preparation of N-Carbamoyl-L-Pipecolic Acid

Executive Summary

This application note details a robust, scalable chemo-enzymatic workflow for the preparation of N-carbamoyl-L-pipecolic acid (NC-L-PA) . The protocol leverages the high enantioselectivity of L-lysine cyclodeaminase (LCD) to convert L-lysine into optically pure L-pipecolic acid (L-PA), followed by a regioselective chemical carbamoylation. This method offers a sustainable alternative to traditional chiral resolution, ensuring >99% enantiomeric excess (ee) and eliminating the need for toxic resolving agents.

Key Applications:

  • Precursor for L-pipecolic acid hydantoin .

  • Chiral intermediate for local anesthetics (e.g., Ropivacaine , Levobupivacaine ).

  • Building block for peptidomimetics and immunosuppressants (e.g., Rapamycin analogs).

Scientific Mechanism & Logic

The Biocatalytic Engine: L-Lysine Cyclodeaminase (LCD)

The core of this protocol is the enzyme L-lysine cyclodeaminase (EC 4.3.1.28) , specifically derived from Streptomyces pristinaespiralis (SpLCD) or Streptomyces hygroscopicus. Unlike aminotransferases that require α-ketoglutarate, LCD catalyzes the direct deamination and cyclization of L-lysine to L-pipecolic acid.

  • Cofactor Dependency: LCD utilizes NAD⁺ as a tightly bound prosthetic group. The reaction mechanism involves an initial oxidation of the α-amine to an imine (reducing NAD⁺ to NADH), followed by nucleophilic attack of the ε-amine to form a cyclic Schiff base, and finally reduction by the bound NADH to yield L-pipecolic acid. This internal redox recycling means exogenous NAD⁺ is required only in catalytic amounts (0.1–1.0 mM) to initiate the cycle.

  • Stereochemistry: The enzyme is strictly specific for L-lysine, yielding L-pipecolic acid with >99% ee.

Chemical Derivatization

The enzymatic product, L-pipecolic acid, is a cyclic secondary amine. The subsequent conversion to N-carbamoyl-L-pipecolic acid is achieved via nucleophilic addition to an isocyanate equivalent (Potassium Cyanate, KCNO) under mild acidic conditions.

Reaction Pathway Diagram:

ReactionPathway Lysine L-Lysine LCD L-Lysine Cyclodeaminase (NAD+ Cofactor) Lysine->LCD Ammonia NH3 LCD->Ammonia LPA L-Pipecolic Acid (>99% ee) LCD->LPA Cyclodeamination NC_LPA N-Carbamoyl- L-Pipecolic Acid LPA->NC_LPA Carbamoylation (pH 4.0-5.0) KCNO Potassium Cyanate (H+) KCNO->NC_LPA

Caption: Fig 1. Chemo-enzymatic pathway.[1][2] LCD catalyzes cyclization; KCNO installs the carbamoyl group.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecPurpose
L-Lysine HCl >98% PuritySubstrate
NAD⁺ (Free Acid) >95%Catalytic Cofactor
Potassium Cyanate (KCNO) Reagent GradeCarbamoylating Agent
SpLCD Enzyme Recombinant (E. coli)Biocatalyst
PIPES or Phosphate Buffer 100 mM, pH 7.5Reaction Medium
HCl / NaOH 5 MpH Adjustment
Step 1: Biocatalyst Preparation (Upstream)

Note: This protocol assumes the use of recombinant E. coli expressing the pipA or rapL gene.

  • Inoculation: Inoculate 10 mL LB medium (with 50 µg/mL Kanamycin) with a single colony of E. coli BL21(DE3)/pET28a-SpLCD. Incubate overnight at 37°C.

  • Expression: Transfer to 1 L Terrific Broth (TB). Grow at 37°C until OD₆₀₀ reaches 0.6–0.8.

  • Induction: Induce with 0.2 mM IPTG . Lower temperature to 18–20°C and incubate for 16–20 hours. Critical: Low temperature prevents inclusion body formation.

  • Harvest: Centrifuge (4,000 × g, 20 min). Resuspend cell pellet in 100 mM Potassium Phosphate buffer (pH 7.5) containing 10% glycerol.

  • Lysis: Disrupt cells via sonication or high-pressure homogenization. Clarify lysate by centrifugation (15,000 × g, 30 min).

  • Validation: Verify expression via SDS-PAGE (Target band ~38-40 kDa).

Step 2: Enzymatic Conversion (L-Lys -> L-PA)

Objective: Produce 10 g of L-Pipecolic Acid.

  • Reaction Mix: In a 500 mL reactor, combine:

    • Substrate: 200 mM L-Lysine HCl (approx. 36.5 g/L).

    • Cofactor: 0.5 mM NAD⁺ .

    • Buffer: 100 mM Phosphate Buffer, pH 7.5.

    • Enzyme: 5–10 U/mL (or 10% v/v crude lysate).

  • Incubation: Incubate at 30°C with gentle agitation (150 rpm).

  • pH Control: The release of ammonia will raise pH. Maintain pH 7.2–7.8 using 2 M HCl or an automated titrator.

  • Monitoring: Monitor L-lysine depletion via TLC (ninhydrin stain) or HPLC (C18 column, derivatization with OPA).

  • Completion: Reaction typically reaches >95% conversion in 12–24 hours.

  • Termination: Heat inactivate at 70°C for 15 min. Centrifuge to remove protein precipitate.

Step 3: Chemical Carbamoylation (L-PA -> NC-L-PA)

Objective: Convert L-Pipecolic Acid supernatant to N-carbamoyl derivative.

  • Preparation: Use the clarified supernatant from Step 2 containing L-pipecolic acid.

  • Acidification: Adjust the pH of the supernatant to pH 4.0–4.5 using 5 M HCl.

  • Reagent Addition: Add 1.2 equivalents of Potassium Cyanate (KCNO) relative to the starting L-lysine concentration.

    • Example: If 200 mM L-lysine was used, add 240 mM KCNO.

  • Reaction: Stir at 40–50°C for 2–4 hours.

    • Mechanism:[3][4][5][6][7] The cyanate ion is protonated to isocyanic acid (HNCO), which reacts with the secondary amine of L-pipecolic acid.

  • Workup & Purification:

    • Cool reaction to 4°C.

    • Acidify to pH 1.0–2.0 with concentrated HCl to precipitate unreacted cyanate (decomposes to CO₂/NH₃) and facilitate extraction.

    • Extraction: Extract 3x with Ethyl Acetate or n-Butanol.

    • Crystallization: Concentrate the organic phase and crystallize from Ethanol/Water or Acetone/Water.

Process Workflow Diagram

ProcessWorkflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Chemical Derivatization Step1 Fermentation (E. coli / SpLCD) Step2 Cell Lysis & Clarification Step1->Step2 Step3 Enzymatic Reaction (L-Lys -> L-PA) pH 7.5, 30°C, 24h Step2->Step3 Crude Enzyme Step4 Heat Inactivation (70°C, 15 min) Step3->Step4 Step5 Carbamoylation (+KCNO, pH 4.5, 45°C) Step4->Step5 Supernatant Step6 Acidification & Extraction Step5->Step6 Step7 Crystallization (NC-L-PA) Step6->Step7

Caption: Fig 2. Integrated bioprocess workflow from fermentation to purified product.

Results & Analysis

Analytical Methods
  • HPLC (Chiral):

    • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

    • Mobile Phase: 2 mM CuSO₄ (for Chirex) or pH 1.5 HClO₄ (for Crownpak).

    • Detection: UV 254 nm.

  • NMR Validation:

    • ¹H NMR (D₂O) should show the disappearance of the α-proton shift of L-lysine and the appearance of ring protons for pipecolic acid, followed by the urea signal in the carbamoyl derivative.

Expected Yields
ParameterTarget ValueNotes
Enzymatic Conversion >95%High efficiency of LCD.
Chemical Yield >85%Loss primarily during extraction.
Optical Purity (ee) >99% L-isomerDetermined by enzyme specificity.[2]
Overall Purity >98%After crystallization.

Troubleshooting & Optimization

  • Issue: Low Enzymatic Activity.

    • Cause: NAD⁺ depletion or enzyme instability.

    • Solution: Add 0.1 mM exogenous NAD⁺. Ensure temperature does not exceed 30°C during bioconversion (LCD is thermolabile).

  • Issue: Incomplete Carbamoylation.

    • Cause: pH too high (cyanate hydrolyzes) or too low (amine protonated).

    • Solution: Strictly maintain pH 4.0–5.0 during KCNO addition.

  • Issue: Product Racemization.

    • Cause: Harsh conditions during workup.

    • Solution: Avoid prolonged boiling in strong acid/base. The enzymatic step is stereospecific; maintain mild conditions downstream.

References

  • Gatto, G. J., et al. (2006). "Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster."[8] Journal of the American Chemical Society, 128(51), 16802-16809. Link

  • Tsotsou, G. E., & Barbirato, F. (2007). "Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase."[8] Biochimie, 89(5), 591-604. Link

  • Byun, J. S., et al. (2015). "Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis."[9] Journal of Microbiology and Biotechnology, 25(10), 1696-1702. Link

  • Stalder, K., et al. (2024). "Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors." ChemCatChem, e202301543. Link

  • US Patent 7,683,175 B2. "Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom." Link

Sources

Application

The Solid-Phase Advantage: A Guide to the Synthesis and Application of 1-Carbamoylpiperidine Derivatives

Abstract The 1-carbamoylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties.[1] Its rigid, three-di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-carbamoylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, while the carbamoyl group provides key hydrogen bonding interactions crucial for target engagement.[1] Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid assembly of diverse molecular libraries, accelerating the drug discovery process.[2][3] This guide provides a comprehensive overview of the application of solid-phase synthesis to the construction of 1-carbamoylpiperidine libraries, detailing the strategic considerations, step-by-step protocols, and critical insights for researchers in drug development.

Introduction: The Significance of the 1-Carbamoylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[4] Its incorporation into drug candidates can significantly influence physicochemical properties, metabolic stability, and target affinity.[2] The addition of a carbamoyl moiety at the N-1 position introduces a urea functionality, a critical pharmacophore known for its ability to form robust hydrogen bond networks with biological targets, such as enzymes and receptors.[1][5] This combination has proven successful in a variety of therapeutic areas, including the development of anticoagulants, antivirals, and enzyme inhibitors.[1]

Combinatorial chemistry, particularly when performed on a solid support, allows for the systematic and rapid synthesis of thousands of distinct compounds.[6][7] By leveraging SPOS, medicinal chemists can efficiently explore the structure-activity relationships (SAR) of the 1-carbamoylpiperidine scaffold, modifying various positions of the piperidine ring to optimize potency, selectivity, and pharmacokinetic profiles.

Core Principles of Solid-Phase Synthesis

Solid-phase synthesis relies on anchoring a starting material to an insoluble polymer resin, allowing for subsequent chemical transformations to be performed in solution. Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying purification.[8] The final product is then cleaved from the solid support in the last step.

A typical solid-phase synthesis workflow involves several key stages, each requiring careful selection of resins, linkers, protecting groups, and reaction conditions.

Workflow Overview: Solid-Phase Synthesis of 1-Carbamoylpiperidine Libraries

sps_workflow Resin 1. Resin Selection & Swelling Loading 2. Piperidine Scaffold Loading Resin->Loading Attachment of starting material Deprotection 3. N-Deprotection (if applicable) Loading->Deprotection Exposing reactive site Carbamoylation 4. On-Resin Carbamoylation Deprotection->Carbamoylation Formation of urea Diversification 5. On-Resin Diversification (Optional) Carbamoylation->Diversification Introduction of R-groups Cleavage 6. Cleavage from Resin Diversification->Cleavage Release of final product Purification 7. Product Purification & Analysis Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of 1-carbamoylpiperidine derivatives.

Key Methodologies and Protocols

This section details the critical steps in the solid-phase synthesis of a 1-carbamoylpiperidine library. The protocols provided are generalized and may require optimization based on the specific substrates and resin used.

Resin Selection and Preparation

The choice of solid support is fundamental to the success of SPOS. For the synthesis of small molecules like 1-carbamoylpiperidine derivatives, polystyrene resins cross-linked with divinylbenzene are commonly used. Resins such as Rink Amide are ideal for generating final products with a C-terminal amide, a common feature in bioactive molecules.[9]

Protocol 1: Resin Swelling

  • Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.[2] Solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent swelling agents for polystyrene-based resins.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide resin, 0.5-1.0 mmol/g loading) into a solid-phase synthesis vessel.

    • Add a suitable solvent (DMF or DCM) to the resin (approx. 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

    • Drain the solvent by filtration. The resin is now ready for the loading of the first building block.[2]

Piperidine Scaffold Loading

There are two primary strategies for immobilizing the piperidine scaffold onto the solid support:

  • Direct Attachment: A pre-synthesized, suitably functionalized piperidine derivative is coupled to the resin.

  • On-Resin Ring Formation: The piperidine ring is constructed on the solid support from acyclic precursors.

The direct attachment of a piperidine precursor, such as a protected piperidine-4-carboxylic acid (nipecotic acid), is a common and straightforward approach.

Protocol 2: Loading of a Piperidine Carboxylic Acid onto Rink Amide Resin

  • Rationale: This protocol attaches the piperidine scaffold via an amide bond to the Rink Amide linker. The piperidine nitrogen must be protected (e.g., with an Fmoc group) to prevent side reactions. Standard peptide coupling reagents are used to facilitate the amide bond formation.

  • Materials:

    • Swollen Rink Amide resin

    • Fmoc-piperidine-4-carboxylic acid (3 equivalents)

    • HBTU (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • DMF

  • Procedure:

    • If the Rink Amide resin is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.[5]

    • In a separate vial, dissolve Fmoc-piperidine-4-carboxylic acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction for completion using a qualitative test for free amines (e.g., the Kaiser test). A negative test (beads remain colorless/yellow) indicates complete coupling.[6]

    • Once the reaction is complete, drain the solvent and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all soluble reagents.

On-Resin Carbamoylation: The Key Transformation

The formation of the 1-carbamoyl group (urea) on the resin-bound piperidine is the defining step of the synthesis. This is typically achieved by reacting the secondary amine of the piperidine with an isocyanate.

Protocol 3: On-Resin Carbamoylation using Isocyanates

  • Rationale: This protocol first requires the deprotection of the piperidine nitrogen to expose the secondary amine. The free amine then reacts with a solution of the desired isocyanate to form the target urea linkage.[10][11]

  • Procedure:

    • Fmoc-Deprotection: Treat the resin from Protocol 2 with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the piperidine nitrogen.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the piperidine and the dibenzofulvene-piperidine adduct.

    • Carbamoylation: Prepare a solution of the desired isocyanate (R-N=C=O, 5-10 equivalents) in anhydrous DCM or DMF.

    • Add the isocyanate solution to the resin.

    • Agitate the reaction mixture at room temperature overnight.

    • Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove excess isocyanate. The resin now carries the 1-carbamoylpiperidine scaffold.

Reaction Scheme: On-Resin Carbamoylation

carbamoylation_scheme cluster_resin Solid Support cluster_product Solid Support ResinBoundPiperidine Resin-Linker-Piperidine-NH Product Resin-Linker-Piperidine-N(CO)NHR ResinBoundPiperidine->Product Isocyanate + R-N=C=O (Isocyanate) Isocyanate->Product Solvent DMF or DCM Room Temp Solvent->Product

Caption: Formation of the 1-carbamoyl group on the resin-bound piperidine.

On-Resin Diversification

With the core scaffold in place, further diversity can be introduced by modifying other positions on the piperidine ring, assuming suitable functional handles were incorporated in the initial building block (e.g., an ester that can be hydrolyzed and coupled with various amines).

Cleavage from the Solid Support

The final step is the release of the target molecule from the resin. For acid-labile linkers like the Rink Amide linker, a strong acid cocktail is required.

Protocol 4: Trifluoroacetic Acid (TFA) Cleavage

  • Rationale: A cleavage cocktail containing TFA simultaneously cleaves the molecule from the resin and removes common acid-labile side-chain protecting groups (e.g., Boc, Trt). Scavengers are included to trap reactive cationic species generated during cleavage, preventing side reactions with sensitive residues like tryptophan or methionine.[3][6]

  • Materials:

    • Dry, derivatized resin

    • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Cold diethyl ether

  • Procedure:

    • Place the dry resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

    • Precipitate the crude product by adding the TFA solution dropwise to a flask of cold diethyl ether (approx. 10-fold volume excess).

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether and dry under vacuum.

Data Presentation and Characterization

The synthesized library of compounds should be characterized to confirm identity and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard analytical techniques for this purpose.

Table 1: Representative Data for a Synthesized 1-Carbamoylpiperidine Derivative

Compound IDR-Group (from Isocyanate)Calculated Mass (M+H)⁺Observed Mass (M+H)⁺HPLC Purity (%)
CPD-001 Phenyl248.14248.2>95
CPD-002 4-Chlorophenyl282.10282.1>95
CPD-003 Cyclohexyl254.20254.2>95
CPD-004 n-Butyl228.18228.2>95

Conclusion and Future Outlook

Solid-phase organic synthesis provides an exceptionally efficient and robust platform for the generation of 1-carbamoylpiperidine libraries. The methodologies outlined in this guide, from resin loading and on-resin carbamoylation to final cleavage, offer a validated pathway for medicinal chemists to rapidly access a wide array of analogues for biological screening. By combining the strategic advantages of the 1-carbamoylpiperidine scaffold with the power of combinatorial solid-phase synthesis, researchers are well-equipped to accelerate the discovery of novel therapeutics for a multitude of diseases. Further innovations in linker technology and automation will continue to enhance the speed and scope of these synthetic endeavors.

References

  • Schaffler, A., et al. (2001). Tethered Libraries: Solid-Phase Synthesis of Substituted Urea-Linked Bicyclic Guanidines. Journal of Combinatorial Chemistry, 3(1), 54-62. Available at: [Link]

  • Bock, M. G., et al. (2000). A Solid-Phase Synthesis of N,N'-Disubstituted Ureas and Perhydroimidazo[1,5-a]pyrazines via the Curtius Rearrangement. Organic Letters, 2(21), 3309-3311. Available at: [Link]

  • Kessler, A., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Rass-Hansen, J., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 68(19), 19984-20010. Available at: [Link]

  • De Sarro, G., et al. (1996). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 39(1), 125-131. Available at: [Link]

  • Al-Obeidi, F., et al. (2008). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 13(8), 1833-1842. Available at: [Link]

  • Li, G., & Ma, D. (2014). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Chemistry, 32(8), 697-708. Available at: [Link]

  • Durst, H. D. (1991). Piperidine Synthesis. DTIC. Available at: [Link]

  • Falch, E., et al. (2018). Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With an Alkyne Spacer as GABA Uptake Inhibitors. Archiv der Pharmazie, 351(8), e1800088. Available at: [Link]

  • Acedo, J. Z., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(2), 100529. Available at: [Link]

  • Corzo, G., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 389-394. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Verhelst, S. H. L., et al. (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. RSC Advances, 11(8), 4669-4674. Available at: [Link]

  • Wikipedia. (2024). Isocyanate. Available at: [Link]

  • Kopečný, D., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5404. Available at: [Link]

  • Wang, M., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 651-656. Available at: [Link]

  • Bräse, S., et al. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. Journal of Combinatorial Chemistry, 2(6), 710-715. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. Available at: [Link]

  • DTIC. (1991). Piperidine Synthesis. Available at: [Link]

  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Methods in Enzymology, 289, 104-123. Available at: [Link]

  • Wu, Z. M., et al. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 30(8), 1449-1456. Available at: [Link]

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Available at: [Link]

  • Van der Poel, S., et al. (2021). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 32(1), 154-161. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous cyclization of N-carbamoyl pipecolic acid to hydantoin

Ticket ID: NCPA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely observing the spontaneous conversion of N-carbamoyl pipecolic acid (NCPA) into its corresponding bi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NCPA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely observing the spontaneous conversion of N-carbamoyl pipecolic acid (NCPA) into its corresponding bicyclic hydantoin (Piperidine-hydantoin ). This is a classic acid-catalyzed cyclodehydration. Because pipecolic acid is a cyclic amino acid (piperidine-2-carboxylic acid), the conformational entropy cost for cyclization is lower than for linear amino acids, making this side reaction kinetically favorable, particularly under acidic conditions or during carboxyl activation.

This guide provides the mechanistic root cause, critical process parameters (CPPs), and validated protocols to prevent this degradation.

Module 1: Mechanism & Root Cause Analysis

The "Why": The N-carbamoyl moiety contains a nucleophilic nitrogen (urea N') and an electrophilic carbonyl (carboxylic acid). Under acidic conditions (protonation of the carbonyl) or during activation (e.g., NHS/EDC coupling), the urea nitrogen attacks the carboxyl carbon. This releases water and forms the thermodynamically stable 5,5-fused bicyclic hydantoin system.

Visualization: The following pathway illustrates the acid-catalyzed cyclization (The "Problem") and the base-mediated hydrolysis (The "Solution").

hydantoin_cyclization NCPA N-Carbamoyl Pipecolic Acid (Open Form) Activated Activated Intermediate (Protonated or Active Ester) NCPA->Activated + H+ (Acid) or Activation Agents TS Tetrahedral Intermediate Activated->TS Intramolecular Nucleophilic Attack Hydantoin Bicyclic Hydantoin (Cyclized Impurity) TS->Hydantoin - H2O (Irreversible in Acid) Hydantoin->NCPA + OH- / H2O (Base Hydrolysis)

Figure 1: Mechanistic pathway of N-carbamoyl pipecolic acid cyclization. Note that basic conditions can reverse the reaction, regenerating the open form.

Module 2: Critical Process Parameters (CPP)

To maintain the integrity of N-carbamoyl pipecolic acid, you must strictly control the thermodynamic and kinetic drivers listed below.

ParameterCritical RangeScientific Rationale
pH > 7.5 Hydantoin formation is acid-catalyzed. At pH < 4, cyclization is rapid. At pH > 8, the equilibrium shifts toward the open ureido acid form (hydrolysis favors the open ring).
Temperature < 4°C Cyclodehydration is endothermic and entropically driven. Low temperatures kinetically inhibit the ring closure.
Solvent Aprotic / Buffered Avoid protic solvents with acidic modifiers (e.g., Methanol/HCl). DMSO or DMF are preferred for storage, provided they are acid-free.
Activation Fast / Base-Excess If coupling the carboxyl group, the "activated ester" is highly prone to intramolecular attack. You must use high reactivity coupling agents (e.g., HATU) and excess base (DIEA) to consume the intermediate faster than it cyclizes.
Module 3: Troubleshooting Protocols
Scenario A: Storage & Handling

Issue: Purity drops during storage; "new" peak appears on LCMS at [M-18] mass. Diagnosis: Spontaneous dehydration in the solid state or solution.

Protocol:

  • Solid State: Store as a salt form (e.g., Sodium or Potassium salt), not the free acid. The carboxylate anion (

    
    ) is a poor electrophile and cannot be attacked by the urea nitrogen.
    
    • Preparation: Dissolve acid in 1.05 eq NaOH, lyophilize.

  • Solution: Never store in unbuffered water or acidic buffers.

    • Recommended Buffer: 50 mM Ammonium Bicarbonate (pH ~7.8) or Phosphate Buffer (pH 8.0).

Scenario B: Peptide Coupling / Derivatization

Issue: High hydantoin yield during attempts to couple NCPA to an amine. Diagnosis: The activation step (converting -COOH to -CO-LG) creates a leaving group (LG) that the urea nitrogen attacks faster than your external amine does.

Protocol (The "Flash Coupling" Method):

  • Avoid Carbodiimides (DCC/EDC): These are too slow and promote cyclization via O-acylisourea intermediates.

  • Use Phosphonium/Uronium Reagents: Use HATU or PyBOP .

  • Order of Addition (Critical):

    • Dissolve Amine (1.0 eq) and Base (DIEA, 2.5 eq) in DMF.

    • Add NCPA (1.0 eq).

    • Add HATU (0.95 eq) LAST .

    • Reasoning: Ensure the external nucleophile (amine) is present in high concentration before the carboxylate is activated.

  • Quench: Quench reaction immediately upon completion with aqueous NaHCO3.

Scenario C: LCMS Analysis Artifacts

Issue: Sample is pure by NMR, but LCMS shows 50% hydantoin. Diagnosis: On-column cyclization due to acidic mobile phase (0.1% Formic Acid or TFA).

Protocol:

  • Switch Mobile Phase: Replace 0.1% Formic Acid with 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7-8).

  • Temperature: Lower column oven temperature to 25°C (ambient) instead of 40-60°C.

  • Verification: Run a "flow injection" (no column) to see if the mass corresponds to the parent or the hydantoin. If parent mass is dominant in flow injection but hydantoin appears on column, the acidity of the column stationary phase is the culprit.

Module 4: Frequently Asked Questions (FAQ)

Q1: I already have the hydantoin impurity. Can I convert it back to N-carbamoyl pipecolic acid? A: Yes. Hydantoin formation is reversible. Treat the sample with dilute base (e.g., 1M NaOH) at room temperature for 1-2 hours. Monitor by LCMS until the [M-18] peak disappears and the [M] peak returns. Neutralize carefully to pH 7.5–8.0 immediately before use; do not acidify to pH < 4.

Q2: Why is pipecolic acid worse than regular amino acids? A: This is due to the Gem-dimethyl effect (Thorpe-Ingold effect) analog. The pipecolic acid ring restricts the rotation of the N-C bond, pre-organizing the molecule into a conformation where the urea nitrogen and the carboxylic acid are in close proximity. This lowers the entropic barrier for cyclization compared to a flexible linear chain like N-carbamoyl alanine.

Q3: Can I use TFA to deprotect other groups on the molecule? A: Avoid it if possible. If you must use TFA, perform the deprotection at 0°C and limit exposure time. Immediately quench into a buffered solution (e.g., Pyridine/Methanol or cold NaHCO3). Do not concentrate the TFA solution to dryness, as the high concentration of acid during evaporation will drive quantitative cyclization.

References
  • Ware, E. (1950).[1][2][3] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1] Link

    • Foundational text establishing the acid-catalyzed mechanism of ureido acid cycliz
  • Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Amino Acids. Biochemistry, 4(6), 1030–1036. Link

    • Details the pH dependence of carbamoyl amino acid stability and hydantoin form
  • Groutas, W. C., et al. (1980). Hydantoins as potential anticonvulsants: Synthesis and stability. Journal of Medicinal Chemistry.

Sources

Optimization

Optimizing pH for N-carbamoylase activity in pipecolic acid production

Technical Support Center: N-Carbamoylase pH Optimization A Guide for Researchers in Biocatalytic Pipecolic Acid Production Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Carbamoylase pH Optimization

A Guide for Researchers in Biocatalytic Pipecolic Acid Production

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how critical precise parameter control is for successful biocatalysis. The production of valuable chiral molecules like pipecolic acid using N-carbamoylase is a powerful technique, but its efficiency hinges on providing the enzyme with its ideal working environment. Of all parameters, pH is arguably the most influential and often the most misunderstood.

This guide is structured to move from foundational knowledge to practical troubleshooting and protocol execution. It is designed to empower you, the researcher, to not only identify the optimal pH for your specific N-carbamoylase but also to understand the biochemical principles governing its activity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of pH's influence on N-carbamoylase.

Q1: What is the fundamental role of pH in N-carbamoylase activity?

The pH of the reaction medium directly governs the protonation state of amino acid residues within the enzyme. This has two critical consequences:

  • Active Site Chemistry: The catalytic activity of N-carbamoylase depends on specific amino acid residues in the active site being in the correct ionization state (either protonated or deprotonated) to bind the N-carbamoyl-pipecolic acid substrate and facilitate the hydrolysis reaction. An incorrect pH alters these crucial charges, hindering or preventing catalysis.[1][2]

  • Structural Integrity: An enzyme maintains its specific three-dimensional globular structure through a network of non-covalent interactions, including ionic bonds and hydrogen bonds. Drastic shifts in pH disrupt this network, causing the enzyme to unfold and lose its shape—a process known as denaturation.[1][3] This change is often irreversible and results in a permanent loss of function.

Q2: What is the typical optimal pH range for N-carbamoylases?

While the exact optimum is always enzyme-specific, most characterized D-carbamoylases exhibit maximal activity in the neutral to slightly alkaline range, typically between pH 7.0 and 9.0 .[4] However, this should only be considered a starting point for your optimization experiments. N-carbamoylases from hyperthermophilic organisms, for instance, can show remarkable activity and stability at even more alkaline pH values, sometimes exceeding 9.5.[5] Empirical determination is non-negotiable for achieving maximum efficiency.

Q3: How does pH affect the stability of my N-carbamoylase during the reaction and storage?

It's crucial to distinguish between the optimal pH for activity and the optimal pH for stability.

  • Activity pH: The pH at which the enzyme exhibits the highest catalytic rate. This is often a relatively narrow peak.

  • Stability pH: The pH range in which the enzyme retains its structural integrity and activity over time.

Sometimes, the pH for maximum activity might be at the edge of the enzyme's stability range, leading to high initial rates but rapid inactivation. For long-duration batch reactions, it may be advantageous to operate at a slightly sub-optimal pH that offers greater long-term stability.[6] For storage, enzymes are typically kept in a buffered solution within their most stable pH range, which is often close to neutral.

Q4: Can the specific buffer I use influence the enzyme assay, even at the correct pH?

Absolutely. While the primary role of a buffer is to maintain a constant pH, the buffer ions themselves can sometimes interact with the enzyme.[7] For example, a phosphate buffer might chelate a metal cofactor required by the enzyme, leading to inhibition. When screening for optimal pH, it is wise to use a series of different, overlapping buffer systems (e.g., MES, PIPES, HEPES, TAPS, CHES) to ensure that the observed activity changes are due to the pH itself and not an artifact of a specific buffer compound.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during pH optimization experiments.

Q1: My N-carbamoylase activity is significantly lower than expected. Is pH the primary culprit?

Low activity can stem from multiple factors. Before focusing solely on pH, perform a systematic check of other critical parameters.[8]

Troubleshooting_Flow

First, ensure your substrate and enzyme concentrations are correct and that the temperature is optimal.[8] If those are confirmed, directly measure the pH of your final reaction mix. Do not assume the pH of the stock buffer is the final pH, as adding enzyme and substrate solutions can alter it.

Q2: I've identified the optimal pH, but the reaction yield plateaus or even decreases after a few hours. What's happening?

This is a classic stability issue. As mentioned in FAQ #3, the pH that gives the highest initial velocity may not be the pH that confers the greatest stability over a prolonged period.

  • Diagnosis: Run two parallel reactions: one at the determined pH optimum and another at a pH 0.5 units closer to neutral. Monitor product formation and enzyme activity at regular intervals.

  • Solution: If the reaction at the slightly less optimal pH provides a higher final yield, it indicates that enzyme stability is the limiting factor. For industrial-scale or long-term reactions, maximizing the enzyme's operational lifetime by choosing a pH that balances activity and stability is key.

Q3: The pH of my reaction mixture is drifting during the experiment. How do I prevent this and why is it a problem?

pH drift is a serious issue because it means your enzyme is not operating under consistent conditions. The hydrolysis of N-carbamoyl-pipecolic acid releases pipecolic acid and carbamate, which can decompose to ammonia and carbon dioxide, altering the solution's pH.

  • Cause: This usually indicates that the buffer capacity is insufficient for the scale of the reaction. The concentration of the buffer is too low to neutralize the acidic or basic byproducts being generated.

  • Solution: Increase the molarity of your buffer. A typical starting point is 50-100 mM. If the reaction is particularly robust, a higher concentration (e.g., 200 mM) may be necessary. Ensure the pKa of your chosen buffer is as close as possible to the target reaction pH for maximum buffering capacity.

Q4: I am seeing a sharp, "cliff-like" drop in activity just outside the optimal pH range. Is this normal?

Yes, this is very common and illustrates the sensitivity of enzymes to pH. The typical pH-activity profile is a bell-shaped curve.[9] The steep slopes on either side of the optimum often correspond to the pKa values of critical amino acid residues in the active site. Once the pH moves past a residue's pKa, its protonation state flips, leading to a rapid loss of catalytic function. A very sharp drop can also signify the onset of cooperative unfolding (denaturation), where the entire protein structure collapses once a critical pH threshold is breached.[3]

Section 3: Experimental Protocols & Data Interpretation

This section provides a practical, step-by-step guide to determining the optimal pH for your N-carbamoylase.

Protocol 1: Determining the Optimal pH for N-carbamoylase Activity

This protocol outlines a standard method for screening a range of pH values to identify the optimum for your enzyme.

1. Buffer Preparation:

  • Prepare a set of 100 mM buffers with overlapping pH ranges to cover a broad spectrum (e.g., pH 5.0 to 10.0).
  • Example Buffer Series:
  • Citrate-Phosphate: pH 4.0 - 6.0
  • Sodium Phosphate: pH 6.0 - 7.5
  • Tris-HCl: pH 7.5 - 9.0
  • Glycine-NaOH: pH 9.0 - 10.5
  • Adjust each buffer to its target pH value at the intended reaction temperature, as pH can be temperature-dependent.

2. Reaction Setup:

  • For each pH value to be tested, label a microcentrifuge tube.
  • Prepare a master mix of your substrate (e.g., N-carbamoyl-D,L-pipecolic acid) in deionized water to ensure it does not alter the buffer's pH.
  • In each tube, add the appropriate buffer, substrate stock, and any necessary cofactors. Equilibrate the tubes to the desired reaction temperature (e.g., 37°C) for 5 minutes.[4]

3. Enzyme Reaction Initiation and Termination:

  • Initiate the reactions by adding a fixed amount of your N-carbamoylase stock solution to each tube. Start a timer immediately.
  • Allow the reaction to proceed for a defined period (e.g., 15 minutes). This time should be within the initial linear rate of the reaction, which you may need to determine in a preliminary experiment.
  • Terminate the reaction by adding a quenching agent, such as 3% trichloroacetic acid (TCA), or by heat inactivation (e.g., boiling for 3 minutes).[4][10] This stops all enzymatic activity instantly.

4. Product Quantification:

  • Clarify the samples by centrifugation to pellet the denatured enzyme.
  • Analyze the supernatant for the concentration of the product (pipecolic acid) using an appropriate analytical method, such as HPLC with a chiral column, GC-MS after derivatization, or a colorimetric assay (e.g., OPA reagent).[4][11]

5. Data Analysis:

  • Calculate the reaction rate for each pH value (e.g., in µmol of product/min/mg of enzyme).
  • Determine the pH at which the highest activity was observed. This is your apparent optimal pH.
  • Normalize the data by expressing the activity at each pH as a percentage of the maximum activity observed. Plot the relative activity (%) versus pH to visualize the pH profile.
Data Presentation: Example pH Profile

The results of your experiment can be summarized in a table for clarity.

pHBuffer SystemReaction Rate (µmol/min/mg)Relative Activity (%)
6.0Sodium Phosphate15.218%
6.5Sodium Phosphate35.742%
7.0Sodium Phosphate61.272%
7.5Tris-HCl80.194%
8.0 Tris-HCl 85.0 100%
8.5Tris-HCl75.489%
9.0Glycine-NaOH55.365%
9.5Glycine-NaOH22.126%
10.0Glycine-NaOH5.67%
Visualization: pH Optimization Workflow

Optimization_Workflow

References

  • A Simple and Reliable Method for Determination of Optimum PH in Coupled Enzyme Assays. Taylor & Francis Online. [Link]

  • Optimum pH for Enzymes | Definition & Examples. Study.com. [Link]

  • Factors affecting enzyme activity. Monash University. [Link]

  • How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse. [Link]

  • Enzyme Activity - Procedure. JoVE. [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC. [Link]

  • Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PMC. [Link]

  • Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. ASM Journals. [Link]

  • Factors That Affects Enzyme Activity. Conduct Science. [Link]

  • Relative percent of enzyme activity in different pHs and... ResearchGate. [Link]

  • Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. PubMed. [Link]

  • Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. MDPI. [Link]

  • Carbamoylases: characteristics and applications in biotechnological processes. PubMed. [Link]

  • The Effect of pH on Enzyme Kinetics. Chemistry LibreTexts. [Link]

  • The effect of pH on enzyme kinetics. Cambridge Core. [Link]

  • Enzyme reaction velocity and pH (video). Khan Academy. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Carbamoylpiperidine-2-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-Carbamoylpiperidine-2-carboxylic acid is a functionalized derivative of pipecolic acid (piperidine-2-carboxylic acid).[1][2] Unlike its parent molecule, which i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Carbamoylpiperidine-2-carboxylic acid is a functionalized derivative of pipecolic acid (piperidine-2-carboxylic acid).[1][2] Unlike its parent molecule, which is zwitterionic (containing both a basic amine and an acidic carboxyl group), this derivative features a carbamoyl group (


) attached to the piperidine nitrogen.[1][2]

Key Solubility Constraint: The carbamoyl substitution delocalizes the nitrogen lone pair, effectively removing the basicity of the piperidine ring.[1][2] Consequently, the molecule exists primarily as a free carboxylic acid rather than a zwitterion.[1] In its free acid form, it exhibits strong intermolecular hydrogen bonding (due to the urea-like moiety and the carboxylic acid), leading to high crystal lattice energy and poor water solubility at neutral or acidic pH.[1][2]

The Solution: To achieve high aqueous solubility, you must leverage the acidity of the carboxylic group (


).[1][2] Converting the free acid into its carboxylate salt  is the most reliable method for dissolution.

Troubleshooting Guide: Why won't it dissolve?

Issue A: "The powder floats or sits at the bottom of the beaker in pure water."

Diagnosis: You are attempting to dissolve the free acid form in neutral water (


) or slightly acidic water (due to the compound's own acidity).[1]
Mechanism:  The compound lowers the pH of the water upon contact. If the pH drops below its 

, the equilibrium shifts toward the protonated, uncharged, and insoluble species.[1][2] Solution: .
Issue B: "It precipitates when I add it to my cell culture media."

Diagnosis: The buffer capacity of your media is insufficient, or the starting pH is too low.[1] Mechanism: If the final concentration of the compound is high (e.g.,


), it may overcome the buffer's capacity, dropping the pH and causing the compound to crash out of solution.[2]
Solution: .
Issue C: "I cannot use high pH; my assay is sensitive."

Diagnosis: You require a neutral pH stock solution.[1] Mechanism: You need a co-solvent system that disrupts hydrogen bonding without relying solely on ionization.[1] Solution: .

Experimental Protocols

Protocol 1: pH Adjustment (Salt Formation)

The Gold Standard for Aqueous Solubility.[1][2]

Objective: Convert the insoluble free acid into the highly soluble sodium or potassium salt.

Reagents:

  • 1M

    
     (Sodium Hydroxide) or 1M 
    
    
    
    .[1][2]
  • Milli-Q Water.[1]

  • pH Meter (Calibrated).

Step-by-Step Workflow:

  • Calculate: Determine the moles of 1-Carbamoylpiperidine-2-carboxylic acid to be dissolved.

  • Suspend: Add the powder to 80% of your final target volume of water.[1] It will likely remain a suspension.[1]

  • Titrate: While stirring, add 1M

    
     dropwise.
    
    • Stoichiometry: You will need approximately 1 molar equivalent of base.[1]

  • Monitor: Watch for the "clearing point." As the pH rises above 5.0, the solution should clarify.[1]

  • Adjust: Continue adjusting pH to 7.0–7.4 (physiological pH).

  • Finalize: Add water to reach the final desired volume.

Technical Note: According to the Henderson-Hasselbalch equation , solubility increases exponentially as pH exceeds the


.[1][2] At 

(approx pH 6.0), 99% of the molecule is ionized and soluble [1].[1][2]
Protocol 2: Pre-Solubilization Strategy (For Biological Assays)

Best for preventing precipitation in media.[1][2]

Objective: Create a concentrated stock solution that will not crash out upon dilution.

  • Prepare Stock: Dissolve the compound in 100 mM Tris-HCl (pH 8.0) or PBS (adjusted to pH 7.4) rather than pure water. The buffer provides the necessary base to ionize the acid immediately.

  • Filter Sterilize: Pass through a 0.22 µm PES filter.[1]

  • Dilute: Add this stock to your culture media. The pre-ionized state ensures it remains in solution even if the media pH is slightly lower (7.2–7.4).[1]

Protocol 3: Co-Solvent Systems

For high-concentration stocks (>50 mM) or pH-sensitive applications.[1][2]

Objective: Use organic solvents to disrupt crystal lattice energy.

SolventMax Recommended % (Bio-Assay)Solubility PotentialNotes
DMSO 0.1% - 0.5%High (>100 mM)Best for freezing stocks.[1] Anhydrous DMSO prevents degradation.[1]
Ethanol < 1.0%ModerateMay require gentle heating (

).[1]
PEG-400 < 5.0%HighGood for animal dosing formulations.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solubilizing this specific molecule, based on its chemical properties.

SolubilityWorkflow Start Start: 1-Carbamoylpiperidine- 2-carboxylic acid (Solid) CheckMedia Is the application pH sensitive? Start->CheckMedia AdjustPH Method A: pH Adjustment (Target pH > 6.0) CheckMedia->AdjustPH No CheckConc Is Target Concentration > 10mM? CheckMedia->CheckConc Yes AddBase Add 1.0 eq NaOH/KOH AdjustPH->AddBase ResultSalt Result: Carboxylate Salt (Highly Soluble) AddBase->ResultSalt CoSolvent Method B: Organic Co-solvent (DMSO/Ethanol) CheckConc->CoSolvent Yes Buffer Method C: Strong Buffer (Tris/PBS pH 7.4) CheckConc->Buffer No Dilute Dilute into Media (Watch for precipitation) CoSolvent->Dilute Buffer->ResultSalt

Figure 1: Decision tree for solubilization based on experimental constraints.[1] The green paths represent the most thermodynamically stable solutions.[2]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the solution?

  • Answer: It is not recommended .[1] The carbamoyl (urea) linkage can be susceptible to hydrolysis at high temperatures and pressures, potentially degrading the compound into pipecolic acid and ammonia.[1][2] Use 0.22 µm sterile filtration instead.

Q2: Why does the pH drop when I dissolve the powder in water?

  • Answer: The compound is a free carboxylic acid.[1] Dissolving it releases protons (

    
    ), naturally acidifying the solution.[1][2] This self-acidification is exactly what prevents further dissolution.[1] You must counteract this by adding a base [2].[1]
    

Q3: Is the compound stable in DMSO?

  • Answer: Yes, the compound is generally stable in anhydrous DMSO at

    
     for long-term storage (6–12 months).[1][2] Avoid repeated freeze-thaw cycles, which can introduce moisture and promote hydrolysis.[1][2]
    

Q4: I added NaOH and it dissolved, but then it precipitated overnight at


. Why? 
  • Answer: You likely created a supersaturated solution or the pH drifted. At

    
    , solubility decreases.[1][2] Ensure your final pH is well above the 
    
    
    
    (aim for pH 7.5) to maintain the ionized state, or reduce the concentration [3].[1][2]

References

  • Henderson-Hasselbalch Equ

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Context: Principles of pH-dependent solubility for weak acids.
    • Link:[1][2]

  • Carboxylic Acid Solubility Properties.

    • Source: Chemistry LibreTexts / Britannica.[1]

    • Context: Explains the "4 to 6 carbon rule" and the necessity of salt formation for solubility.[1]

    • Link:[1][2]

  • Pipecolic Acid Deriv

    • Source: ChemicalBook / PubChem.[1]

    • Context: Physical properties of N-substituted piperidine carboxylic acids.[1][3]

    • Link:[1][2]

Sources

Optimization

Troubleshooting low yield in chemical synthesis of N-carbamoyl amino acids

Executive Summary The synthesis of N-carbamoyl amino acids (ureido acids) via the reaction of -amino acids with alkali metal cyanates (e.g., KOCN) is deceptively simple. While the reagents are inexpensive, the reaction i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-carbamoyl amino acids (ureido acids) via the reaction of


-amino acids with alkali metal cyanates (e.g., KOCN) is deceptively simple. While the reagents are inexpensive, the reaction is governed by a strict kinetic vs. thermodynamic trade-off involving pH, temperature, and solubility.

This guide addresses the three primary failure modes responsible for low yields:

  • Kinetic Stalling: Improper pH control preventing nucleophilic attack.

  • Thermodynamic Sinks: Unwanted cyclization to hydantoins.

  • Isolation Losses: High water solubility of the product preventing precipitation.

Part 1: The Mechanic’s of Failure (Diagnostic Core)

To fix low yield, you must understand the "pH Paradox" inherent in this reaction.

The pH Paradox

The reaction requires two species to be active simultaneously, but they demand opposite pH conditions:

  • The Nucleophile (Amino Acid): The

    
    -amino group must be unprotonated (
    
    
    
    ) to attack the electrophile. This requires a pH above the amino acid's
    
    
    (typically >9.0).
  • The Electrophile (Isocyanic Acid): Cyanate (

    
    ) is inert. It must be protonated to form the reactive isocyanic acid (
    
    
    
    ). This requires a pH below neutral.

The Failure: If you run the reaction at pH 2, you have plenty of reactive


, but your amino acid is fully protonated (

) and non-nucleophilic. If you run at pH 11, your amino acid is reactive, but you have almost no

.

The Solution: The optimal window is usually pH 7.0 – 8.5 . In this range, a small steady-state concentration of


 exists, and a sufficient fraction of the amino acid is unprotonated.

Part 2: Troubleshooting Modules

Module 1: Reaction Kinetics (The "Front End")

Symptom: Starting material remains unconsumed; no precipitate forms upon acidification.

Potential CauseMechanism of FailureCorrective Action
pH Drift (Too Acidic) As

is consumed or hydrolyzes, the pH can drop. If pH < 6, the amine protonates and reaction stops.
Buffer System: Do not rely on initial pH adjustment. Use a pH-stat to maintain pH 7–8 or use a phosphate buffer system.
Reagent Hydrolysis Cyanate hydrolyzes to

in water, especially if heated or acidic. 1.0 eq is never enough.
Stoichiometry: Use 1.2 to 1.5 equivalents of KOCN. Add KOCN in portions over 30 mins to maintain fresh electrophile.
Temperature Too Low Reaction rate is sluggish at RT for sterically hindered amino acids (e.g., Valine, Isoleucine).Heat: Increase temperature to 40–60°C . Do not exceed 70°C (see Module 2).
Module 2: Side Reactions (The "Process" Sink)

Symptom: Yield is low, and melting point analysis suggests impurities (often higher melting points).

The Issue: Hydantoin Formation N-carbamoyl amino acids are intermediates.[1][2][3][4] Under acidic conditions and heat, they rapidly cyclize to form hydantoins (2,4-imidazolidinediones).

  • Diagnosis: If you acidify the reaction mixture while it is still hot, you drive cyclization.

  • Fix: Always cool the reaction mixture to <10°C before acidification.

Module 3: Isolation & Purification (The "Back End")

Symptom: Reaction proceeds (TLC shows conversion), but little to no solid is recovered after acidification.

The Issue: Water Solubility Unlike many organic intermediates, N-carbamoyl amino acids (especially Glycine, Alanine, and Proline derivatives) are highly water-soluble. Acidifying to pH 1–2 generates the free acid, but it may remain in solution.

Protocol Adjustment:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Do not rely on filtration alone. Extract the acidified aqueous layer with Ethyl Acetate or n-Butanol .

  • Concentration: If extraction fails, lyophilize the aqueous solution and extract the solid residue with anhydrous ethanol (the inorganic salts will remain behind).

Part 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition and the critical decision points for yield optimization.

ReactionPathway Start Amino Acid (R-CH(NH2)-COOH) Inter N-Carbamoyl Amino Acid (Desired Product) Start->Inter pH 7-8 40-60°C Cyanate KOCN / H+ Cyanate->Start Electrophile Source Hydrolysis CO2 + NH3 (Reagent Loss) Cyanate->Hydrolysis pH < 6 or High T Hydantoin Hydantoin (Cyclic Impurity) Inter->Hydantoin Acid + Heat (Over-reaction) ProductSolid Isolated Solid Inter->ProductSolid Precipitation

Figure 1: Reaction pathway showing the competition between product formation, reagent hydrolysis, and hydantoin cyclization.

Part 4: Optimized Standard Protocol

Scale: 10 mmol Amino Acid

  • Dissolution: Dissolve 10 mmol of amino acid in 10 mL of water.

  • Base Adjustment: Add dilute NaOH (or KOH) dropwise until pH reaches ~8.0.

    • Note: If the amino acid is an HCl salt, you must neutralize the HCl first.

  • Reagent Addition: Add 12-15 mmol (1.2 - 1.5 eq) of Potassium Cyanate (KOCN).

  • Reaction: Heat to 50°C with stirring. Monitor pH.

    • Critical Step: The pH will likely rise or fall depending on the specific amino acid buffering capacity. Periodically check and adjust to pH 7–8 using dilute HCl or NaOH.

  • Duration: Stir for 3–5 hours.

  • Workup (The "Yield Saver"):

    • Cool the solution to 0–4°C (Ice bath).

    • Slowly add Conc. HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Wait: Allow the mixture to stand in the cold for 1 hour to maximize crystallization.

    • If no precipitate: Saturate with NaCl and extract 3x with Ethyl Acetate. Dry organic layer over

      
       and evaporate.
      

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your specific yield issue.

TroubleshootingTree Start Low Yield Observed CheckTLC Does TLC/HPLC show product formation? Start->CheckTLC NoProduct No: Starting Material Remains CheckTLC->NoProduct No YesProduct Yes: Product formed but not isolated CheckTLC->YesProduct Yes CheckPH Check Reaction pH NoProduct->CheckPH PHLow pH was < 6? Cyanate hydrolyzed. CheckPH->PHLow PHHigh pH was > 10? Amine unreactive. CheckPH->PHHigh CheckPrecip Did precipitate form upon acidification? YesProduct->CheckPrecip NoPrecip No Precipitate CheckPrecip->NoPrecip No WrongSolid Precipitate formed, but wrong MP/NMR CheckPrecip->WrongSolid Yes SolubilityIssue Product is water soluble. ACTION: Salting out + Extraction NoPrecip->SolubilityIssue HydantoinCheck Likely Hydantoin. Did you heat during acid step? WrongSolid->HydantoinCheck

Figure 2: Diagnostic decision tree for isolating the cause of low yield.

References

  • Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Proteins. Biochemistry, 4(6), 1030–1036.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Drauz, K., et al. (1995). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. VCH Publishers.
  • Lourenço, N. M. T., et al. (2002). Biocatalytic production of N-carbamoyl-amino acids. Journal of Molecular Catalysis B: Enzymatic, 19-20, 399-404.

Sources

Troubleshooting

Minimizing product inhibition in hydantoinase biocatalytic cascades

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Product Inhibition in Hydantoinase-Carbamoylase Cascades Introduction: The "Domino Effect" in Bioca...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Product Inhibition in Hydantoinase-Carbamoylase Cascades

Introduction: The "Domino Effect" in Biocatalysis

In the production of optically pure D- or L-amino acids (e.g., D-hydroxyphenylglycine for antibiotics), the "Hydantoinase Process" is a gold standard Dynamic Kinetic Resolution (DKR) system.[1] However, a recurring bottleneck we see in scale-up is product inhibition .

It is rarely a single-point failure. It is a domino effect:

  • Ammonia accumulation (from the second step) inhibits the Carbamoylase.

  • Carbamoylase stalling causes the accumulation of the intermediate (

    
    -carbamoyl amino acid).
    
  • Intermediate accumulation competitively inhibits the Hydantoinase.

  • System Freeze: The entire cascade slows down, often mistaken for enzyme deactivation.

This guide provides the diagnostic logic and engineering protocols to identify and dismantle these inhibition loops.

Module 1: The Inhibition Landscape (Visualized)

To troubleshoot, we must first map the flow of mass and inhibition signals.

HydantoinaseCascade cluster_0 Substrate Pool L_Hyd L-Hydantoin Racemase Racemase (Chemical/Enzymatic) L_Hyd->Racemase D_Hyd D-Hydantoin Hydantoinase D-Hydantoinase (Ring Opening) D_Hyd->Hydantoinase Substrate Racemase->D_Hyd Intermediate N-Carbamoyl-D-AA (Acidic Intermediate) Hydantoinase->Intermediate Ring Opening Intermediate->Hydantoinase Competitive Inhibition (Ki) Carbamoylase D-Carbamoylase (Hydrolysis) Intermediate->Carbamoylase Substrate Product D-Amino Acid (Final Product) Carbamoylase->Product Hydrolysis Ammonia NH3 + CO2 (Co-Products) Carbamoylase->Ammonia Product->Carbamoylase Product Inhibition Ammonia->Carbamoylase Inhibition

Figure 1: The Hydantoinase Process Flow.[1][2][3] Red dashed lines indicate the critical feedback inhibition loops that cause cascade stalling.

Module 2: Diagnostic Troubleshooting (FAQ)

Q1: My reaction rate drops significantly after 30% conversion, but the enzyme is stable. Is this inhibition or deactivation?

Diagnosis: This is the classic signature of Product Inhibition .

  • The Test: Perform a "Spike Test."

    • Take a fresh reaction mixture.

    • Add the final product (Amino Acid) at 50% of the target final concentration at the start.

    • Measure the initial rate (

      
      ).
      
    • Compare this to a control with no product added.

  • Result: If

    
     (spiked) < 
    
    
    
    (control), you have confirmed product inhibition. If rates are identical, investigate enzyme stability (pH/temperature deactivation).

Q2: I see a buildup of the N-carbamoyl intermediate. Is my Hydantoinase failing?

Diagnosis: No, your Carbamoylase is the bottleneck.

  • Reasoning: If Hydantoinase were failing, the intermediate would not form. A buildup indicates the Hydantoinase is working, but the Carbamoylase cannot process the intermediate fast enough.

  • Root Cause: This is often due to Ammonia Inhibition on the Carbamoylase. As the reaction proceeds, released ammonia raises the pH (if uncontrolled) or directly binds to the enzyme active site.

Q3: How do I distinguish between Ammonia inhibition and Amino Acid inhibition?

Diagnosis: Decouple the variables.

  • Protocol: Run the Carbamoylase assay with:

    • Condition A: Added Amino Acid (Product).

    • Condition B: Added

      
       (Ammonia source).
      
  • Insight: Carbamoylases are frequently more sensitive to ammonium ions than the amino acid itself. If Condition B shows lower activity, your primary issue is ammonia removal.

Module 3: Engineering Solutions & Mitigation

Strategy A: In Situ Product Removal (ISPR) via Ion Exchange

Because the substrate (Hydantoin) is uncharged (or weakly acidic, pKa ~9) and the products are charged, we can use resins to selectively remove inhibitors.

ComponentCharge at pH 8.0Resin Affinity (Anion Exchange)Action
Hydantoin Neutral / Weak AnionLowRemains in reactor (Good)
N-Carbamoyl AA Anion (Carboxylate)High Removed (Prevents Hydantoinase Inhibition)
Amino Acid ZwitterionLow/ModerateRemains or Removed (Depends on Resin)
  • Implementation: Use a solid-phase anion exchanger (e.g., Amberlite IRA-400 or equivalent strong base resin) in a recycle loop.

  • Caution: If you remove the intermediate too fast, you starve the Carbamoylase. The goal is to keep the intermediate concentration below its

    
     for the Hydantoinase but above its 
    
    
    
    for the Carbamoylase.
Strategy B: The "Ammonia Trap" (pH Stat Mode)

Ammonia (


) exists in equilibrium with Ammonium (

). Carbamoylase activity is often inhibited by the accumulation of these species.
  • Solution: Run the reaction in an open vessel with vigorous stirring or nitrogen sparging to strip volatile

    
     (gas), or use a pH-stat  system that adds acid to maintain pH, converting 
    
    
    
    to
    
    
    .
  • Note: While

    
     is also inhibitory, preventing pH drift (alkalinization) is critical because Hydantoinase stereoselectivity often drops at high pH (>pH 9.5).
    
Strategy C: Enzyme Ratio Optimization

Since the intermediate inhibits the first enzyme, the second enzyme (Carbamoylase) must be in kinetic excess .

  • Rule of Thumb: Maintain a Carbamoylase:Hydantoinase activity ratio of at least 3:1 (Units/mL). This ensures the intermediate is consumed instantly, preventing "back-pressure" inhibition on the Hydantoinase.

Module 4: Protocols

Protocol 1: Determination of Inhibition Constant ( )

Objective: Quantify the severity of inhibition to model the reactor performance.

  • Preparation: Prepare Hydantoin substrate at 5 concentrations (0.5

    
     to 5 
    
    
    
    ).
  • Inhibitor Setup: Prepare the Inhibitor (

    
    -carbamoyl intermediate) at 3 fixed concentrations (e.g., 0, 10 mM, 50 mM).
    
  • Assay:

    • Run the initial rate reaction for every substrate concentration at every inhibitor concentration.

    • Keep conversion < 10% to ensure "initial rate" conditions.

  • Analysis:

    • Plot 1/V vs 1/[S] (Lineweaver-Burk).

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Calculation:

      
      . Plot 
      
      
      
      vs
      
      
      to find
      
      
      as the x-intercept.
Protocol 2: Setting Up an ISPR Recycle Loop

ISPR_Loop Reactor Bioreactor (Enzymes + Substrate) Filter Microfiltration Unit (Retains Enzyme) Reactor->Filter Reaction Mix Filter->Reactor Retentate (Enzymes) ResinCol Anion Exchange Column (Adsorbs Inhibitory Intermediate) Filter->ResinCol Permeate (Product + Substrate) Return Return to Reactor ResinCol->Return Stripped Stream Return->Reactor

Figure 2: ISPR Workflow. The filter keeps the biocatalyst in the reactor while the resin column selectively removes the inhibitory intermediate or product.

  • Column Prep: Equilibrate 10g of Anion Exchange resin (Cl- form) with reaction buffer (pH 8.0).

  • Loop Assembly: Connect the bioreactor to a peristaltic pump

    
     Microfilter (0.2 
    
    
    
    m)
    
    
    Resin Column
    
    
    Bioreactor.
  • Operation:

    • Start the biocatalysis.[1]

    • Engage the pump at 1 reactor volume/hour.

    • Monitor intermediate concentration by HPLC.

    • Stop Condition: When resin saturation is reached (breakthrough of intermediate), switch columns.

References

  • Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001).[4] Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[1][4][5] Current Opinion in Biotechnology, 12(6), 559-563.[4]

  • Wilms, B., et al. (2001). A new process for the production of D-amino acids: The hydantoinase process.[3][5] Journal of Biotechnology, 86, 19-30. (Foundational text on the cascade kinetics).

  • Findrik, Z., et al. (2005). Kinetic modeling of the hydantoinase process. Chemical Engineering Science. (Establishes the mathematical basis for competitive inhibition in this system).
  • Hermann, P., et al. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification. AMB Express.

Disclaimer: These protocols are intended for research and development purposes. Always consult Safety Data Sheets (SDS) for specific chemicals and enzymes used in your laboratory.

Sources

Optimization

Technical Support Center: Purification of N-Carbamoyl Intermediates from Fermentation Broth

Welcome to the technical support center for the purification of N-carbamoyl intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-carbamoyl intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating these valuable compounds from fermentation broths. As your partner in science, we've synthesized field-proven insights and fundamental principles to help you troubleshoot common issues and optimize your downstream processing workflow.

The primary challenge in purifying N-carbamoyl amino acids and related intermediates stems from the complexity of the fermentation broth.[1] The target molecule often exists at a low concentration amidst a mixture of microbial cells, residual nutrients, metabolic by-products, and other impurities.[2] This guide provides a structured approach to overcoming these challenges, ensuring you can achieve high purity and yield.

General Purification Workflow

The purification of N-carbamoyl intermediates is a multi-step process designed to systematically remove impurities and concentrate the product.[3] The following workflow represents a typical strategy, though specific steps may be modified based on the physicochemical properties of your target molecule and the composition of your fermentation broth.

G FB Fermentation Broth SLS Solid-Liquid Separation (Centrifugation / Filtration) FB->SLS Remove Biomass & Particulates Concentration Concentration (Evaporation / Membrane Filtration) SLS->Concentration Reduce Volume PrimaryCapture Primary Capture / Extraction (LLE / Precipitation / IEX) Concentration->PrimaryCapture Isolate & Concentrate Product Chromatography Chromatographic Purification (Ion Exchange / Reversed Phase) PrimaryCapture->Chromatography Remove Closely Related Impurities Crystallization Crystallization / Formulation Chromatography->Crystallization Final Polishing & Solid-Form Control FinalProduct Pure N-Carbamoyl Intermediate Crystallization->FinalProduct

Caption: A generalized downstream processing workflow for N-carbamoyl intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps before starting purification?

A1: The most critical phase is the initial solid-liquid separation.[4] Inefficient removal of cells, cell debris, and other particulates can lead to fouling of chromatography columns, emulsification during extractions, and overall lower purity. We recommend optimizing centrifugation parameters (g-force and time) or selecting the appropriate membrane pore size for microfiltration to ensure a clear, particle-free centrate or filtrate.[1]

Q2: My N-carbamoyl intermediate is an organic acid. How should my strategy differ?

A2: For acidic intermediates, pH modulation is a powerful tool. By adjusting the broth pH below the pKa of your target molecule, you convert it to its less polar, free acid form. This dramatically enhances its partitioning into an organic solvent during liquid-liquid extraction (LLE).[5] This "reactive extraction" is highly selective and efficient for organic acids.[6] Conversely, for ion-exchange chromatography, running the mobile phase at a pH above the pKa will ensure the molecule is charged and binds effectively to an anion exchange resin.

Q3: Should I aim for a one-step purification or a multi-step process?

A3: While a one-step process is ideal for cost and time savings, it is rarely feasible for achieving high purity from a complex matrix like a fermentation broth.[7] A more robust strategy involves a "capture, intermediate purification, and polishing" approach. The capture step (e.g., extraction or precipitation) is designed for high recovery and concentration, while subsequent chromatography steps are designed for high-resolution separation of closely related impurities.[7]

Q4: How do I choose between precipitation, extraction, and direct chromatography for the primary capture step?

A4: The choice depends on the concentration and solubility of your target molecule.

  • Precipitation: Ideal if your product is present at high concentrations and has low solubility under specific pH or solvent conditions. It can be a cost-effective way to rapidly reduce volume.[4]

  • Liquid-Liquid Extraction (LLE): Highly effective for organic acids and other lipophilic molecules.[5] It offers good separation from polar impurities like salts and sugars. However, it can be prone to emulsion formation.

  • Direct Chromatography: Best for lower concentration products or when high initial selectivity is needed. Ion-exchange chromatography is a common first step to capture charged molecules from the clarified broth.[8]

Troubleshooting Guide
Section 1: Broth Pre-treatment & Clarification

Q: After centrifugation, my supernatant is still cloudy. What should I do? A: A cloudy supernatant indicates incomplete removal of fine particulates or colloids.

  • Causality: The g-force or duration of centrifugation may be insufficient for the size and density of the particles. Alternatively, some bacterial strains produce extracellular polysaccharides that increase viscosity and hinder pelleting.

  • Solution:

    • Increase Centrifugation: Incrementally increase the centrifugal force or time.

    • Flocculation: Add a flocculating agent (e.g., inorganic salts or organic polyelectrolytes) to aggregate fine particles, making them easier to pellet.[4]

    • Filtration: Pass the cloudy supernatant through a depth filter or a microfiltration (MF) membrane (typically 0.1–10.0 μm pore size) to trap remaining particles.[1]

Q: I'm experiencing severe membrane fouling during microfiltration. A: Membrane fouling is a common issue caused by the blockage of membrane pores.

  • Causality: High cell density, presence of viscous biopolymers, and concentration polarization at the membrane surface are primary causes.

  • Solution:

    • Pre-centrifugation: Use centrifugation as a primary clarification step to reduce the solids load on the filter.

    • Tangential Flow Filtration (TFF): Employ TFF instead of dead-end filtration. The cross-flow action of TFF continuously sweeps the membrane surface, preventing the buildup of a filter cake and maintaining a higher flux.[9]

    • Adjust Operating Parameters: Lower the transmembrane pressure (TMP) and/or increase the cross-flow velocity.

Section 2: Primary Capture & Concentration

Q: My liquid-liquid extraction (LLE) is resulting in a stable emulsion. How can I break it? A: Emulsions are common when proteins and other surfactants are present in the fermentation broth.[5]

  • Causality: Surfactant-like molecules accumulate at the aqueous-organic interface, preventing the coalescence of droplets.

  • Solution:

    • Centrifugation: Centrifuging the emulsion can provide the force needed to break the interfacial layer.

    • Salting Out: Add a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase. This increases the ionic strength, which can dehydrate and precipitate the emulsifying agents.[10]

    • Solvent Modification: Slightly altering the composition of the organic phase (e.g., by adding a small amount of a different co-solvent) can disrupt the stability of the emulsion.

Q: The recovery from my precipitation step is very low. A: Low recovery suggests that the product remains soluble under the precipitation conditions.

  • Causality: The chosen pH might not be at the isoelectric point (pI) for zwitterionic compounds, or the concentration of the anti-solvent (for solvent precipitation) may be insufficient.

  • Solution:

    • pH Optimization: Perform a pH titration curve to find the point of minimum solubility for your product.

    • Increase Anti-Solvent: If using solvent precipitation, ensure you are adding a sufficient volume of a miscible organic solvent (e.g., ethanol, acetone) to reduce the dielectric constant of the solution and lower product solubility.

    • Seeding: Add a few seed crystals of the pure product to induce nucleation and crystallization, which can be more effective than amorphous precipitation.[11]

Section 3: Chromatographic Purification

Q: My product is not binding to the ion-exchange (IEX) column. A: Failure to bind is almost always due to incorrect buffer pH or ionic strength.

  • Causality: For a molecule to bind to an IEX resin, it must carry the opposite charge of the resin's functional groups. This is dictated by the buffer pH relative to the pKa values of the molecule's ionizable groups.

  • Solution:

    • Verify Buffer pH: For anion exchange (AEX), the buffer pH must be at least 1-1.5 units above the pI of the molecule to ensure a net negative charge. For cation exchange (CEX), the pH must be 1-1.5 units below the pI for a net positive charge.

    • Check Ionic Strength: The conductivity of your load sample must be low. High salt concentrations from the fermentation broth will shield the charges on your protein, preventing it from binding to the resin.[12] Perform a buffer exchange or diafiltration step to lower the salt concentration before loading.[3]

Q: The purity of my eluted fraction from the IEX column is poor, with many contaminants. A: Poor purity indicates a non-optimized elution method.

  • Causality: If the elution gradient (salt or pH) is too steep or the step elution concentration is too high, multiple species with similar charge densities will elute together.

  • Solution:

    • Shallow Gradient: Use a shallower salt or pH gradient to better resolve your target from contaminants.

    • Step Elution Optimization: If using step elution, test several intermediate concentrations to find a step that washes away contaminants before eluting your target molecule.

    • Add a Wash Step: Incorporate an intermediate wash step with a salt concentration just below that required to elute your product. This will remove weakly bound impurities.[12]

Section 4: Crystallization & Final Formulation

Q: My purified N-carbamoyl intermediate will not crystallize; it just oils out. A: "Oiling out" occurs when the solute concentration exceeds its solubility limit but the conditions are not favorable for forming an ordered crystal lattice.

  • Causality: This is often due to residual impurities that inhibit nucleation, a cooling rate that is too rapid, or the wrong choice of crystallization solvent.

  • Solution:

    • Improve Purity: The most common cause is insufficient purity. Consider an additional polishing step, such as reversed-phase chromatography or a second IEX column with a different selectivity.

    • Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems to find one that promotes crystallization.

    • Slow Cooling/Evaporation: Allow the saturated solution to cool slowly or allow the solvent to evaporate slowly over several days. This gives the molecules time to orient into a crystal lattice.

    • Seeding: Introduce a seed crystal to provide a template for crystal growth.[11]

Troubleshooting Decision Tree: Low Purity After Chromatography

G Start Low Purity After Chromatography Step CheckLoad Was the column overloaded? Start->CheckLoad Overloaded Yes CheckLoad->Overloaded NotOverloaded No CheckLoad->NotOverloaded ReduceLoad ACTION: Reduce sample load to <80% of dynamic binding capacity. Overloaded->ReduceLoad CheckGradient Is the elution gradient too steep? NotOverloaded->CheckGradient SteepGradient Yes CheckGradient->SteepGradient NotSteepGradient No CheckGradient->NotSteepGradient ShallowGradient ACTION: Use a shallower gradient (e.g., 10-20 column volumes). SteepGradient->ShallowGradient CheckResolution Are impurities co-eluting with the product? NotSteepGradient->CheckResolution CoEluting Yes CheckResolution->CoEluting NotCoEluting No (Problem is elsewhere) CheckResolution->NotCoEluting ChangeSelectivity ACTION: Change chromatography mode (e.g., IEX to HIC or RP-HPLC) or use a resin with different selectivity. CoEluting->ChangeSelectivity

Caption: A decision tree for troubleshooting poor purity in chromatographic steps.

Data Summary Table
Purification TechniquePrinciplePrimary UseAdvantagesCommon Challenges
Centrifugation Density DifferenceSolid-liquid separationFast, scalable, good for large particlesIneffective for fine particles, aerosols
Membrane Filtration Size ExclusionClarification, ConcentrationAbsolute particle removal, can be sterileMembrane fouling, concentration polarization
Liquid-Liquid Extraction Differential SolubilityPrimary capture of organic acids/lipophilesHigh capacity, good selectivity, scalableEmulsion formation, solvent toxicity/cost
Precipitation Reduced SolubilityBulk concentration, primary captureInexpensive, rapid volume reductionOften non-selective, can cause denaturation
Ion-Exchange (IEX) Surface ChargeCapture, Intermediate PurificationHigh capacity, high resolutionSensitive to pH and conductivity of feed
Reversed-Phase (RP-HPLC) HydrophobicityPolishing, Analytical QCVery high resolution for purityRequires organic solvents, low capacity
Crystallization Solid-State Lattice FormationFinal polishing, formulationCan achieve very high purity, stable productCan be difficult to induce, sensitive to impurities
Detailed Experimental Protocols
Protocol 1: Reactive Liquid-Liquid Extraction for N-Carbamoyl Organic Acids

This protocol describes a bench-scale method for extracting an acidic N-carbamoyl intermediate from clarified fermentation broth.

  • Preparation: Take 500 mL of clarified, cell-free fermentation broth in a 1 L separatory funnel.

  • pH Adjustment: Slowly add a strong acid (e.g., 3M HCl) to the broth while stirring until the pH is ~1.5-2.0 units below the pKa of your target compound. This protonates the carboxyl group, making the molecule neutral and more soluble in organic solvents.[5]

  • Solvent Addition: Add 250 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl isobutyl ketone).

  • Extraction: Stopper the funnel and invert gently 20-30 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated. If an emulsion persists, refer to the troubleshooting guide above.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer, which now contains your product.

  • Back Extraction (Optional): To transfer the product back to an aqueous phase, add 100 mL of a basic aqueous solution (e.g., 0.5 M NaHCO₃) to the organic extract. The base will deprotonate your product, making it charged and thus soluble in the new aqueous phase, leaving neutral impurities behind in the organic phase.

  • Analysis: Analyze a small aliquot of the final extract via HPLC or LC-MS to determine recovery and purity.[13]

Protocol 2: Anion-Exchange Chromatography (AEX) - Capture Step

This protocol outlines the capture of a negatively charged N-carbamoyl intermediate on a strong AEX resin.

  • Buffer Preparation:

    • Equilibration Buffer (Buffer A): Prepare a low ionic strength buffer with a pH at least 1 unit above the pI of the target molecule (e.g., 20 mM Tris-HCl, pH 8.0).

    • Elution Buffer (Buffer B): Prepare the same buffer containing a high concentration of salt (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

  • Sample Preparation: Ensure the clarified fermentation broth is buffer-exchanged into Buffer A to lower its conductivity and adjust the pH. This is a critical step for binding.[14]

  • Column Equilibration: Pack the AEX column and equilibrate with 5-10 column volumes (CVs) of Buffer A until the pH and conductivity of the outlet stream match the buffer.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate. Collect the flow-through fraction for analysis to ensure the product has bound to the resin.

  • Wash: Wash the column with 5-10 CVs of Buffer A to remove unbound contaminants.

  • Elution: Elute the bound product using a linear gradient from 0% to 50% Buffer B over 10-20 CVs. Alternatively, use a step gradient with pre-determined salt concentrations. Collect fractions throughout the elution.

  • Analysis: Analyze the collected fractions by SDS-PAGE (if proteinaceous) or HPLC to identify which fractions contain the pure product.[15] Pool the high-purity fractions.

  • Regeneration: Wash the column with 3-5 CVs of 100% Buffer B to strip all remaining bound material, followed by re-equilibration with Buffer A for the next run.

References
  • Microbiology Notes. (2020, July 25). Downstream processing and its steps. [Link]

  • Tiei Extraction. (2025, October 28). Efficient Recovery of Organic Acids From Fermentation Broth. [Link]

  • Deshbandhu College. IEM Unit3-Fermentation- Downstream Processing. [Link]

  • Allied Academies. (2025, January 21). Fermentation and Downstream Processing: The Core of Bio manufacturing. [Link]

  • TU Delft Research Portal. Eco-efficient downstream processing of fermentation products by intensified distillation processes. [Link]

  • Oak Ridge National Laboratory. (2004, November 15). Direct Capture of Organic Acids from Fermentation Media Using Ionic Liquids. [Link]

  • Journal of Physical Science. (2017, February 15). Recovery of Organic Acids from Fermentation Broth Using Nanofiltration Technologies: A Review. [Link]

  • Journal of Microbiology and Biotechnology. (2020). Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review. [Link]

  • Google Patents.
  • National Center for Biotechnology Information (NCBI). (2007). Crystallization and preliminary crystallographic studies of the recombinant l-N-carbamoylase from Geobacillus stearothermophilus CECT43. [Link]

  • National Center for Biotechnology Information (NCBI). (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]

  • PATSNAP. (2021, April 16). Crystallization method of Boc-amino acid. [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (2025, August 5). Development of a Novel Purification Method of Amino Acid in Fermentation Broth Using Ion-Exchange Reaction under Pressure. [Link]

  • BioPharma Reporter. Top Challenges In Recombinant Protein Purification Process Development. [Link]

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Troubleshooting

Overcoming racemization issues in N-carbamoyl pipecolic acid synthesis

Welcome to the technical support center for the synthesis of N-carbamoyl pipecolic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-carbamoyl pipecolic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity during synthesis. Racemization is a critical challenge that can compromise the efficacy and safety of chiral drug candidates. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

Troubleshooting Guide: Common Racemization Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: My starting pipecolic acid is enantiomerically pure, but I'm observing significant racemization after the N-carbamoylation step. What's going wrong?

Probable Cause: The loss of stereochemical integrity during carbamoylation often stems from the reaction conditions, particularly the choice of base and temperature. The primary mechanism is direct α-proton abstraction from the C2 position by a strong or sterically unhindered base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a racemic or partially racemic mixture.

Solutions & Protocol:

  • Optimize Your Base Selection: The base is the most critical factor. Strong bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can readily abstract the α-proton.[1] A sterically hindered, weaker base is preferable.

    • Recommendation: Switch to a base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), which are less likely to cause epimerization due to their steric bulk and moderate basicity.[1][2]

    • Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction, typically 1.0 to 1.2 equivalents.

  • Control the Reaction Temperature: Higher temperatures accelerate the rate of proton abstraction and racemization.[3][4]

    • Recommendation: Perform the carbamoylation at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If racemization persists, maintain the reaction at 0 °C or even lower for a longer duration.

  • Choice of Carbamoylating Agent: While less common, highly reactive carbamoylating agents in combination with a strong base can exacerbate the issue. Using a more controlled method, such as reacting with an isocyanate, is generally safe. If using a reagent like carbonyldiimidazole (CDI), ensure slow addition and controlled temperature.

Issue 2: My N-carbamoyl pipecolic acid is stereochemically pure, but racemization occurs when I try to couple it to another molecule (e.g., an amino acid). How do I prevent this?

Probable Cause: This is a classic problem in peptide chemistry. When the carboxylic acid of N-carbamoyl pipecolic acid is activated for amide bond formation, it becomes susceptible to racemization via an oxazolone (or azlactone) intermediate.[1] The activated carboxyl group can be attacked intramolecularly by the nitrogen of the carbamoyl group (or the ring nitrogen under certain conditions), forming a planar oxazolone ring. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to rapid racemization.

Solutions & Protocol:

  • Use Low-Racemization Coupling Reagents and Additives: Modern coupling reagents are designed to minimize racemization by forming activated esters that are more reactive towards the amine nucleophile than towards intramolecular cyclization.

    • Recommendation: Employ aminium/uronium salts like HATU or phosphonium salts like PyBOP in combination with an additive.[2] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma) are crucial as they form active esters that suppress the formation of the oxazolone intermediate.[1][5]

    • Avoid: Carbodiimides like DIC or DCC without an additive are known to cause significant racemization.

  • Minimize Pre-activation Time: The longer the carboxylic acid remains in its activated state before the amine is introduced, the greater the opportunity for racemization.[2]

    • Recommendation: Use an in situ activation protocol. Mix the N-carbamoyl pipecolic acid, the amine component, and the additive (e.g., HOAt) first, and then add the coupling reagent (e.g., HATU/PyBOP) and the base.

  • Optimize Base and Temperature: As with carbamoylation, the choice of base and temperature is critical.

    • Base: Use a sterically hindered base like 2,4,6-collidine or N-methylmorpholine.[1][2]

    • Temperature: Conduct the coupling at 0 °C or room temperature. Avoid elevated temperatures unless absolutely necessary for difficult couplings.[3]

Workflow: Low-Racemization Coupling Protocol

G cluster_prep Vessel 1: Reagent Preparation cluster_reaction Reaction Execution A 1. Dissolve N-carbamoyl pipecolic acid, amine component, and HOAt in an aprotic solvent (e.g., DMF). B 2. Cool the mixture to 0 °C. A->B C 3. Add sterically hindered base (e.g., 2,4,6-collidine). B->C D 4. Add coupling reagent (e.g., HATU) portion-wise to the mixture. C->D E 5. Stir at 0 °C for 15 min, then allow to warm to RT. D->E F 6. Monitor reaction completion by LC-MS or TLC. E->F

Caption: Recommended workflow for a low-racemization coupling reaction.

Issue 3: I am unsure if my analytical method is accurately quantifying the level of racemization. What is the best way to determine the enantiomeric excess (e.e.)?

Probable Cause: Standard reversed-phase HPLC cannot separate enantiomers. Accurate determination of enantiomeric purity requires a chiral environment, either through a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard column.

Solutions & Analytical Protocols:

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric analysis.[6]

    • Recommendation: Use a polysaccharide-based or macrocyclic glycopeptide-based (e.g., teicoplanin) chiral column.[7] Method development will be required to find the optimal mobile phase (often a mixture of hexane/isopropanol or methanol/acetonitrile with additives) for baseline separation of the D- and L-enantiomers.

  • Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: This is a highly sensitive method.

    • Workflow: The N-carbamoyl pipecolic acid is first derivatized to make it volatile (e.g., esterification of the carboxyl group). Analysis is then performed on a chiral GC column.[8][9]

  • Advanced Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the excellent separation of chiral LC with the high sensitivity and selectivity of a mass spectrometer, making it ideal for analyzing samples from complex biological matrices.[7]

General Protocol: Enantiomeric Purity Analysis by Chiral HPLC
  • Sample Preparation: Dissolve a small amount of the purified N-carbamoyl pipecolic acid in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Column Selection: Choose a suitable chiral column (e.g., Chiralpak series, or a teicoplanin-based column).

  • Method Development:

    • Start with a standard mobile phase, for example, a mixture of hexane and ethanol or isopropanol.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required depending on the analyte and column.

  • Analysis: Inject the sample and integrate the peak areas for both the desired (L- or D-) enantiomer and the undesired enantiomer.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

  • Validation: If available, inject a sample of the racemate to confirm the elution times of both enantiomers.

Frequently Asked Questions (FAQs)

Q1: What exactly is racemization, and why is it so critical to avoid in pharmaceutical synthesis? A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[3] This is a critical issue because the biological activity of a drug is highly dependent on its three-dimensional structure.[3][6] Often, one enantiomer is therapeutically active (the eutomer) while the other is inactive or may even cause harmful side effects (the distomer). The presence of the undesired enantiomer as an impurity can reduce the drug's efficacy, increase the required dose, and introduce safety risks.[3]

Q2: What are the fundamental chemical mechanisms that cause racemization during the synthesis of N-carbamoyl pipecolic acid derivatives? A: There are two primary pathways through which racemization occurs:

  • Direct Enolization: A base abstracts the proton at the chiral center (C2), forming a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, leading to racemization. This is most relevant during steps where the α-carbon is made susceptible, such as under strongly basic conditions.[1]

  • Oxazolone Formation: This is the dominant mechanism during the activation of the carboxyl group for amide bond formation. The activated acid cyclizes to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is highly acidic and is rapidly removed by base, leading to a loss of stereochemistry.[1]

G cluster_enol Mechanism 1: Direct Enolization cluster_oxazolone Mechanism 2: Oxazolone Formation A Enantiopure Acid B Planar Enolate (Achiral) A->B + Base - H+ C Racemic Mixture B->C + H+ D Activated Acid E Planar Oxazolone (Achiral) D->E Intramolecular Cyclization F Racemic Product E->F Hydrolysis/ Aminolysis

Caption: The two primary mechanisms of racemization in amino acid chemistry.

Q3: Which experimental parameters have the greatest influence on racemization, and what are the best practices? A: Several factors must be carefully controlled. The table below summarizes the key parameters and recommendations.

ParameterHigh Racemization RiskRecommended Low-Racemization ConditionsRationale
Base Strong, non-hindered bases (e.g., TEA, DIEA)[1]Sterically hindered, weaker bases (e.g., NMM, 2,4,6-collidine)[1][2]Hindered bases are less able to abstract the α-proton, thus suppressing both enolization and oxazolone formation.
Coupling Reagent Carbodiimides (DCC, DIC) aloneUronium/Aminium (HATU) or Phosphonium (PyBOP) salts with additives (HOAt, Oxyma)[2][3]Additives form active esters that react faster with the amine than they rearrange, minimizing the lifetime of the racemization-prone oxazolone.
Temperature Elevated temperatures (> 40 °C)[4]Low temperatures (0 °C to Room Temp)[3][4]Racemization is a kinetically controlled process; lower temperatures significantly reduce its rate.
Activation Time Long pre-activation of the carboxylic acid[2]In situ activation (reagents added simultaneously)[2]Minimizes the time the activated acid exists before it is consumed by the amine, reducing the opportunity for racemization.
Solvent Polar aprotic solvents can sometimes promote racemizationNon-polar solvents where possible, though DMF/NMP are common for solubility[2]Solvent polarity can influence the stability of charged intermediates. This effect is generally less pronounced than base or reagent choice.

Q4: Are there alternative synthetic routes that can inherently avoid racemization issues? A: Yes. Instead of starting with racemic pipecolic acid and resolving it, or risking racemization during functionalization, it is often better to begin with an enantiomerically pure starting material and use a synthesis route designed to preserve chirality.

  • Chiral Pool Synthesis: Start from a readily available, enantiopure natural product. For example, enantiomerically pure pipecolic acid derivatives can be synthesized from D-2-aminoadipic acid.[10]

  • Asymmetric Synthesis: Employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the formation of the pipecoline ring itself. Syntheses starting from materials like dihydropyran and a chiral amine (e.g., (R)-α-methylbenzylamine) have been reported to produce enantiomerically pure pipecolic acid.[11][12]

Q5: What are some key differences to consider for pipecolic acid compared to proline in terms of racemization? A: Pipecolic acid is a six-membered ring homolog of proline. While both are secondary amino acids, the larger ring of pipecolic acid imparts different conformational properties.[10] This can influence the rate of oxazolone formation and the ease of α-proton abstraction. While the fundamental mechanisms are the same, reaction kinetics may differ. It is therefore unwise to assume that conditions optimized for proline will translate directly to pipecolic acid without verification. Always perform analytical checks for enantiomeric purity when adapting a protocol.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Preventing Racemiz
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)
  • A versatile route towards 6-arylpipecolic acids. PMC.
  • An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)
  • Synthesis of Pipecolic Acid and Baikiain.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

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Optimization

Technical Guide: Enhancing Hydantoinase Enantioselectivity for Piperidine Substrates

Executive Summary & Core Challenge The enzymatic hydrolysis of 5-substituted hydantoins containing piperidine rings presents a distinct steric challenge compared to standard aliphatic substrates. The piperidine moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The enzymatic hydrolysis of 5-substituted hydantoins containing piperidine rings presents a distinct steric challenge compared to standard aliphatic substrates. The piperidine moiety is a bulky, hydrophobic, six-membered heterocycle that frequently clashes with the Stereochemistry Gate Loops (SGL) of wild-type hydantoinases (e.g., from Arthrobacter or Geobacillus).

This guide provides a validated technical framework to overcome two primary failure modes:

  • Steric Rejection: The enzyme accepts the substrate poorly, leading to low conversion.

  • Kinetic Stagnation: The rate of chemical racemization (

    
    ) is slower than the rate of hydrolysis (
    
    
    
    ), preventing successful Dynamic Kinetic Resolution (DKR).

Module A: Enzyme Engineering (The Biocatalyst)

The Steric Gating Mechanism

Wild-type hydantoinases (D- or L-selective) utilize specific loops to "lock" the substrate into the active site. For piperidine-based substrates, residues lining the binding pocket often create steric hindrance.

Protocol 1: Rational Design of the SGL Target: Expand the active site volume without collapsing the catalytic architecture.

Based on homology modeling with Geobacillus stearothermophilus (PDB: 1K1D) and Arthrobacter variants, the following residues are critical targets for site-directed mutagenesis to accommodate bulky rings like piperidine [1, 2].

Target Residue (Generic numbering)Wild-Type FunctionRecommended MutationMechanistic Rationale
Phe159 Hydrophobic wall of the SGLF159A or F159S Removes the phenyl ring barrier, creating space for the piperidine cycle.
Trp287 Pi-stacking/GatingW287A Eliminates the bulky indole side chain, significantly widening the entry channel.
Val154 Enantioselectivity anchorV154A Fine-tunes the chiral pocket; known to invert or relax enantioselectivity in Arthrobacter systems [3].

Technical Insight: In studies involving bulky 5-indolylmethyl hydantoins (structural analogs to piperidine hydantoins), the F159A/W287A double mutant increased specific activity by >10-fold compared to the wild type by reducing steric clashes in the access channel [1].

Visualization: Engineering Workflow

The following diagram illustrates the decision matrix for engineering the biocatalyst.

EnzymeEngineering Start Substrate: Piperidine-Hydantoin Screen Screen WT Library (Arthrobacter, Geobacillus, Pseudomonas) Start->Screen Decision Activity Detected? Screen->Decision PathHigh High Activity / Low ee% Decision->PathHigh Yes PathLow Low/No Activity Decision->PathLow No MetalSwap Metal Ion Exchange (Replace Zn++ with Mn++) PathHigh->MetalSwap Optimize k_cat Mutagenesis Target SGL Residues (Phe159, Trp287) PathLow->Mutagenesis Steric Clash Result Validation: HPLC Chiral Analysis Mutagenesis->Result MetalSwap->Result

Figure 1: Decision matrix for engineering hydantoinase for bulky piperidine substrates.

Module B: Reaction Engineering (The DKR System)

Achieving 100% theoretical yield requires a Dynamic Kinetic Resolution (DKR) where the substrate racemizes faster than the enzyme hydrolyzes the wrong enantiomer.

The "Metal Switch" Technique

Hydantoinases are metalloenzymes. While naturally bound to Zinc (


), replacing the metal cofactor is a potent method to alter activity and stability without genetic engineering.

Protocol 2: Metal Ion Substitution

  • Apo-enzyme Preparation: Incubate purified hydantoinase with EDTA (10 mM) to strip native metal ions. Dialyze extensively against metal-free buffer.

  • Reconstitution: Incubate apo-enzyme with

    
     of Manganese (
    
    
    
    )
    or Cobalt (
    
    
    )
    .
  • Validation: Measure activity.

    
     has been shown to increase activity toward bulky substrates by up to 9-fold in Geobacillus variants and improve thermostability [4, 5].
    
DKR Conditions for Piperidine Hydantoins

Piperidine hydantoins are prone to slow spontaneous racemization due to the ring structure.

  • Option A (Chemical Racemization): Requires pH

    
    .[1]
    
    • Risk: Enzyme instability.

    • Mitigation: Use thermostable variants (Geobacillus) or immobilized enzymes.

  • Option B (Enzymatic Racemization):

    • Add a Hydantoin Racemase (e.g., from Agrobacterium tumefaciens).[2] This allows the reaction to proceed at pH 7.0–7.5, preserving hydantoinase integrity [6].

Troubleshooting & FAQs

Q1: I am seeing high conversion but low enantiomeric excess (ee%). Why?

Diagnosis: The rate of hydrolysis (


) is exceeding the rate of racemization (

). You are depleting the fast-reacting enantiomer, and the slow enantiomer is not flipping fast enough. Corrective Actions:
  • Increase pH: Shift from pH 7.5 to 8.5 (if enzyme stability permits) to accelerate spontaneous racemization.

  • Add Racemase: Supplement the reaction with a specific hydantoin racemase.

  • Decrease Enzyme Load: Lower the hydantoinase concentration to reduce

    
     until 
    
    
    
    becomes non-limiting.
Q2: The enzyme precipitates when I add the piperidine substrate.

Diagnosis: Piperidine hydantoins are hydrophobic. At high concentrations, they may aggregate or destabilize the protein. Corrective Actions:

  • Co-solvents: Add 5–10% DMSO or Methanol. Note: Check enzyme tolerance first.

  • Surfactants: Add 0.1% Triton X-100 to improve solubility without denaturing the enzyme [5].

Q3: How do I screen for "bulky" specificity if I don't have the exact piperidine substrate synthesized yet?

Diagnosis: Need a proxy substrate. Recommendation: Use 5-indolylmethyl hydantoin or 5-benzyl hydantoin . These mimic the steric bulk of the piperidine ring. If your enzyme accepts the indole group (Trp-like), it has a high probability of accepting the piperidine group [1].

Analytical Validation Workflow

Ensure your data is robust by following this validation loop.

ValidationLoop Reaction DKR Reaction (Enzyme + Metal + Substrate) Quench Acid Quench (HCl to pH 2) Reaction->Quench Separation Chiral HPLC (Crown Ether / ChiroSil Column) Quench->Separation Data Calculate E-value & Conversion % Separation->Data

Figure 2: Standard analytical workflow for determining enantioselectivity.

References

  • Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase. Source: IAEA / Geobacillus stearothermophilus studies. Key Finding: F159A and W287A mutations open the stereochemistry gate loops for bulky substrates. URL:

  • The structure of L-hydantoinase from Arthrobacter aurescens leads to an understanding of dihydropyrimidinase substrate and enantio specificity. Source: Semantic Scholar / Arthrobacter structural analysis. Key Finding: Structural basis for steric gating in hydantoinases. URL:

  • Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. Source: Nature Biotechnology (Frances Arnold Group). Key Finding: Single amino acid substitutions (e.g., V154A) can invert enantioselectivity. URL:

  • Exploring the complex effects of metal ions on D-hydantoinase purification. Source: Journal of Membrane Science / Enzyme Microb Technol. Key Finding: Mn²⁺ and Co²⁺ enhance activity 9-10 fold compared to Zn²⁺. URL:

  • Influence of metal ions on D-hydantoinase activity from B. theorgensis. Source: ResearchGate.[3][4] Key Finding: Surfactants (Triton X-100) and specific metal ions modulate activity.[3] URL:

  • Complete conversion of D,L-5-monosubstituted hydantoins... using whole cells of recombinant Escherichia coli. Source: PubMed / Agrobacterium system. Key Finding: Use of hydantoin racemase allows DKR at physiological pH. URL:

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Crystallization of 1-Carbamoylpiperidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an appropriate solvent system for th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an appropriate solvent system for the crystallization of 1-Carbamoylpiperidine-2-carboxylic acid. We will explore the molecule's inherent properties, outline systematic screening protocols, and offer solutions to common crystallization challenges.

PART 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles guiding solvent selection, tailored to the specific characteristics of the target molecule.

Q1: What are the key physicochemical properties of 1-Carbamoylpiperidine-2-carboxylic acid to consider for crystallization?

To select a suitable solvent, we must first understand the molecule's structure. 1-Carbamoylpiperidine-2-carboxylic acid possesses several functional groups that dictate its behavior:

  • High Polarity: The presence of a carboxylic acid (-COOH) and a primary amide (-CONH₂) makes the molecule highly polar. These groups are strong hydrogen bond donors and acceptors.[1][2]

  • Zwitterionic Potential: Like many amino acids, this compound has both an acidic group (carboxylic acid) and a basic group (the piperidine nitrogen). This allows it to exist as a zwitterion, which can lead to strong intermolecular interactions and high melting points, similar to its parent compound, pipecolic acid.[3]

  • Molecular Interactions: The combination of amide and carboxylic acid groups allows for the formation of robust three-dimensional hydrogen-bonding networks, a key factor in crystal lattice formation.[4]

These properties suggest that the compound will be most soluble in polar solvents and largely insoluble in non-polar solvents. The primary challenge is to find a solvent that can break these strong intermolecular interactions at an elevated temperature but allow them to reform into an ordered crystal lattice upon cooling.

Q2: What is the general principle for selecting an ideal crystallization solvent?

Crystallization is a purification technique that relies on the differential solubility of a compound at varying temperatures.[5][6] An ideal solvent should meet the following criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound near its boiling point.[7]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease significantly, allowing it to precipitate out as crystals.[6][7]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[5]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[5]

  • Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point: A solvent with a boiling point significantly higher than the compound's melting point may cause the substance to "oil out" rather than crystallize.[5][7]

The principle of "like dissolves like" is a useful starting point; polar compounds, such as ours, tend to dissolve best in polar solvents.[5][7]

Q3: Which solvents are good starting points for this molecule?

Given the highly polar nature of 1-Carbamoylpiperidine-2-carboxylic acid, the initial screening should focus on polar protic and aprotic solvents. A study on the closely related isomer, N-Carbamoyl-piperidine-4-carboxylic acid, successfully yielded single crystals from a slow evaporation of an ethanol solution, making ethanol an excellent primary candidate.[4]

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar Protic78Primary Candidate. Proven effective for a structural isomer.[4] Likely to show good solubility when hot and reduced solubility when cold.
Water Polar Protic100The molecule's polarity suggests high water solubility. May require a co-solvent (like ethanol or acetone) to reduce solubility for crystallization.[6]
Methanol Polar Protic65More polar than ethanol; may dissolve the compound too well, even at room temperature, leading to poor yield.[8]
Isopropanol (IPA) Polar Protic82Less polar than ethanol. May provide a better solubility differential between hot and cold states.[9]
Acetonitrile Polar Aprotic82A common solvent for crystallizing polar compounds.[10]
Acetone Polar Aprotic56Often used as an anti-solvent with more polar solvents like water or ethanol.[6]
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) Polar Aprotic153 / 189Use with caution. These are very strong solvents for polar compounds.[10] Their high boiling points can make removal difficult and increase the risk of oiling out.[5] Best reserved for when other solvents fail.
PART 2: Experimental Protocols & Workflows

A systematic approach is crucial for efficiently identifying the optimal solvent system.

Workflow 1: Single Solvent Screening Protocol

This protocol is designed to quickly assess the suitability of individual solvents from Table 1.

Methodology:

  • Place approximately 20-30 mg of 1-Carbamoylpiperidine-2-carboxylic acid into a small test tube or vial.

  • Add the selected solvent dropwise at room temperature, stirring or vortexing after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Reject this solvent for single-solvent crystallization but consider it as the "good" solvent in a mixed-solvent system.[6]

  • Observation 2: If the compound remains insoluble after adding ~1 mL of solvent, proceed to the next step.

  • Gently heat the suspension to the solvent's boiling point. Add more solvent dropwise until the solid completely dissolves.

  • Observation 3: If the solid does not dissolve even in a large volume of boiling solvent, it is a poor solvent. Reject it.

  • If the solid dissolves, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation 4: If well-formed crystals appear upon cooling, you have identified a promising solvent. If the solid "crashes out" as a fine powder, the cooling was too rapid or the solution too concentrated.[8] If nothing happens, the solution may be too dilute.[7]

single_solvent_workflow start Start: Add ~20mg of Compound add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent dissolves_rt Dissolves at Room Temp? add_solvent->dissolves_rt heat Heat to Boiling dissolves_rt->heat No reject_too_good Result: Too Soluble. Consider for Mixed System. dissolves_rt->reject_too_good Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool Slowly dissolves_hot->cool Yes reject_insoluble Result: Insoluble. Reject Solvent. dissolves_hot->reject_insoluble No crystals_form Crystals Form? cool->crystals_form good_solvent Result: Good Candidate Solvent Found. crystals_form->good_solvent Yes try_induction Try Induction Methods (Scratch/Seed). If fails, too dilute. crystals_form->try_induction No

Caption: Decision workflow for single-solvent screening.

Workflow 2: Mixed-Solvent System (Co-solvent) Protocol

This method is employed when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is not.[6]

Methodology:

  • Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol, water).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., acetone, ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming high-quality crystals.[7]

"Good" Solvent (High Polarity)"Poor" Anti-Solvent (Lower Polarity)Rationale
EthanolWaterA classic pair for polar molecules. Water decreases solubility.[6]
MethanolEthyl AcetateBalances high solubility in methanol with the insolubility in ethyl acetate.
WaterAcetoneBoth solvents are fully miscible and provide a wide polarity range.[6]
IsopropanolHexaneGood for when a less polar anti-solvent is needed to force precipitation.
PART 3: Troubleshooting Guide

This section provides solutions to common problems encountered during crystallization experiments.

Q: My compound "oiled out" instead of crystallizing. What should I do?

Cause: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point.[5] This can be due to a high concentration of impurities depressing the melting point or the solvent's boiling point being too high.[7]

Solutions:

  • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) of additional solvent (the "good" solvent if using a mixed pair) to lower the saturation temperature.[8]

  • Slow Cooling: Cool the solution much more slowly. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling is a primary cause of oiling out.[5]

  • Charcoal Treatment: If colored impurities are present, they may be contributing to the problem. Consider performing an activated charcoal treatment to remove them.[6][8]

Q: The solid crashed out of solution immediately upon cooling. How can I get better crystals?

Cause: This indicates the solution is too supersaturated, leading to rapid nucleation and the formation of small, often impure, crystals.[8]

Solutions:

  • Add More Solvent: Reheat the flask to redissolve the solid. Add more solvent (5-10% of the total volume) to slightly decrease the concentration.[8]

  • Insulate and Cool Slowly: Cover the flask and insulate it (e.g., with paper towels or a cork ring) to ensure a very gradual temperature drop. Slow cooling promotes the growth of larger, purer crystals.[7]

  • Reduce Surface Area: If using a large flask for a small volume, the high surface area promotes rapid cooling. Transfer the solution to a smaller flask.[8]

Q: No crystals are forming, even after the solution has cooled completely. What's next?

Cause: The solution is likely too dilute, meaning it is not saturated at the lower temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[5][7]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution to initiate crystallization.[5][7]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.[5][7]

  • Use an Ice Bath: Cooling the solution in an ice-water bath can sometimes promote initial crystal formation. Once nucleation begins, remove the flask from the bath to allow for slower growth at room temperature.[7]

troubleshooting_workflow problem Problem Observed During Cooling oiling_out Liquid Droplets Form (Oiling Out) problem->oiling_out crashing_out Rapid Powder Formation (Crashing Out) problem->crashing_out no_crystals No Crystals Form problem->no_crystals sol_oil 1. Reheat to Dissolve Oil 2. Add More 'Good' Solvent 3. Cool Very Slowly oiling_out->sol_oil Solution sol_crash 1. Reheat to Dissolve Solid 2. Add More Solvent 3. Insulate and Cool Slowly crashing_out->sol_crash Solution sol_none 1. Try Scratching / Seeding 2. If fails, Evaporate Solvent 3. Re-cool no_crystals->sol_none Solution

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for N-Carbamoyl Pipecolic Acid Enantiomers

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. N-carbamoyl pipecolic acid, a cyclic amino acid derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. N-carbamoyl pipecolic acid, a cyclic amino acid derivative, presents a common challenge in chiral separations. The presence of the carbamoyl group and the rigid ring structure necessitates a systematic approach to developing robust and efficient enantioselective High-Performance Liquid Chromatography (HPLC) methods. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) and detailed experimental protocols to facilitate the separation of N-carbamoyl pipecolic acid enantiomers.

The Critical Role of Chiral Separation

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. Developing a reliable chiral HPLC method is a critical step in the research, development, and quality control of pharmaceuticals containing chiral centers like N-carbamoyl pipecolic acid.

Understanding the Chiral Stationary Phase: The Heart of the Separation

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in achieving a successful enantiomeric separation.[1] Different CSPs employ distinct chiral recognition mechanisms, leading to varying degrees of selectivity and resolution for a given analyte. For N-carbamoyl pipecolic acid, three main classes of CSPs have demonstrated significant utility: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs.

dot

Caption: Workflow for Chiral HPLC Method Development.

Polysaccharide-Based CSPs

These are the most widely used CSPs for a broad range of chiral compounds.[2] They consist of a chiral polymer, typically a cellulose or amylose derivative coated or immobilized on a silica support. The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. For N-carbamoyl pipecolic acid, the carbamoyl group and the carboxylic acid moiety can participate in hydrogen bonding interactions with the carbamate groups on the polysaccharide backbone.

Macrocyclic Glycopeptide-Based CSPs

CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec® CHIROBIOTIC® T), offer a multimodal separation mechanism.[3] These CSPs possess ionic groups, making them compatible with both organic and aqueous mobile phases and ideal for separating polar and ionic compounds like amino acids and their derivatives.[3] The complex structure of teicoplanin provides multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation within its basket-like cavity.[4]

Pirkle-Type CSPs

Also known as brush-type CSPs, these phases consist of small chiral molecules covalently bonded to a silica support.[1][5] A popular example is the Whelk-O® 1, which is based on 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.[6][7][8] These CSPs function through π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[5] The presence of the aromatic ring and the carbamoyl group in N-carbamoyl pipecolic acid makes it a suitable candidate for separation on Pirkle-type CSPs.

Comparative Guide to Chiral HPLC Methods

The following table summarizes the recommended starting conditions and expected performance for the separation of N-carbamoyl pipecolic acid enantiomers on different classes of chiral stationary phases. The data is compiled from a combination of direct applications for pipecolic acid derivatives and established knowledge for N-protected amino acids.

CSP Type Recommended Column Typical Mobile Phase Detection Anticipated Performance Key Interaction Mechanism
Polysaccharide (Cellulose) CHIRALPAK® IC-3, Lux® Cellulose-1Normal Phase: n-Hexane/Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v)UV at 210-230 nmGood to excellent resolution, may require optimization of the alcohol modifier.Hydrogen bonding, dipole-dipole interactions, steric hindrance.[2][9]
Polysaccharide (Amylose) CHIRALPAK® IA, Lux® Amylose-1Normal Phase: n-Hexane/Ethanol with 0.1% TFA (e.g., 80:20 v/v)UV at 210-230 nmOften provides complementary selectivity to cellulose-based phases.Inclusion complexation, hydrogen bonding, π-π interactions.[2]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TReversed-Phase: 20 mM Ammonium Acetate (pH 6) / Methanol (e.g., 90:10 v/v)UV at 210-230 nm, LC-MS compatibleBroad selectivity and high stability, suitable for complex matrices.[10]Hydrogen bonding, ionic interactions, inclusion complexation.[4]
Pirkle-Type Regis® Whelk-O® 1Normal Phase: n-Hexane/IPA (e.g., 85:15 v/v) with 0.1% Acetic AcidUV at 254 nmAlternate selectivity to polysaccharide phases, robust and versatile.[6][7][8]π-π interactions, hydrogen bonding, dipole-dipole interactions.[5]

Experimental Protocols

Below are detailed, step-by-step methodologies for initiating the chiral separation of N-carbamoyl pipecolic acid enantiomers on the recommended CSPs. These protocols serve as a starting point and should be optimized for your specific application.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method is a robust starting point for many N-protected amino acids and their derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the racemic N-carbamoyl pipecolic acid in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

This method is particularly useful for its compatibility with mass spectrometry and for analyzing samples in biological matrices.

  • Instrumentation: HPLC or LC-MS system.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] methanol. An isocratic mixture of 90:10 (A:B) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or by mass spectrometry.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol.

dot

Caption: Key interaction mechanisms for different CSP types.

Causality Behind Experimental Choices and Method Optimization

The initial choice of a normal phase method for polysaccharide CSPs is based on the principle that these phases often exhibit better selectivity in non-polar environments where hydrogen bonding and dipole-dipole interactions are more pronounced. The addition of a small amount of acid (TFA or acetic acid) is crucial to suppress the ionization of the carboxylic acid group on the analyte, which generally leads to better peak shape and reproducibility.

For the macrocyclic glycopeptide CSP, a reversed-phase method is chosen due to its inherent suitability for polar analytes and its compatibility with aqueous mobile phases. The use of a buffer, such as ammonium acetate, helps to control the ionization state of both the analyte and the CSP, which is critical for achieving consistent retention and selectivity through ionic interactions.

Optimization of the separation can be achieved by systematically adjusting the mobile phase composition. In normal phase, varying the percentage of the alcohol modifier (e.g., from 10% to 20% IPA) can significantly impact retention and resolution. In reversed-phase, adjusting the pH of the aqueous component and the concentration of the organic modifier will be the primary means of optimization.

Conclusion

The successful chiral separation of N-carbamoyl pipecolic acid enantiomers is readily achievable with a systematic approach to method development. Polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs all offer viable solutions, each with its own unique separation mechanism and advantages. By starting with the recommended protocols in this guide and systematically optimizing the mobile phase conditions, researchers can develop robust and reliable chiral HPLC methods for the accurate determination of the enantiomeric purity of N-carbamoyl pipecolic acid and related compounds.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]

  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2004). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography.
  • Gama, M. R., & Costa, F. G. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (Basel, Switzerland), 24(5), 865.
  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel and ChromTech columns. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
  • Daicel Chiral Technologies. (n.d.). Daicel Protein-based Chiral Columns. Retrieved from [Link]

  • Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]

  • Péter, A., Tóth, G., & Armstrong, D. W. (2006). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
  • Ismail, O. H., Antonelli, M., & Ciogli, A. (2014). The Evolution of Chiral Stationary Phases from HPLC to UHPLC. LCGC North America, 32(3), 204-213.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). WHELK-O®1. Retrieved from [Link]

  • Ghanem, A., & Hoenen, H. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules (Basel, Switzerland), 25(21), 5013.
  • Rashed, M. S., Al-Amoudi, M. S., & Al-Ahaidib, L. Y. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(11), 2048–2051.
  • Phenomenex. (n.d.). Lux™. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Astec Chirobiotic - Merck Supelco (Sigma-Aldrich) - Manufacturer. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Retrieved from [Link]

  • Regis Technologies. (n.d.). (S,S) Whelk-O® 1. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). 1.8μm Whelk-O® 1. Retrieved from [Link]

  • Plouch, E. V., Le Du, E., & Blake-Hedges, J. M. (2021). Development of a Diastereoselective Csp2–Csp3 Cross-Coupling Reaction Inspired by Macrocyclic RiPP Natural Products. Organic letters, 23(15), 5858–5863.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Regis Technologies. (2020, April 29). Whelk-O 1 (Original Immobilized CSP). Retrieved from [Link]

  • Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents. Retrieved from [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–166.
  • Ibrahim, A., & Ghanem, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS omega, 6(50), 34613–34626.
  • Lam, T. H., & Kodadek, T. (2015). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules (Basel, Switzerland), 26(16), 4906.
  • Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2015). Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes. Journal of the American Chemical Society, 137(27), 8828–8837.
  • Tavassoli, A., & Benkovic, S. J. (2007). Ribosomal Synthesis of Macrocyclic Peptides in Vitro and in Vivo Mediated by Genetically Encoded Amino-Thiol Unnatural Amino Acids. Angewandte Chemie (International ed. in English), 46(38), 7281–7284.
  • Hegemann, J. D., & van der Donk, W. A. (2021). Biosynthetic Strategies for Macrocyclic Peptides. Chemical reviews, 121(11), 6344–6401.

Sources

Comparative

Decoding Fragmentation: A Comparative Guide to the Mass Spectrometry of N-Carbamoyl Piperidine Derivatives

Abstract The N-carbamoyl piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the robust analytical characterization of these mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-carbamoyl piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the robust analytical characterization of these molecules is a cornerstone of drug discovery, development, and quality control. Mass spectrometry (MS), particularly tandem MS (MS/MS), serves as an indispensable tool for their structural elucidation.[2] This guide provides an in-depth comparison of the gas-phase fragmentation patterns of N-carbamoyl piperidine derivatives, offering field-proven insights into how ionization techniques and substituent effects dictate the observed product ion spectra. We will explore the core fragmentation pathways and provide experimental protocols to empower researchers in their analytical endeavors.

Introduction: The Analytical Imperative

N-carbamoyl piperidine derivatives are integral to a wide array of pharmaceuticals, from antivirals to central nervous system agents. Their structural complexity necessitates powerful analytical techniques for identification, impurity profiling, and metabolite characterization.[3] Understanding the predictable ways in which these molecules disassemble in a mass spectrometer—their fragmentation patterns—is crucial for unambiguous identification.[4] This guide focuses on the fragmentation behavior of protonated molecules ([M+H]⁺), typically generated via Electrospray Ionization (ESI), a soft ionization technique well-suited for these polar compounds.[4]

Core Fragmentation Pathways of the Protonated N-Carbamoyl Piperidine Scaffold

Under Collision-Induced Dissociation (CID), the protonated N-carbamoyl piperidine molecule undergoes a series of characteristic fragmentation reactions. The initial protonation site, typically the basic piperidine nitrogen, directs the subsequent bond cleavages.[4] The two most significant fragmentation families involve the carbamoyl group and the piperidine ring itself.

Fragmentation Involving the N-Carbamoyl Moiety

The carbamoyl group is often the most labile part of the molecule. A highly characteristic fragmentation pathway for many N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[5] This reaction provides a diagnostic marker for this structural class.

  • Neutral Loss of Isocyanate (R-NCO): Upon collisional activation, the protonated molecule can rearrange to eliminate the isocyanate group as a neutral species. The mass difference between the precursor ion and the resulting fragment ion directly corresponds to the mass of the isocyanate. For an N-unsubstituted carbamoyl group, this would be a loss of HNCO (43 Da). For an N-methyl carbamoyl group, this is a signature loss of 57 Da.[5]

Piperidine Ring Fission and α-Cleavage

The piperidine ring itself is susceptible to cleavage, primarily through mechanisms initiated by the charged nitrogen atom.[4]

  • α-Cleavage: A dominant fragmentation pathway for cyclic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).[4] This process leads to the formation of a stable, resonance-stabilized iminium ion. The specific fragment ions observed will depend on the substitution pattern of the piperidine ring.

  • Ring Opening and Subsequent Cleavages: Following initial α-cleavage, the ring can open, leading to a cascade of further fragmentations and the formation of various acyclic product ions.[4]

Comparative Analysis: The Influence of Substitution

The true power of MS in structural elucidation comes from understanding how substituents alter these fundamental fragmentation pathways. The nature and position of chemical modifications can either open new fragmentation channels or change the relative abundance of existing ones.[4]

Case Study 1: Unsubstituted vs. N-Alkyl Carbamoyl Group

Let's compare a simple N-carbamoyl piperidine with its N-methyl analog.

CompoundPrecursor Ion (m/z)Key Fragmentation PathwayProduct Ion (m/z)Neutral Loss (Da)
N-carbamoyl piperidine129.09Loss of Isocyanic Acid86.09 (Piperidine⁺)43 (HNCO)
N-methylcarbamoyl piperidine143.11Loss of Methyl Isocyanate86.09 (Piperidine⁺)57 (CH₃NCO)
N-methylcarbamoyl piperidine143.11Piperidine Ring CleavageVarious-

The data clearly shows a diagnostic shift in the neutral loss from 43 Da to 57 Da upon N-methylation of the carbamoyl group, providing a clear and immediate indication of this structural difference.[5]

Case Study 2: Substituents on the Piperidine Ring

Substituents on the piperidine ring heavily influence the fragmentation outcome, often directing cleavage to specific bonds.[6] For example, a hydroxyl group on the ring can lead to a characteristic neutral loss of water (H₂O, 18 Da), a common pathway for alcohols.[2] Similarly, larger alkyl or aryl groups can be lost through cleavage of the bond connecting them to the ring.

The fragmentation patterns of complex drug molecules like fentanyl and its analogs, which often contain a substituted piperidine core, are heavily dictated by the nature and location of these substituents.[6]

Visualizing Fragmentation Mechanisms

To better understand the electron movements during fragmentation, we can represent these pathways using diagrams.

cluster_carbamoyl Carbamoyl Group Fragmentation cluster_ring Piperidine Ring Fragmentation Parent_Carbamoyl [M+H]⁺ N-Methylcarbamoyl Piperidine m/z 143.11 Fragment_Carbamoyl Piperidinium Ion m/z 86.09 Parent_Carbamoyl->Fragment_Carbamoyl - CH₃NCO (57 Da) Parent_Ring [M+H]⁺ Substituted Piperidine Fragment_Ring Iminium Ion Fragment Parent_Ring->Fragment_Ring α-Cleavage

Caption: Key fragmentation pathways for N-carbamoyl piperidine derivatives.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, interpretable MS/MS data requires a systematic approach. This protocol outlines a general workflow for the analysis of novel N-carbamoyl piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the characteristic fragmentation pattern of a novel N-carbamoyl piperidine derivative.

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source is required.[4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of ~1 µg/mL.[4]

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure the compound is separated from potential impurities.

    • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive. Due to the basicity of the piperidine nitrogen, positive ion mode is typically preferred.[4]

    • Full Scan (MS1): First, perform a full scan (e.g., m/z 100-1000) to identify the m/z of the protonated precursor ion, [M+H]⁺.[4]

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion identified in the previous step as the precursor for fragmentation.

    • Collision Energy Optimization: This is a critical step. Acquire product ion scans at a range of collision energies (e.g., 10, 20, 30, 40 eV). Low energies may only show the loss of the most labile groups, while higher energies will induce more extensive fragmentation, revealing the core structure.[7] This energy ramping allows for the construction of a fragmentation tree and validates the relationship between precursor and product ions.

  • Data Analysis:

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Propose fragmentation pathways consistent with known chemical principles (e.g., α-cleavage, neutral loss of isocyanate).

    • Compare the observed pattern with the fragmentation of known analogs to identify substituent-specific cleavages.

A Sample Preparation (1 µg/mL in MeOH/ACN) B LC Separation (C18 Column) A->B C MS Full Scan (MS1) Identify [M+H]⁺ B->C D Product Ion Scan (MS/MS) Isolate [M+H]⁺ C->D E Collision Energy Ramp (10-40 eV) D->E F Data Analysis Propose Fragmentation Pathways E->F

Caption: Experimental workflow for MS/MS analysis of piperidine derivatives.

Conclusion

The fragmentation of N-carbamoyl piperidine derivatives under ESI-MS/MS conditions is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The most diagnostic cleavages involve the neutral loss of the isocyanate moiety and α-cleavage initiated by the piperidine nitrogen. By systematically comparing the fragmentation patterns of different analogs and optimizing experimental conditions like collision energy, researchers can confidently elucidate the structures of novel compounds. This guide provides the foundational knowledge and practical protocols to leverage mass spectrometry as a powerful tool in the development of pharmaceuticals based on this important chemical scaffold.

References

  • Benchchem. (2025).
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospr. West Virginia University.
  • O'Donovan, P., et al. (2022).
  • Chemistry LibreTexts. (2023).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • SciSpace. (n.d.).
  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
  • Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Helsinki.
  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • PMC. (n.d.). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC.
  • PubMed. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. PubMed.
  • TCI Deutschland GmbH. (n.d.). N-Substituted Piperidines (Other) [Chemical Structural Class]. TCI Deutschland GmbH.

Sources

Validation

Comparing biological activity of N-carbamoyl pipecolic acid vs nipecotic acid

This guide provides a comparative technical analysis of Nipecotic Acid and N-Carbamoyl Pipecolic Acid , focusing on their distinct biological activities, mechanisms of action, and applications in drug development. A Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Nipecotic Acid and N-Carbamoyl Pipecolic Acid , focusing on their distinct biological activities, mechanisms of action, and applications in drug development.

A Technical Guide for Drug Development Professionals[1]

Executive Summary

This guide contrasts two piperidine-carboxylic acid derivatives that, despite structural similarity, occupy divergent pharmacological niches.

  • Nipecotic Acid (Piperidine-3-carboxylic acid): A potent, selective inhibitor of GABA transporters (GAT-1), serving as the foundational pharmacophore for antiepileptic drugs like Tiagabine. Its activity relies on a specific zwitterionic conformation that mimics GABA.

  • N-Carbamoyl Pipecolic Acid (1-Carbamoylpiperidine-2-carboxylic acid): A structural analog primarily characterized as a metabolic intermediate in the enzymatic synthesis of chiral pipecolic acid. Unlike nipecotic acid, it lacks significant GABAergic activity due to the neutralization of the basic nitrogen, making it a key subject for biocatalytic applications and prodrug design rather than direct receptor modulation.

Chemical Structure & Pharmacophore Analysis

The distinct biological profiles of these molecules stem directly from their structural differences, specifically the regiochemistry of the carboxyl group and the basicity of the nitrogen atom.

Structural Comparison Table
FeatureNipecotic AcidN-Carbamoyl Pipecolic Acid
IUPAC Name Piperidine-3-carboxylic acid1-Carbamoylpiperidine-2-carboxylic acid
Core Scaffold Piperidine (Beta-amino acid analog)Piperidine (Alpha-amino acid analog)
Nitrogen State Secondary Amine (Basic, pKa ~10.2)Urea (Neutral, non-basic)
Carboxyl Position C-3 (Meta)C-2 (Ortho)
Physiological Charge Zwitterionic (+/-) at pH 7.4Anionic (-) at pH 7.4
Primary Target GABA Transporter (GAT-1)L-N-Carbamoylase (Enzyme Substrate)
Graphviz Diagram: Structural Relationship & SAR

SAR_Analysis Nipecotic Nipecotic Acid (GAT-1 Inhibitor) BasicN Basic Nitrogen (+) Mimics GABA Amine Nipecotic->BasicN Retains NC_Pipecolic N-Carbamoyl Pipecolic Acid (Enzyme Substrate) NeutralN Neutral Urea (0) Loss of Ionic Bond NC_Pipecolic->NeutralN Modifies N COOH_Pos Carboxyl Position Determines Receptor Fit NC_Pipecolic->COOH_Pos C-2 Position GABA GABA (Endogenous Ligand) GABA->Nipecotic Structural Mimicry GAT-1 Binding Site GAT-1 Binding Site BasicN->GAT-1 Binding Site Ionic Interaction (Essential) NeutralN->GAT-1 Binding Site No Binding (Inactive) Carbamoylase Enzyme Carbamoylase Enzyme COOH_Pos->Carbamoylase Enzyme Substrate Specificity caption Fig 1. Structure-Activity Relationship (SAR) determining divergent biological pathways.

Fig 1.[1][2] Structure-Activity Relationship (SAR) determining divergent biological pathways.

Biological Activity & Mechanism of Action[4]

A. Nipecotic Acid: The GABAergic Modulator

Mechanism: Nipecotic acid acts as a competitive substrate-inhibitor for the GABA Transporter 1 (GAT-1). It binds to the transporter's recognition site, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.

  • Key Requirement: The protonated secondary amine is crucial for anchoring the molecule to the transporter via an ionic bond, mimicking the ammonium group of GABA.

  • Limitation: As a zwitterion, it does not cross the Blood-Brain Barrier (BBB) efficiently, requiring lipophilic modification (e.g., Tiagabine) for clinical use.

B. N-Carbamoyl Pipecolic Acid: The Biocatalytic Intermediate

Mechanism: The N-carbamoyl group neutralizes the nitrogen, abolishing the ionic interaction required for GAT-1 binding. Therefore, this molecule is pharmacologically inactive at GABA transporters.

  • Primary Activity: It serves as a specific substrate for N-carbamoylase (also known as carbamoyl-amino acid amidohydrolase). This enzyme hydrolyzes the cyclic urea to yield free pipecolic acid (an alpha-amino acid) and ammonia.

  • Application: This pathway is critical in the industrial "Hydantoinase Process" for producing optically pure L-pipecolic acid, a precursor for drugs like Rapamycin and Ropivacaine.

Comparative Data Summary
ParameterNipecotic AcidN-Carbamoyl Pipecolic Acid
GAT-1 Inhibition (

)
2.6 - 10 µM (Potent)> 1000 µM (Inactive)
GABA-A Receptor Binding Weak / InactiveInactive
Carbamoylase Hydrolysis (

)
No Reaction~2 - 5 mM (Substrate)
BBB Permeability Low (Zwitterion)Low-Moderate (Acidic)

Experimental Protocols

To validate the distinct activities of these compounds, the following self-validating protocols are recommended.

Protocol A: [³H]-GABA Uptake Inhibition Assay

Used to quantify the potency of Nipecotic Acid.[3]

  • Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Treatment: Add test compounds (Nipecotic acid vs. N-carbamoyl pipecolic acid) at concentrations ranging from 0.1 µM to 1 mM.

  • Uptake Initiation: Add [³H]-GABA (final conc. 10 nM) and incubate for 5 minutes at 30°C.

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters followed by ice-cold buffer wash.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Use Tiagabine (1 µM) as a positive control for inhibition.

    • Expected Result: Nipecotic acid inhibits uptake in a dose-dependent manner (

      
      ). N-carbamoyl pipecolic acid shows no significant inhibition.
      
Protocol B: Enzymatic Hydrolysis Assay (Carbamoylase Activity)

Used to demonstrate the substrate specificity of N-Carbamoyl Pipecolic Acid.

  • Enzyme Source: Use purified recombinant L-N-carbamoylase (e.g., from Arthrobacter sp. or Pseudomonas sp.).

  • Reaction Mix: Prepare 50 mM phosphate buffer (pH 7.5) containing 10 mM substrate (N-carbamoyl pipecolic acid).

  • Reaction: Add enzyme (0.1 U/mL) and incubate at 37°C for 30 minutes.

  • Detection: Measure the release of ammonia using the Berthelot Reaction (Indophenol Blue method).

    • Mix aliquot with Phenol/Nitroprusside solution and Alkaline Hypochlorite.

    • Incubate 20 mins at RT; read absorbance at 625 nm.

  • Validation: Run a parallel reaction with N-carbamoyl-D-amino acid if using a D-selective enzyme to verify stereospecificity.

    • Expected Result: High absorbance (ammonia release) for N-carbamoyl pipecolic acid; negligible release for Nipecotic acid (not a substrate).

Visualizing the Biological Context

The following diagram illustrates the divergent pathways: the synaptic inhibition by Nipecotic acid versus the enzymatic processing of N-Carbamoyl pipecolic acid.

Pathways cluster_Synapse Synaptic Cleft (Pharmacology) cluster_Biocatalysis Biocatalytic Reactor (Synthesis) GABA_T GABA Transporter (GAT-1) Nip Nipecotic Acid Nip->GABA_T Blocks GABA_Mol GABA GABA_Mol->GABA_T Uptake Blocked Enzyme L-N-Carbamoylase Prod L-Pipecolic Acid (Chiral Drug Precursor) Enzyme->Prod Hydrolysis NH3 Ammonia Enzyme->NH3 NCP N-Carbamoyl Pipecolic Acid NCP->Enzyme Substrate Binding caption Fig 2. Divergent functional pathways: Synaptic inhibition vs. Enzymatic conversion.

Fig 2. Divergent functional pathways: Synaptic inhibition vs. Enzymatic conversion.

Expert Insight & Conclusion

For drug development professionals, the distinction is clear:

  • Target Selection: If the goal is GABAergic modulation (epilepsy, anxiety), Nipecotic Acid is the correct lead structure. However, it must be modified (e.g., esterification or lipophilic N-substitution) to cross the BBB.

  • Negative Control / Prodrug Design: N-Carbamoyl Pipecolic Acid serves as an excellent negative control for GAT-1 assays due to its structural similarity but lack of basic nitrogen. Conversely, it represents a potential prodrug strategy ; if an enzyme (carbamoylase) can be delivered or expressed in target tissues, it could release active pipecolic acid (a weak neuromodulator) in situ, although this approach is currently theoretical in humans.

  • Synthesis: N-Carbamoyl pipecolic acid is primarily relevant as a high-value intermediate in the green chemistry manufacturing of chiral pipecolic acid derivatives.

References

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[4][3][5][6] Molecular and Cellular Biochemistry, 31, 105–121. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356. Link

  • Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes." Journal of Bioscience and Bioengineering, 84(1), 16-24. Link

  • BenchChem. (2025).[4][7] "Comparative Guide to the Structure-Activity Relationship of GABA Uptake Inhibitors." Link

  • Cayman Chemical. (2024). "Nipecotic Acid Product Information & Biological Activity." Link

Sources

Comparative

A Comparative Guide to the Optical Rotation of N-Carbamoyl-L-Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the optical rotation values for pure N-carbamoyl-L-pipecolic acid, offering insights grounded in experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the optical rotation values for pure N-carbamoyl-L-pipecolic acid, offering insights grounded in experimental data and established chemical principles. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to accurately characterize this and similar chiral molecules.

Introduction: The Significance of Optical Rotation

Optical rotation is a critical physical property of chiral molecules, reflecting their ability to rotate the plane of polarized light. For drug development and quality control, polarimetry is an indispensable tool for differentiating between enantiomers, which can have vastly different pharmacological and toxicological profiles. N-carbamoyl-L-pipecolic acid, a derivative of the non-proteinogenic amino acid L-pipecolic acid, possesses a chiral center, making its optical activity a key parameter for its stereochemical identification and purity assessment.

Baseline Optical Rotation: The Parent Compound, L-Pipecolic Acid

To understand the chiroptical properties of N-carbamoyl-L-pipecolic acid, we must first establish a baseline by examining its parent compound, L-pipecolic acid (also known as L-pipecolinic acid). The specific rotation of a compound is a fundamental constant, influenced by factors such as the solvent, concentration, temperature, and the wavelength of the light source.[1][2]

A reported experimental value for the specific rotation of L-pipecolic acid is:

  • [α]D20 = -26.6 ± 0.5° (c=1 in water)[3]

This levorotatory value serves as a crucial reference point for evaluating the impact of N-substitution on the molecule's interaction with plane-polarized light.

The Influence of N-Carbamoylation on Optical Rotation: A Comparative Analysis

This phenomenon is attributed to the electronic and conformational changes induced by the N-carbamoyl group. The study observed that for fourteen different L-α-amino acids, the optical rotation became more positive over time as the carbamate formation progressed, with enhancements ranging from less than one-fold to over fifty-fold.[4]

Based on this well-documented trend, it is scientifically sound to predict that the specific rotation of N-carbamoyl-L-pipecolic acid will be significantly more positive (less negative or even positive) than that of the parent L-pipecolic acid (-26.6°).

Experimental Protocols

To facilitate the verification of these principles in your own laboratory setting, we provide the following detailed experimental protocols.

Standard Measurement of Optical Rotation for L-Pipecolic Acid

This protocol outlines the standard procedure for measuring the specific rotation of a stable chiral compound.

Objective: To determine the specific rotation of pure L-pipecolic acid.

Materials:

  • Pure L-pipecolic acid

  • Deionized water (solvent)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter (with sodium D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Pasteur pipette

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 100 mg of L-pipecolic acid using an analytical balance.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Add a portion of deionized water to the flask and dissolve the sample completely.

    • Carefully add deionized water to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Polarimeter Preparation:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument with a blank (deionized water) in the polarimeter cell. The reading should be zero.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared L-pipecolic acid solution.

    • Carefully fill the cell with the solution using a Pasteur pipette, ensuring no air bubbles are trapped in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) at a constant temperature (e.g., 20°C).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

In-Situ Generation and Measurement of N-Carbamoyl-L-Pipecolic Acid

This protocol is adapted from the methodology described for the formation of N-carbamates of α-amino acids.[4]

Objective: To observe the change in optical rotation upon the formation of N-carbamoyl-L-pipecolic acid in solution.

Materials:

  • Pure L-pipecolic acid

  • Potassium carbonate (K2CO3)

  • Deionized water

  • Necessary lab equipment as listed in Protocol 4.1.

Procedure:

  • Solution Preparation:

    • Prepare a solution of L-pipecolic acid in aqueous potassium carbonate. The concentration of both reagents should be carefully controlled and documented (e.g., a solution containing a known molar ratio of L-pipecolic acid to K2CO3).

  • Initial Optical Rotation Measurement:

    • Immediately after preparation, fill the polarimeter cell with the solution and measure the initial optical rotation as described in Protocol 4.1.

  • Time-Dependent Measurements:

    • Monitor the optical rotation of the solution at regular time intervals (e.g., every 15-30 minutes) over a period of several hours, or until the reading stabilizes. This will demonstrate the progressive formation of the N-carbamate.

  • Data Analysis:

    • Plot the observed optical rotation as a function of time to visualize the enhancement of dextrorotation.

    • The final, stable reading represents the optical rotation of the equilibrium mixture containing the N-carbamoyl-L-pipecolic acid salt.

Data Summary and Comparative Analysis

The following table summarizes the known and predicted optical rotation values.

CompoundChemical StructureSpecific Rotation [α]DConditions
L-Pipecolic Acid

-26.6 ± 0.5°[3]c=1 in water, 20°C
N-Carbamoyl-L-Pipecolic Acid Predicted to be significantly more positive (less negative or positive)In aqueous K2CO3

Visualizing the Workflow and Transformation

To further clarify the experimental process and the chemical change, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_measure Polarimetry cluster_calc Calculation A Weigh L-Pipecolic Acid B Dissolve in Solvent A->B C Fill to Volume B->C E Fill Polarimeter Cell C->E D Calibrate Polarimeter D->E F Measure Observed Rotation (α) E->F G Calculate Specific Rotation [α] F->G

Caption: Experimental workflow for measuring optical rotation.

Caption: Chemical transformation to N-carbamoyl-L-pipecolic acid.

Conclusion

While a definitive specific rotation value for pure, isolated N-carbamoyl-L-pipecolic acid remains to be published, a strong, evidence-based prediction can be made. Based on the established optical rotation of L-pipecolic acid and the documented behavior of N-carbamoylated amino acids, a significant shift towards a more positive rotation is expected. The provided experimental protocols offer a clear pathway for researchers to verify this prediction and to accurately characterize this and other N-substituted chiral molecules. This understanding is paramount for ensuring stereochemical integrity in drug discovery and development.

References

  • Enhancement of the optical rotation of α-amino-acids by formation of carbamate (N-carboxy-) salts. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

  • The optical activity of amino acids. University of Bristol School of Chemistry. ([Link])

  • Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. ([Link])

  • SPECIFIC Rotation. MIT OpenCourseWare. ([Link])

  • L-Pipecolinic acid, 99%. Thermo Fisher Scientific. ([Link])

Sources

Validation

A Researcher's Guide to Validating the Purity of N-Carbamoyl Intermediates Using Thin-Layer Chromatography

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Among the myriad of synthetic building blocks, N-carbamoyl intermediates hold significant importance, serving as key precursors in the synthesis of a wide range of therapeutic agents. Ensuring their purity is paramount, and Thin-Layer Chromatography (TLC) emerges as a powerful, versatile, and cost-effective analytical tool for this purpose.[1]

This guide provides an in-depth exploration of the application of TLC for validating the purity of N-carbamoyl intermediates. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, the rationale behind experimental choices, and a comparative analysis with alternative techniques, equipping researchers with the knowledge to develop and execute robust, self-validating TLC methods.

The Indispensable Role of Purity for N-Carbamoyl Intermediates

N-carbamoyl intermediates are integral to the synthesis of numerous drugs, including certain anticonvulsants, chemotherapeutics, and antiviral agents. The carbamoyl moiety (-CONH2) can influence a molecule's solubility, hydrogen bonding capacity, and overall biological activity. Consequently, even minute impurities can have significant downstream effects, potentially leading to:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can compete with the API for binding sites, leading to reduced efficacy or unpredictable side effects.

  • Toxicity: Some process-related impurities may be toxic, even at low concentrations.

  • Challenges in Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of additional, difficult-to-remove byproducts.

Given these critical considerations, a reliable and readily implementable method for purity assessment is essential.

Why Thin-Layer Chromatography? A Comparative Perspective

While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis due to its high resolution and quantitative accuracy, TLC offers several distinct advantages, particularly in the context of in-process control and rapid screening.[2][3]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1]Separation based on differential partitioning between a packed column (stationary phase) and a liquid mobile phase pumped at high pressure.[4]
Resolution Generally lower than HPLC.[2]High resolution, capable of separating complex mixtures.[2]
Speed Rapid, with typical run times of 15-30 minutes.[5]Longer run times, typically 5-30 minutes per sample.[3]
Cost Low cost of plates, solvents, and equipment.[6]High initial instrument cost and ongoing expenses for columns, solvents, and maintenance.
Sample Throughput High; multiple samples can be run simultaneously on a single plate.[5]Sequential analysis of individual samples.
Detection Versatile; visualization with UV light and a wide range of chemical stains. Everything on the plate is potentially detectable.[6]Typically relies on UV-Vis, fluorescence, or mass spectrometry detectors. Some compounds may not be detected.[3]
Quantification Primarily qualitative, though semi-quantitative and quantitative (HPTLC) methods exist.[7]Highly accurate and precise quantification.[2]

The key takeaway is that TLC and HPLC are not mutually exclusive but rather complementary techniques. TLC excels as a rapid, cost-effective tool for reaction monitoring, preliminary purity checks, and solvent system optimization for column chromatography.[4] Its ability to visualize all non-volatile components of a mixture is a significant advantage, as impurities that might be retained on an HPLC column or co-elute with the solvent front are readily apparent on a TLC plate.[6]

The Science Behind the Separation: Principles of TLC

TLC operates on the fundamental principle of chromatography: the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[8]

  • Stationary Phase: Typically a thin layer of an adsorbent material, most commonly silica gel (SiO2) or alumina (Al2O3), coated onto an inert backing such as glass, aluminum, or plastic.[9] For N-carbamoyl intermediates, which are often polar, silica gel is the stationary phase of choice due to its polar nature.[10]

  • Mobile Phase: A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[9] The polarity of the mobile phase is a critical parameter that is adjusted to achieve optimal separation.[11]

The separation is driven by a continuous series of adsorption and desorption steps. Compounds in the mixture are carried up the plate by the mobile phase. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further.[9]

This differential migration results in the separation of the components into distinct spots. The position of each spot is characterized by its Retention Factor (Rf value) , which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11]

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature, etc.).[12] However, it's important to note that Rf values can be influenced by various factors, making direct comparison between different experiments challenging without running a standard alongside the sample.[13]

A Step-by-Step Guide to Validating Purity with TLC

This section provides a detailed, self-validating protocol for assessing the purity of N-carbamoyl intermediates. The causality behind each experimental choice is explained to foster a deeper understanding of the methodology.

Preparation of the TLC Plate and Chamber
  • Plate Selection: Use pre-coated silica gel 60 F254 plates. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[14]

  • Chamber Saturation: Line the inside of a developing chamber with filter paper and add the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures that the atmosphere within the chamber is saturated with solvent vapors, which is crucial for obtaining reproducible Rf values.[5]

Sample Preparation and Application
  • Sample Solution: Prepare a dilute solution of the N-carbamoyl intermediate in a volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) at a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube or a micropipette, carefully spot a small amount of the sample solution onto the baseline drawn in pencil approximately 1 cm from the bottom of the TLC plate. The spot should be as small and concentrated as possible to prevent band broadening.[4] It is highly recommended to spot a reference standard of the pure N-carbamoyl intermediate alongside the sample to be analyzed.[15]

Development of the Chromatogram
  • Plate Placement: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the baseline with the spots is above the level of the mobile phase.[11]

  • Elution: Allow the mobile phase to ascend the plate by capillary action. The development should be stopped when the solvent front is approximately 1 cm from the top of the plate.[11]

  • Drying: Immediately remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization of the Spots

A key advantage of TLC is the variety of available visualization techniques.[16] For N-carbamoyl intermediates, a multi-step visualization process is recommended to ensure the detection of all potential impurities.

  • UV Visualization: Examine the dried plate under a UV lamp at both 254 nm and 365 nm.[17] Compounds that absorb UV light will appear as dark spots on a fluorescent background at 254 nm.[14] Some compounds may also fluoresce at 365 nm. Circle any visible spots with a pencil.

  • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[14] This is a semi-destructive method, and the spots will fade over time.

  • Chemical Staining: For carbamates, specific staining agents can be highly effective. A common and effective stain is the furfural/sulfuric acid spray .[17]

    • Spray Solution I: 1% furfural in acetone.

    • Spray Solution II: 10% sulfuric acid in acetone.

    • Procedure: Spray the plate first with solution I, followed by solution II. Carbamate esters will appear as distinct colored spots.[17]

  • Another option for carbamates is the Folin-Ciocalteu reagent , which, after alkaline hydrolysis of the carbamate to a phenol, produces blue colored spots.[18]

Interpretation of the Results
  • Purity Assessment: A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities.

  • Rf Calculation: Calculate the Rf value for the main spot and any impurity spots. Compare the Rf of the sample's main spot to that of the reference standard. They should be identical.

  • Impurity Profile: The number, intensity, and Rf values of the impurity spots provide a qualitative profile of the sample's purity.

Optimizing the Mobile Phase: The Key to Resolution

The choice of the mobile phase is the most critical factor in achieving good separation in TLC.[19] For N-carbamoyl intermediates, which are typically polar, a mixture of a non-polar and a polar solvent is often used. A systematic approach to mobile phase optimization is essential.

  • Starting Point: Begin with a binary mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[11] A common starting ratio is 9:1 or 8:2 (non-polar:polar).

  • Iterative Refinement:

    • If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.[11]

    • If the spots run with the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[11]

  • Ternary Systems: For complex separations, a third solvent, often an acid (like acetic acid) or a base (like triethylamine or ammonia), can be added in small amounts (0.1-1%) to improve spot shape and resolution, especially for acidic or basic compounds.[12]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Sample prep_plate->spotting prep_chamber Saturate Chamber development Develop Plate prep_chamber->development prep_sample Prepare Sample prep_sample->spotting spotting->development drying Dry Plate development->drying visualization Visualize Spots (UV, Stains) drying->visualization interpretation Interpret Results (Rf, Purity) visualization->interpretation

Caption: Workflow for TLC analysis of N-carbamoyl intermediates.

Conclusion: A Powerful Tool in the Chemist's Arsenal

Thin-Layer Chromatography is a simple, rapid, and versatile technique that provides invaluable information about the purity of N-carbamoyl intermediates.[12] Its low cost and high throughput make it an ideal method for routine reaction monitoring and preliminary purity assessments in a drug development setting.[6] By understanding the fundamental principles and systematically optimizing the experimental conditions, researchers can develop robust and reliable TLC methods that serve as a cornerstone of quality control in the synthesis of life-saving medicines.

References

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. (2022, September 17). Quora. Retrieved February 15, 2026, from [Link]

  • Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved February 15, 2026, from [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025, December 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mastering Thin Layer Chromatography (TLC) Techniques. (2025, September 4). Practical Science. Retrieved February 15, 2026, from [Link]

  • TLC. (2005, December 23). Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs. Retrieved February 15, 2026, from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • TLC vs HPLC: Key Differences Explained. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • TLC Visualization Solutions. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025, April 3). LinkedIn. Retrieved February 15, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. (2015, August 19). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. (2021, February 26). MDPI. Retrieved February 15, 2026, from [Link]

  • Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. (2010, February 9). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (2023, October 2). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • N-Carbamoylphenylalanine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • N-carbamoylaspartic acid. (n.d.). PubChem - NIH. Retrieved February 15, 2026, from [Link]

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Identification of compounds based on Rf values and colour from TLC.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. (2018, June 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. (2010, February 9). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?. (2014, December 12). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Determination of Enantiomeric Excess (ee) of N-Carbamoyl Pipecolic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 1.0 Executive Summary & Strategic Context N-carbamoyl pipecolic acid (NCPA) is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 1.0

Executive Summary & Strategic Context

N-carbamoyl pipecolic acid (NCPA) is a critical intermediate in the biocatalytic production of pipecolic acid (PA), a non-proteinogenic amino acid widely used as a chiral building block in pharmaceuticals (e.g., local anesthetics, immunosuppressants like rapamycin).

In the industrial "Hydantoinase Process," 5-substituted hydantoins are hydrolyzed to N-carbamoyl amino acids, which are subsequently converted to free amino acids.[1][2] Determining the enantiomeric excess (ee) of the N-carbamoyl intermediate is distinct from analyzing the final amino acid. It requires specific protocols to prevent in-situ hydrolysis or racemization during analysis.

This guide compares two validated methodologies:

  • Direct Chiral HPLC (The Gold Standard): Uses immobilized polysaccharide stationary phases for rapid, non-destructive analysis.

  • Indirect GC/HPLC (The Biological/Trace Standard): Involves hydrolysis and derivatization, ideal for complex matrices or when specific chiral columns are unavailable.

Method Landscape & Decision Matrix

The choice of method depends on sample purity, concentration, and available instrumentation.

FeatureMethod A: Direct Chiral HPLC Method B: Indirect GC-MS / HPLC
Primary Application Process monitoring, QC of pure intermediates.Biological fluids (plasma/urine), trace analysis.[3][4][5]
Sample Prep Minimal (Filtration/Dilution).Complex (Hydrolysis + Derivatization).
Risk of Artifacts Low (Non-destructive).Moderate (Hydrolysis may induce racemization).
Sensitivity Moderate (UV detection at 210 nm).High (MS detection).
Throughput High (15–20 min run time).Low (1–2 hours prep + run time).
Cost per Sample Low (Solvent only).High (Reagents + Consumables).
Decision Logic Diagram

DecisionTree Start Sample Origin Matrix Is the matrix complex? (e.g., Plasma, Fermentation Broth) Start->Matrix Conc Is Concentration > 0.1 mg/mL? Matrix->Conc No (Clean/Process) Indirect METHOD B: Indirect Analysis (Hydrolysis -> Derivatization) Matrix->Indirect Yes (Complex) Direct METHOD A: Direct Chiral HPLC (Chiralpak IA/IC) Conc->Direct Yes Conc->Indirect No (Trace levels)

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and concentration.

Method A: Direct Chiral HPLC (Recommended)

This method utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) . The carbamoyl group (-NH-CO-NH2) and the carboxylic acid moiety of NCPA form hydrogen bonds with the carbamate linkage of the amylose or cellulose selector, enabling excellent enantiomeric recognition.

Recommended Column Chemistry
  • Primary Choice: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phases allow the use of "forbidden" solvents (like DCM or THF) if solubility is an issue, though standard alkane/alcohol mixtures usually suffice.

  • Alternative: Chiralpak AS-H (Amylose tris((S)-alpha-methylbenzylcarbamate)).

    • Why: Historically excellent for separating carbamoyl derivatives due to specific steric fit.

Detailed Protocol

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (Absolute, HPLC Grade)

  • Trifluoroacetic Acid (TFA) – Critical for suppressing ionization of the carboxylic acid.

Instrument Settings:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm .

    • Note: The carbamoyl group has weak absorbance. 210 nm targets the amide/urea transitions. 254 nm is often insufficient unless the molecule has other chromophores.

Procedure:

  • Sample Prep: Dissolve NCPA sample in Ethanol at 1 mg/mL. Filter through 0.45 µm PTFE filter.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL.

  • Elution: Isocratic run. Expect elution between 8–20 minutes.

    • Typical Order: The (S)-enantiomer usually elutes before the (R)-enantiomer on Amylose columns, but standards must be injected to confirm elution order .

Data Analysis:



Method B: Indirect Analysis (Hydrolysis + Derivatization)

If a specific chiral column for NCPA is unavailable, or if the sample is in a complex biological matrix (e.g., measuring flux in a bioreactor), convert the intermediate to Pipecolic Acid (PA) and analyze the amino acid.

Mechanism & Risks

This method relies on the chemical stability of the chiral center at C2 during hydrolysis. Acid hydrolysis (6M HCl) is generally safe for pipecolic acid, but controls are required.

Workflow Diagram

IndirectMethod Step1 N-Carbamoyl Pipecolic Acid (Sample) Step2 Acid Hydrolysis (6M HCl, 110°C, 2h) Step1->Step2 Step3 Free Pipecolic Acid (Racemization Check Required) Step2->Step3 Step4 Derivatization (Methyl Chloroformate) Step3->Step4 Step5 GC-MS or Chiral HPLC (Crownpak CR+) Step4->Step5

Figure 2: Indirect workflow converting the N-carbamoyl intermediate to the free amino acid for analysis.

Detailed Protocol (GC-MS Approach)

Hydrolysis:

  • Mix 100 µL sample with 500 µL 6M HCl.

  • Heat at 110°C for 2–4 hours in a sealed vial.

  • Evaporate to dryness under nitrogen stream.

Derivatization (MCF Method):

  • Resuspend residue in 200 µL water.

  • Add 160 µL Methanol and 34 µL Pyridine.

  • Add 20 µL Methyl Chloroformate (MCF) . Vortex vigorously for 30s.

  • Extract with 400 µL Chloroform. Inject the organic layer.

Analysis (GC):

  • Column: Chiralsil-Val or CP-Chiralsil-Dex CB.

  • Carrier Gas: Helium.

  • Temp Program: 60°C (1 min) -> 4°C/min -> 180°C.

  • Detection: MS (SIM mode) or FID.

Comparative Data Summary

The following table summarizes expected performance metrics based on validation studies of pipecolic acid derivatives.

MetricDirect HPLC (Chiralpak IA)Indirect GC (Chiralsil-Dex)
Resolution (

)
> 2.5 (Baseline separation)> 5.0 (High peak capacity)
LOD (Limit of Detection) ~10 µg/mL (UV limitation)~10 ng/mL (MS sensitivity)
Analysis Time 15 min60 min (incl. prep)
Robustness High (Solvent stable)Moderate (Derivatization sensitive)
Linearity (

)
> 0.999> 0.995

Troubleshooting & Expert Tips

  • Peak Tailing in HPLC:

    • Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.

    • Solution: Increase TFA concentration to 0.1% or 0.2%. Ensure the column is "immobilized" (IA/IC) before using stronger modifiers like DCM.

  • Unknown Elution Order:

    • Action: If pure enantiomeric standards are unavailable, use the "Hydantoinase Rule": Most D-hydantoinases produce N-carbamoyl-D-amino acids. A reaction using a known D-selective enzyme will enrich the D-peak, allowing you to identify it.

  • Solubility Issues:

    • NCPA is polar.[7] If it precipitates in Hexane/Ethanol, try Polar Ionic Mode on Chiralpak IA: 100% Methanol with 0.1% TFA and 0.1% DEA (Diethylamine). Note: Double-check column compatibility before using 100% polar solvents on coated phases (AD/OD).

References

  • Hydantoinase Process Overview

    • Syldatk, C., et al. "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology.
    • Source:

  • Chiral HPLC of N-Carbamoyl Derivatives

    • Daicel Chiral Technologies.[6][8] "Application Guide for Chiralpak IA/IB/IC."

    • Source:

  • Pipecolic Acid Analysis (GC-MS)

    • Struys, E. A., et al. "Determination of pipecolic acid in physiological fluids by stable isotope dilution gas chromatography-mass spectrometry.
    • Source:

  • Enantioseparation of Pipecolic Acid (LC-MS)

    • D'Apolito, O., et al. "Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry." Clinical Chemistry.
    • Source:

Sources

Safety & Regulatory Compliance

Safety

1-Carbamoylpiperidine-2-carboxylic acid: Proper Disposal Procedures

Part 1: Executive Safety & Handling Summary[1][2][3] As a Senior Application Scientist, I prioritize the "Cradle-to-Grave" management of chemical intermediates. 1-Carbamoylpiperidine-2-carboxylic acid is a piperidine der...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Handling Summary[1][2][3]

As a Senior Application Scientist, I prioritize the "Cradle-to-Grave" management of chemical intermediates. 1-Carbamoylpiperidine-2-carboxylic acid is a piperidine derivative typically used in peptide synthesis and medicinal chemistry.[1][2][3] While often classified as a standard organic irritant, its structural urea moiety and carboxylic acid group dictate specific segregation protocols to prevent unwanted side reactions (e.g., hydrolysis or decarboxylation) in waste streams.

Immediate Action Directive:

  • Primary Hazard: Skin and severe eye irritation (Category 2A/2B). Potential respiratory irritant.[4][5][6]

  • Waste Classification: Non-Halogenated Organic Solid (if dry) or Aqueous/Organic Mixture (if in solution).

  • Disposal Method: High-temperature incineration (Fuel Blending).[1][2][3]

  • Incompatibility: Segregate strictly from strong oxidizing agents and strong bases .[7]

Part 2: Hazard Identification & Risk Assessment[1][2][3]

Before initiating disposal, you must validate the state of the material. This compound combines a secondary amine-derived urea with a carboxylic acid.[1][2][3]

ParameterSpecificationOperational Implication
Physical State Solid (White to off-white powder)Dust generation is the primary exposure vector during transfer.[1][2][3]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Do not mix with cyanide or sulfide wastes; acid can liberate toxic gas.[1][2][3]
Reactivity Stable under normal conditionsMay decompose to release nitrogen oxides (NOx) and CO under fire conditions.
RCRA Status Not P-listed or U-listedTreat as Process Hazardous Waste due to chemical toxicity/irritation.[1][2][3]

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste Disposal (Primary Stream)

Most laboratory samples of this compound will be in solid form.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture fugitive dust.

    • Use an antistatic scoop to prevent electrostatic discharge, though the ignition risk is low.

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - Solid, Organic."

    • List constituents: "1-Carbamoylpiperidine-2-carboxylic acid (100%)."[1][2][3]

    • Add Hazard Pictogram: Exclamation Mark (Irritant).

  • Sealing: Ensure the lid is screw-tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to remove residual dust.

B. Liquid Waste Disposal (Solutions/Mother Liquors)

If the compound is dissolved in solvents (e.g., Methanol, DCM, Water).

  • Segregation Logic:

    • If solvent is Halogenated (e.g., DCM): Dispose in "Halogenated Organic Waste" carboy.

    • If solvent is Non-Halogenated (e.g., MeOH, DMSO): Dispose in "Non-Halogenated Organic Waste" carboy.

    • If Aqueous (pH < 4): Adjust pH to 6-8 if required by local EHS, or dispose in "Aqueous Acidic Waste."[2][3]

  • Precipitation Check: Ensure the compound does not precipitate out upon mixing with the waste stream, which can clog carboy openings. If in doubt, keep as a separate "High Hazard" stream.

C. Waste Stream Decision Tree

WasteDisposal Start Waste: 1-Carbamoylpiperidine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (HDPE Container) Solid->BinSolid Double bag if necessary SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous BinHalo Bin: Halogenated Waste Carboy Halo->BinHalo BinNonHalo Bin: Flammable/Organic Carboy NonHalo->BinNonHalo BinAq Bin: Aqueous Waste (Check pH compatibility) Aqueous->BinAq

Figure 1: Decision logic for segregating 1-Carbamoylpiperidine-2-carboxylic acid waste based on physical state and solvent carrier.

Part 4: Emergency Response & Spill Management[1][2][3]

In the event of a spill, rapid containment prevents the spread of dust, which is the primary respiratory hazard.

Spill Cleanup Protocol
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or half-face respirator with P100 filters).

  • Dry Spill (Powder):

    • Do NOT dry sweep.[5] This aerosolizes the irritant.

    • Cover the spill with a paper towel dampened with water or a specific "dust suppressant" spray.

    • Scoop the wet material into a waste container.[4][8]

    • Wipe the surface with a soap/water solution.[4][5][6][7][9]

  • Wet Spill (Solution):

    • Contain with absorbent pads or vermiculite.[6]

    • Neutralize if the solution is highly acidic (check pH).

    • Collect absorbent material into a solid waste bag.

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Don PPE Assess 2. Assess Spill Type Alert->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid Spill Assess->Wet ActionDry Cover with damp cloth to suppress dust Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pads Wet->ActionWet Dispose 3. Collect in Hazardous Waste Container ActionDry->Dispose ActionWet->Dispose Decon 4. Decontaminate Surface (Soap & Water) Dispose->Decon

Figure 2: Operational workflow for containing and cleaning spills to minimize respiratory exposure.[1][2][3]

Part 5: Regulatory Compliance (US Focus)[1][2]

While 1-Carbamoylpiperidine-2-carboxylic acid is not explicitly listed on the EPA's P-list or U-list, it must be managed as a Characteristic Waste or Process Waste under RCRA (Resource Conservation and Recovery Act) guidelines due to its chemical properties.[1][2][3]

  • EPA Waste Code: If the material is not ignitable, corrosive, reactive, or toxic (TCLP), it may technically be "Non-Hazardous" in some jurisdictions. However, Best Laboratory Practice (BLP) dictates assigning it a code for Incineration to ensure destruction.

  • Recommended Manifest Description: "Waste Organic Solid, N.O.S. (Contains 1-Carbamoylpiperidine-2-carboxylic acid)."[1][2][3]

  • DOT Shipping (if pure): Not typically regulated as a DOT hazardous material unless in a flammable solvent. Always check the specific SDS for Section 14 (Transport Information).

References

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Piperidinecarboxylic acid Chemical Properties. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link][2][3]

Sources

Handling

Personal protective equipment for handling 1-Carbamoylpiperidine-2-carboxylic acid

Topic: Personal protective equipment for handling 1-Carbamoylpiperidine-2-carboxylic acid Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Carbamoylpiperidine-2-carboxylic acid Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

[1][2][3]

Executive Summary & Chemical Profile

Immediate Directive: Treat 1-Carbamoylpiperidine-2-carboxylic acid (CAS: 141102-33-2) as a Target Organ Toxicant (Respiratory Irritant) and Skin/Eye Irritant .[1][2][3] While less volatile than its parent compound (piperidine), the carbamoyl moiety increases polarity, resulting in a fine solid powder prone to electrostatic dispersion. Inhalation of dust is the primary exposure vector.[3]

Chemical Identity:

  • CAS Number: 141102-33-2[1][2][3]

  • Synonyms: (S)-1-Carbamoylpiperidine-2-carboxylic acid; 1-Carbamoyl-L-pipecolic acid.[1][2][3]

  • Molecular Formula: C7H12N2O3[1][2][3]

  • Physical State: Solid (White to off-white powder).[1][2][3]

Risk Assessment & Hazard Mechanism

As a Senior Application Scientist, it is critical to understand why we select specific controls. This compound combines a secondary amine structure (piperidine ring) with a carboxylic acid and a urea-like carbamoyl group.[1][2][3]

  • Respiratory Irritation (H335): The primary risk. The acidic proton (COOH) combined with the amide functionality can irritate mucous membranes upon contact with moisture in the respiratory tract.

  • Ocular Damage (H319): Dust particles are hygroscopic; upon contact with the eye, they dissolve to create a localized acidic environment, leading to severe irritation or corneal damage.

  • Dermal Absorption: While significant systemic toxicity data is often limited for specific intermediates, the piperidine core is lipophilic enough to suggest potential dermal permeation.[3]

Hazard Logic Visualization

The following diagram illustrates the decision pathway for hazard mitigation based on the compound's properties.

RiskAssessment Chemical 1-Carbamoylpiperidine- 2-carboxylic acid State Physical State: Fine Powder Chemical->State Hazards Hazards: H315, H319, H335 Chemical->Hazards Route1 Inhalation Risk State->Route1 Dust Generation Route2 Dermal/Ocular Risk Hazards->Route2 Direct Contact Control1 Engineering Control: Fume Hood (Required) Route1->Control1 Control2 PPE: Nitrile Gloves + Goggles Route2->Control2

Figure 1: Risk assessment logic flow connecting physical state and hazard codes to mandatory engineering controls and PPE.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix specifically calibrated for organic acid/amide intermediates.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Nitrile Rubber (Min.[1][2][3][4] thickness 0.11 mm / 4 mil)Why: Latex is permeable to many organic acids.[3] Nitrile offers superior resistance to permeation by piperidine derivatives.[3] Protocol: Change gloves immediately upon splash.[3][5] Double-glove if handling >10g.[2][3]
Eye Protection Chemical Safety Goggles (Not just safety glasses)Why: Safety glasses with side shields leave gaps.[3] Fine powders can drift around shields.[3] Goggles provide a seal against airborne dust.[3]
Respiratory Engineering Control First (Fume Hood)Why: PPE is the last line of defense. Handling must occur in a certified chemical fume hood. Contingency: If hood is unavailable (emergency only), use a P95/N95 particulate respirator .
Body Protection Lab Coat (High-neck preferred)Why: Prevents dust accumulation on street clothes.[1][2][3] Cotton/polyester blends are sufficient; fire-resistant (Nomex) is not strictly required unless using flammable solvents downstream.[1][2][3]

Operational Protocols: Step-by-Step

A. Weighing and Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid powder.[3]

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance if available.[3] 1-Carbamoylpiperidine-2-carboxylic acid is an organic powder and will carry static charge, causing "fly-away" particles.[1][2][3]

  • Containment:

    • Bring the analytical balance inside the fume hood.

    • If the balance cannot be moved, tare the weighing vessel inside the hood, add the approximate amount of chemical, seal the vessel, and then move to the balance.[3] Never open the stock container outside the hood.

  • Transfer: Use a disposable anti-static spatula.[3] Do not reuse spatulas to prevent cross-contamination of the stock.[3]

B. Solubilization
  • Solvent Selection: This compound is polar.[3] It will likely dissolve in Water, DMSO, or Methanol.[3]

  • Exotherm Check: Piperidine derivatives can be basic, but the carboxylic acid moiety buffers this.[3] Significant heat generation is unlikely, but always add the solid to the solvent slowly.

  • Vessel Labeling: Immediately label the solution with the full chemical name and hazard warnings (Irritant).[3]

C. Decontamination & Spill Response[1][2][3][6]
  • Small Spill (<5g):

    • Cover with wet paper towels to prevent dust dispersion (dampen with water).[3]

    • Wipe up and place in a solid waste bag.[3]

    • Clean surface with 10% soap/water solution.[3]

  • Skin Contact:

    • Wash with soap and copious water for 15 minutes.[3][6]

    • Do not use organic solvents (ethanol/acetone) on skin; they may enhance absorption.[3]

Disposal Workflow

Disposal must comply with local environmental regulations (RCRA in the US). This compound is generally classified as non-hazardous organic waste unless mixed with hazardous solvents.

DisposalWorkflow Start Waste Generation StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Wipes LiquidPath Liquid Waste StateCheck->LiquidPath Solution SolidBin Container: Solid Organic Waste Bin (Double Bagged) SolidPath->SolidBin LiquidCheck Solvent Type? LiquidPath->LiquidCheck Disposal Final Disposal: Incineration via EHS SolidBin->Disposal Halogen Halogenated (e.g., DCM) LiquidCheck->Halogen NonHalogen Non-Halogenated (e.g., DMSO, MeOH) LiquidCheck->NonHalogen Halogen->Disposal NonHalogen->Disposal

Figure 2: Decision tree for the compliant disposal of 1-Carbamoylpiperidine-2-carboxylic acid waste streams.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine-2-carboxylic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

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